Propane sultone
Description
Propane sultone appears as white crystalline solid or a colorless liquid (above 86 °F). Releases a foul odor when melting. (NIOSH, 2024)
1,3-Propane sultone is a sultone.
1,3-Propane sultone is used as a chemical intermediate. No information is available on the acute (short- term), chronic (long-term), reproductive, developmental, and carcinogenic effects of 1,3-propane sultone in humans. In rodents exposed to 1,3-propane sultone via gavage (experimentally placing the chemical in the stomach) and intravenous injection, tumors of the brain and other central nervous system (CNS) tissues have been observed. Leukemia, and tumors of the ear duct, small intestine, kidneys, lung, mammary gland, uterus, and skin have been reported in rodents exposed via gavage, injection, or dermal contact. The International Agency for Research on Cancer (IARC) has classified 1,3-propane sultone as a Group 2B, possible human carcinogen.
Propanesultone is a synthetic, colorless liquid or white crystalline solid that is readily soluble in water and many organic solvents such as ketones, esters and aromatic hydrocarbons. 1,3-propanesultone is used as a chemical intermediate in the production of detergents, dyes, lathering agents, bacteriostats, fungicides, insecticides, cation-exchange resins, corrosion inhibitors and vulcanization accelerators. When heated to decomposition, it emits toxic fumes of sulfur oxides. Humans are potentially exposed to residues of 1,3-propane sultone when using products manufactured from this compound. The primary routes of potential human exposure to 1,3-propane sultone are ingestion and inhalation. Contact with this chemical can cause mild irritation of the eyes and skin. It is reasonably anticipated to be a human carcinogen. (NCI05)
sultone is usually defined as a derivative of 1,8-naphtholsulfonic acid; structure
Structure
3D Structure
Properties
IUPAC Name |
oxathiolane 2,2-dioxide | |
|---|---|---|
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InChI |
InChI=1S/C3H6O3S/c4-7(5)3-1-2-6-7/h1-3H2 | |
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InChI Key |
FSSPGSAQUIYDCN-UHFFFAOYSA-N | |
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Canonical SMILES |
C1COS(=O)(=O)C1 | |
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Molecular Formula |
C3H6O3S | |
| Record name | PROPANE SULTONE | |
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DSSTOX Substance ID |
DTXSID8021195 | |
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Molecular Weight |
122.15 g/mol | |
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Physical Description |
Propane sultone appears as white crystalline solid or a colorless liquid (above 86 °F). Releases a foul odor when melting. (NIOSH, 2022), White, crystalline solid or a colorless liquid (above 86 degrees F). [Note: Releases a foul odor as it melts.]; [NIOSH], WHITE CRYSTALS OR COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., White, crystalline solid or a colorless liquid (above 86 °F). [Note: Releases a foul odor as it melts.] | |
| Record name | PROPANE SULTONE | |
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Boiling Point |
180 °C at 0.039 atm. | |
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Flash Point |
greater than 235 °F (NIOSH, 2023), Flash point > 235 °F, >110 °C, >235 °F | |
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Solubility |
10 % (NIOSH, 2023), READILY SOL IN KETONES, ESTERS & AROMATIC HYDROCARBONS, INSOL IN ALIPHATIC HYDROCARBONS, SOL IN WATER (100 G/L), Solubility in water, g/100ml: 10 (moderate), 10% | |
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Density |
1.39 (NIOSH, 2023) - Denser than water; will sink, SPECIFIC GRAVITY: 1.393 @ 40 °C/4 °C, Density (at 25 °C): 1.392 g/cm³, 1.39 | |
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Vapor Pressure |
0.27 [mmHg] | |
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Color/Form |
COLORLESS LIQ OR WHITE CRYSTALS, White, crystalline solid or a colorless liquid (above 86 degrees F). | |
CAS No. |
1120-71-4 | |
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Melting Point |
86 °F (NIOSH, 2023), 31 °C, 86 °F | |
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Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Reactivity of 1,3-Propane Sultone
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3-Propane sultone (1,2-oxathiolane-2,2-dioxide) is a cyclic sulfonate ester of significant interest in chemical synthesis due to its potent ability to introduce a sulfopropyl group into a wide array of molecules. This guide provides a comprehensive overview of the chemical properties and reactivity of 1,3-propane sultone, with a focus on its applications in research and drug development. Detailed experimental protocols for its synthesis and key reactions are provided, alongside a thorough summary of its physical and chemical characteristics. Particular attention is given to its role as a powerful alkylating agent. Due to its hazardous nature, appropriate safety and handling procedures are also emphasized.
Chemical and Physical Properties
1,3-Propane sultone is a white crystalline solid or a colorless liquid at temperatures above 30-33°C.[1][2] It is soluble in many organic solvents and slightly soluble in water.[1][3] A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | References |
| Molecular Formula | C₃H₆O₃S | [1] |
| Molecular Weight | 122.14 g/mol | |
| Appearance | White crystalline solid or colorless liquid | |
| Melting Point | 30-33 °C | |
| Boiling Point | 180 °C at 30 mmHg | |
| Density | 1.392 g/mL at 25 °C | |
| Solubility in water | 100 g/L | |
| Solubility in organic solvents | Readily soluble in ketones, esters, and aromatic hydrocarbons; insoluble in aliphatic hydrocarbons. | |
| logP | -0.28 | |
| Stability | Stable, but moisture sensitive. Incompatible with strong oxidizing agents, strong acids, and strong bases. |
Reactivity and Reaction Mechanisms
The high reactivity of 1,3-propane sultone stems from the strained four-membered ring structure of the sultone, which makes it an excellent electrophile. It readily undergoes nucleophilic attack, leading to ring-opening and the formation of a sulfopropylated product. This reactivity is the basis for its primary application as a sulfopropylating agent.
General Reaction with Nucleophiles
1,3-Propane sultone reacts with a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions. The reaction proceeds via an SN2 mechanism, where the nucleophile attacks the carbon atom adjacent to the oxygen atom in the ring, leading to the opening of the sultone ring and the formation of a stable sulfonate salt.
Experimental Protocols
Safety Precaution: 1,3-Propane sultone is a suspected carcinogen and a potent alkylating agent. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn.
Synthesis of 1,3-Propane Sultone
A common method for the synthesis of 1,3-propane sultone involves the cyclization of 3-hydroxypropanesulfonic acid.
Materials:
-
Allyl alcohol
-
Sodium bisulfite
-
Sulfuric acid (concentrated)
-
Anhydrous sodium sulfate
-
Diethyl ether
Procedure:
-
Sulfonation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium bisulfite in water. Add allyl alcohol dropwise to the stirred solution. The reaction is exothermic and may require cooling to maintain the temperature below 50 °C. After the addition is complete, heat the mixture to 80-90 °C for 2-3 hours.
-
Acidification and Cyclization: Cool the reaction mixture to room temperature and slowly add concentrated sulfuric acid until the pH is strongly acidic (pH < 1). This will generate 3-hydroxypropanesulfonic acid. Heat the acidified mixture under vacuum. 1,3-Propane sultone will distill as a colorless oil.
-
Purification: Collect the distillate and dry it over anhydrous sodium sulfate. The product can be further purified by vacuum distillation.
General Protocol for N-Alkylation of Primary Amines
This protocol describes a general procedure for the sulfopropylation of a primary amine.
Materials:
-
Primary amine
-
1,3-Propane sultone
-
Anhydrous solvent (e.g., acetonitrile, DMF, or THF)
-
Base (e.g., potassium carbonate or triethylamine)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine in the chosen anhydrous solvent.
-
Add the base to the solution (typically 1.1 to 1.5 equivalents).
-
Add 1,3-propane sultone (1.0 to 1.2 equivalents) to the mixture.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, filter the reaction mixture to remove any inorganic salts.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
General Protocol for O-Alkylation of Alcohols
This protocol provides a general method for the sulfopropylation of an alcohol.
Materials:
-
Alcohol
-
1,3-Propane sultone
-
Anhydrous solvent (e.g., THF or dioxane)
-
Strong base (e.g., sodium hydride or potassium tert-butoxide)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the alcohol in the anhydrous solvent.
-
Carefully add the strong base (typically 1.1 equivalents) to the solution at 0 °C. Allow the mixture to stir for 30 minutes to form the alkoxide.
-
Add 1,3-propane sultone (1.0 to 1.2 equivalents) to the mixture at 0 °C and then allow the reaction to warm to room temperature.
-
Stir the reaction mixture until the starting material is consumed, as monitored by TLC or LC-MS.
-
Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography.
Applications in Research and Drug Development
The primary utility of 1,3-propane sultone lies in its ability to introduce a sulfopropyl group, which can impart desirable properties to molecules, such as increased water solubility and an anionic charge.
-
Synthesis of Surfactants and Detergents: The reaction of 1,3-propane sultone with long-chain alcohols or amines produces anionic surfactants.
-
Modification of Polymers: It is used to functionalize polymers to create ion-exchange resins or to modify the surface properties of materials.
-
Drug Development: In drug development, the introduction of a sulfonate group can improve the pharmacokinetic properties of a drug candidate, such as its solubility and bioavailability.
-
Lithium-Ion Batteries: 1,3-Propane sultone is used as an electrolyte additive in lithium-ion batteries to improve their performance and stability.
Workflow for Polymer Functionalization
The functionalization of polymers with 1,3-propane sultone is a common application to modify their properties. The following diagram illustrates a typical workflow for the sulfopropylation of a polymer containing nucleophilic functional groups (e.g., hydroxyl or amine groups).
Safety and Handling
1,3-Propane sultone is classified as a suspected human carcinogen and is a potent alkylating agent that can cause severe skin and eye irritation. It is also toxic if inhaled or ingested. Therefore, strict safety precautions must be observed when handling this compound.
-
Engineering Controls: Always handle 1,3-propane sultone in a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile or neoprene), a flame-retardant lab coat, and chemical safety goggles.
-
Handling: Avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents, acids, and bases. It is moisture-sensitive and should be stored under an inert atmosphere if possible.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
1,3-Propane sultone is a highly reactive and versatile reagent for the introduction of the sulfopropyl group into a variety of molecules. Its utility in synthesizing surfactants, modifying polymers, and as an electrolyte additive highlights its importance in both industrial and research settings. For researchers and professionals in drug development, its ability to enhance the aqueous solubility of compounds is of particular interest. However, its significant toxicity and carcinogenicity necessitate strict adherence to safety protocols during its handling and use. The experimental procedures and data presented in this guide are intended to provide a solid foundation for the safe and effective use of 1,3-propane sultone in the laboratory.
References
Synthesis of 1,3-Propane Sultone from Allyl Alcohol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Published: December 2, 2025
Abstract
1,3-Propane sultone is a versatile chemical intermediate with significant applications across various industries, including pharmaceuticals, electroplating, and lithium-ion batteries.[1][2] Its utility stems from its function as a sulfopropylating agent, capable of introducing sulfonic acid groups into a range of molecules to modify their properties, such as enhancing water solubility.[1][2] The primary and most established industrial synthesis route begins with allyl alcohol. This technical guide provides an in-depth overview of this synthesis, detailing the reaction pathway, comprehensive experimental protocols, and critical safety considerations. All quantitative data is summarized for clarity, and key processes are visualized through logical diagrams.
Reaction Pathway and Mechanism
The synthesis of 1,3-propane sultone from allyl alcohol is a multi-step process. The overall transformation can be summarized in two primary stages:
-
Sulfonation of Allyl Alcohol : The process begins with the reaction of allyl alcohol with sodium bisulfite. This is typically a free-radical addition reaction that forms the intermediate, sodium 3-hydroxypropane-1-sulfonate.[3]
-
Acidification and Cyclodehydration : The intermediate sodium salt is then acidified, usually with a strong mineral acid like hydrochloric acid, to produce 3-hydroxypropanesulfonic acid. This acid undergoes a final intramolecular dehydration (cyclization) under heat and reduced pressure to yield the final product, 1,3-propane sultone. This cyclization is an intramolecular esterification where the hydroxyl group attacks the sulfonic acid moiety, eliminating a water molecule to form the stable five-membered cyclic sultone ring.
Caption: Overall reaction pathway for the synthesis of 1,3-propane sultone.
Experimental Protocols
The following protocols are based on established laboratory and patented industrial methods.
Protocol 1: Synthesis of 3-Hydroxy-1-propanesulfonic Acid
This first stage involves the formation of the sulfonic acid intermediate from allyl alcohol.
Materials and Reagents:
-
Sodium sulfite (B76179) (Na₂SO₃)
-
Sodium bisulfite (NaHSO₃)
-
Allyl alcohol
-
Concentrated hydrochloric acid (HCl)
-
Azo diisobutyl nitrile (AIBN) - Catalyst
-
n-Butanol - Extraction solvent
Procedure:
-
Charging the Reactor: In a suitable reactor under ambient temperature, add sodium sulfite, sodium bisulfite, and allyl alcohol.
-
pH Adjustment: Carefully adjust the pH of the mixture to a range of 5.0 to 5.5 using concentrated hydrochloric acid.
-
Catalysis and Reaction: Induce the reaction using infrared radiation and add azo diisobutyl nitrile as a catalyst. Allow the reaction to proceed for 2 to 3 hours.
-
Acidification: Following the initial reaction, add concentrated hydrochloric acid and heat the mixture to between 85°C and 90°C for an additional 2 to 3 hours.
-
Purification: Filter the resulting mixture to remove the generated salt precipitate.
-
Extraction: Add n-butanol to the filtrate to perform an extraction separation. The organic layer containing the desired 3-hydroxy-1-propanesulfonic acid is collected for the next stage.
Protocol 2: Cyclodehydration to 1,3-Propane Sultone
This final stage converts the sulfonic acid intermediate into the target sultone.
Materials and Reagents:
-
3-hydroxy-1-propanesulfonic acid (from Protocol 1)
-
Pyridinium (B92312) p-toluenesulfonate - Catalyst
-
Zeolites - Catalyst
-
Calcium oxide (CaO) - For purification
Procedure:
-
Catalyst Addition: To the 3-hydroxy-1-propanesulfonic acid, add pyridinium p-toluenesulfonate and zeolites.
-
Dehydration Reaction: Heat the mixture to a temperature between 50°C and 60°C for 2 to 3 hours to facilitate the dehydration and cyclization reaction.
-
Distillation: Subject the reaction mixture to distillation. Collect the fraction that distills between 147°C and 149°C.
-
Final Purification: Add calcium oxide to the collected fraction and heat at reflux for 1 to 2 hours. This step helps to remove impurities. The resulting product is high-purity 1,3-propane sultone.
Caption: Experimental workflow for the synthesis of 1,3-propane sultone.
Quantitative Data Summary
For ease of reference, key quantitative data related to the compound and its synthesis are presented below.
Table 1: Physicochemical Properties of 1,3-Propane Sultone
| Property | Value |
|---|---|
| Molecular Formula | C₃H₆O₃S |
| Molecular Weight | 122.14 g/mol |
| Appearance | White crystalline solid or colorless liquid |
| Melting Point | 31 °C (88 °F) |
| Boiling Point | 112 °C @ 1.4 mmHg |
| Density | 1.392 g/cm³ (at 25°C) |
| Solubility in Water | 10 g/100 mL (moderate) |
Table 2: Synthesis Parameters and Yield
| Parameter | Value / Condition |
|---|---|
| Intermediate Synthesis pH | 5.0 - 5.5 |
| Intermediate Synthesis Temp. | 85 - 90 °C |
| Dehydration Reaction Temp. | 50 - 60 °C |
| Typical Yield | Up to 95% |
| Purity (Post-purification) | >99.9% |
Critical Safety and Handling Precautions
WARNING: 1,3-Propane sultone is classified as a carcinogen and is toxic. Extreme caution and strict adherence to safety protocols are mandatory when handling this compound.
-
Engineering Controls: All work involving 1,3-propane sultone must be performed in a designated area, within a certified chemical fume hood or glovebox to prevent inhalation of vapors or dust.
-
Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including chemical-resistant gloves, a lab coat, and safety goggles with side shields or a full-face shield.
-
Handling: Avoid all personal contact, including skin contact and inhalation. Do not eat, drink, or smoke in areas where the chemical is handled. Wash hands thoroughly after handling.
-
Storage: Store 1,3-propane sultone in a cool, dry, well-ventilated area in a tightly sealed container. It should be stored locked up and away from incompatible materials such as strong acids, bases, and oxidizing agents.
-
Spills and Waste Disposal: For minor spills, use dry cleanup procedures and avoid generating dust. For major spills, evacuate the area. All contaminated waste must be collected in specifically designated, labeled hazardous waste containers for proper disposal according to local regulations.
Caption: Logical workflow for the safe handling of 1,3-propane sultone.
Purification
Achieving high purity is often critical, especially for applications like lithium-ion battery electrolytes where purity of >99.9% is required. Beyond the distillation and reflux with calcium oxide described in the protocol, industrial purification often involves:
-
Fractional Distillation: Repeated distillation under high vacuum can effectively separate the sultone from impurities.
-
Melt Crystallization: This technique involves cooling the crude 1,3-propane sultone to induce crystallization. The purified crystals are then separated from the remaining liquid (raffinate), which contains a higher concentration of impurities.
Conclusion
The synthesis of 1,3-propane sultone from allyl alcohol is a well-established and high-yield industrial process. The reaction proceeds through the formation of a 3-hydroxypropanesulfonic acid intermediate, followed by a cyclodehydration step. While the synthesis is efficient, the highly toxic and carcinogenic nature of the final product necessitates stringent safety protocols and specialized handling procedures. Researchers and professionals working with this compound must prioritize safety through proper engineering controls, personal protective equipment, and waste management.
References
Physical properties of 1,3-propane sultone
An In-depth Technical Guide to the Physical Properties of 1,3-Propane Sultone
Introduction
1,3-Propane sultone (CAS No. 1120-71-4) is a cyclic sulfonate ester, a class of organosulfur compounds known as sultones.[1][2] It presents as a white crystalline solid or a colorless to light yellow liquid at or above its melting point.[3][4][5] This compound is utilized as a chemical intermediate to introduce the sulfopropyl group into molecules, which can confer water solubility and an anionic character. Its applications are found in the synthesis of specialized surfactants, dyes, polymers, and as an electrolyte additive in lithium-ion batteries to improve performance and stability. Due to its nature as an activated ester, it is a potent alkylating agent and is classified as toxic, carcinogenic, mutagenic, and teratogenic. This guide provides a detailed overview of its core physical properties for researchers, scientists, and professionals in drug development.
Quantitative Physical and Chemical Properties
The physical characteristics of 1,3-propane sultone are summarized below. These properties are crucial for its handling, application in synthesis, and for safety considerations.
General and Thermodynamic Properties
| Property | Value | Source(s) |
| Molecular Formula | C₃H₆O₃S | |
| Molecular Weight | 122.14 g/mol | |
| Appearance | White crystalline solid or colorless/light yellow liquid | |
| Odor | Foul odor upon melting | |
| Melting Point | 30-33 °C (86-91.4 °F) | |
| Boiling Point | 180 °C @ 30 mmHg (40 hPa) | |
| 112 °C @ 1.4 mmHg | ||
| 297.6 °C @ 760 mmHg | ||
| Flash Point | >110 °C (>230 °F) | |
| Vapor Pressure | 0.27 mmHg @ 25 °C | |
| 0.003 hPa @ 20 °C |
Physicochemical Properties
| Property | Value | Source(s) |
| Density | 1.392 g/mL @ 25 °C | |
| 1.392 g/cm³ @ 40 °C | ||
| Refractive Index | 1.450 @ 40 °C | |
| 1.4585 @ 25 °C | ||
| Water Solubility | 100 g/L; hydrolyzes slowly | |
| Partition Coefficient (log Pow) | -0.28 to -0.52 |
Solubility Profile
| Solvent Type | Solubility | Source(s) |
| Water | Soluble (100 g/L) | |
| Aliphatic Hydrocarbons (e.g., Hexane) | Insoluble | |
| Aromatic Hydrocarbons | Readily Soluble | |
| Ketones (e.g., Acetone) | Readily Soluble | |
| Esters (e.g., Ethyl Acetate) | Readily Soluble | |
| Alcohols (e.g., Ethanol) | Soluble | |
| Ethers (e.g., Diethyl Ether, THF) | Soluble | |
| Other (e.g., Chloroform, DMF) | Soluble |
Experimental Protocols for Property Determination
The determination of physical properties for compounds like 1,3-propane sultone follows established laboratory procedures. Below are detailed methodologies for key experiments.
Melting Point Determination
The melting point is a fundamental property used for identification and purity assessment.
-
Sample Preparation: A small amount of the solid 1,3-propane sultone is finely crushed into a powder. This powder is then packed into a capillary tube to a height of a few millimeters.
-
Apparatus: A calibrated melting point apparatus is used. This device consists of a heating block or oil bath, a thermometer or temperature probe, and a viewing lens.
-
Procedure: The capillary tube containing the sample is placed into the heating block of the apparatus. The sample is heated at a controlled rate.
-
Observation: The temperature at which the substance first begins to liquefy is recorded as the start of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range. For a pure substance, this range is typically narrow.
Boiling Point Determination (Distillation Method)
The boiling point provides insight into the volatility of a substance. The distillation method is suitable when a sufficient quantity of the liquid is available.
-
Apparatus Setup: A simple distillation apparatus is assembled, which includes a round-bottom flask, a distillation head with a port for a thermometer, a condenser, and a receiving flask. The apparatus should be placed in a fume hood due to the compound's toxicity.
-
Sample and Heating: Approximately 5-10 mL of liquid 1,3-propane sultone is placed in the round-bottom flask along with a few boiling chips or a magnetic stir bar to ensure smooth boiling. The flask is then gently heated.
-
Temperature Measurement: The thermometer is positioned so that the top of its bulb is level with the bottom of the side arm leading to the condenser. This ensures the measurement of the vapor temperature as it passes into the condenser, not the temperature of the superheated liquid.
-
Data Recording: As the liquid boils, its vapor travels up into the distillation head. The temperature will rise and then stabilize. This stable temperature, observed while the vapor is actively condensing and dripping into the receiving flask, is recorded as the boiling point. The atmospheric pressure should also be recorded, as boiling point is pressure-dependent.
Solubility Determination (Qualitative)
This protocol determines the solubility of 1,3-propane sultone in various solvents.
-
Preparation: A series of clean, dry test tubes are prepared, one for each solvent to be tested (e.g., water, hexane, ethanol, toluene).
-
Procedure: Approximately 0.5 mL of the chosen solvent is added to a test tube. To this, a small, measured amount (e.g., 20-30 mg) of 1,3-propane sultone is added.
-
Observation: The mixture is agitated or vortexed to facilitate dissolution. The sample is observed to determine if it is soluble (the solid completely disappears), partially soluble (some solid remains), or insoluble (the solid does not appear to dissolve at all).
-
Note on Reactivity: When testing solubility in water, it is important to note that 1,3-propane sultone reacts slowly with water to form 3-hydroxypropanesulfonic acid. This hydrolysis can be accelerated by the presence of acid.
Visualizations
Logical Relationships of Physical Properties
The following diagram illustrates the core physical properties associated with 1,3-propane sultone.
Experimental Workflow: Boiling Point Determination
This diagram outlines the general workflow for determining the boiling point of a liquid compound using the distillation method.
References
- 1. 1,3-Propane sultone - Wikipedia [en.wikipedia.org]
- 2. The properties and uses of 1,3-Propane sultone _Chemicalbook [chemicalbook.com]
- 3. Propane sultone | C3H6O3S | CID 14264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. What is 1,3-Propane sultone - Chemical Supplier Unilong [unilongindustry.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
Propane Sultone: A Comprehensive Technical Guide for Researchers
An In-depth Examination of the Synthesis, Properties, and Applications of a Versatile Cyclic Sulfonate Ester
Introduction
1,3-Propane sultone (PS) is a cyclic sulfonate ester, recognized for its high reactivity as an alkylating agent.[1][2] This reactivity makes it a valuable intermediate in a multitude of chemical syntheses, enabling the introduction of a sulfopropyl group into various molecules.[3] Its applications are extensive, ranging from a key component in the synthesis of pharmaceuticals and specialty surfactants, such as CHAPS, to a crucial additive in the electrolyte of lithium-ion batteries.[4][5] This guide provides a detailed overview of propane (B168953) sultone, tailored for researchers, scientists, and professionals in drug development, with a focus on its synthesis, chemical properties, mechanisms of action, and experimental protocols. Despite its utility, it is imperative to note that 1,3-propane sultone is classified as a toxic, carcinogenic, mutagenic, and teratogenic compound and must be handled with extreme caution.[4][6]
Physicochemical Properties
Propane sultone is a colorless, crystalline solid at room temperature with a characteristic unpleasant odor.[2] It is soluble in water and many organic solvents. Key physicochemical properties are summarized in the table below.
| Property | Value | References |
| Molecular Formula | C₃H₆O₃S | [7] |
| Molecular Weight | 122.14 g/mol | [7] |
| Melting Point | 31-33 °C | [1] |
| Boiling Point | 112 °C at 1.4 mmHg | [1] |
| Density | 1.39 g/cm³ | [1] |
| Refractive Index | 1.450 @ 40 °C/D | [8] |
Synthesis of 1,3-Propane Sultone
Several synthetic routes to 1,3-propane sultone have been developed, with the choice of method often depending on the availability of starting materials and desired scale. High yields, often exceeding 90%, have been reported for various methods.[9][10]
Synthesis Data
| Starting Material(s) | Key Reagents | Reported Yield | Purity | References |
| Sodium 3-hydroxypropane-1-sulfonate | Strong acid (e.g., HCl, H₂SO₄) | ~95% | >99% (post-distillation) | [1] |
| Allyl alcohol | Sodium bisulfite, Sodium sulfite | up to 95% | >99% | [9][11] |
| Allyl chloride | Sodium metabisulfite, Sulfuric acid | 80-83% | ≥99% | [12] |
| 1,3-Dichloropropane | Sulfur dioxide, Sodium hypochlorite | ~70% | 99.992% | [13] |
Experimental Protocols
Protocol 1: Synthesis from Sodium 3-hydroxypropane-1-sulfonate [1]
This two-step method involves the acidification of the sodium salt followed by cyclodehydration.
1. Acidification to 3-Hydroxypropanesulfonic Acid:
-
In a round-bottom flask, dissolve sodium 3-hydroxypropane-1-sulfonate in a minimal amount of water.
-
Cool the flask in an ice bath to maintain a low temperature.
-
With constant and vigorous stirring, slowly add concentrated hydrochloric acid or sulfuric acid until the pH of the solution is strongly acidic (pH 1-2).
-
Add n-butanol or absolute ethanol (B145695) to the acidified solution and continue to stir vigorously. This will facilitate the extraction of the 3-hydroxypropanesulfonic acid into the organic layer, while the inorganic salts (NaCl or Na₂SO₄) will precipitate.
-
Separate the organic layer containing the product. If a precipitate has formed, filter the mixture and collect the filtrate.
-
Remove the organic solvent (n-butanol or ethanol) from the filtrate using a rotary evaporator to yield crude 3-hydroxypropanesulfonic acid.
2. Cyclodehydration to 1,3-Propane Sultone:
-
Transfer the crude 3-hydroxypropanesulfonic acid to a distillation apparatus.
-
Heat the acid under vacuum. The intramolecular esterification (lactonization) will occur, eliminating a molecule of water to form the cyclic 1,3-propane sultone.
-
Collect the distilled 1,3-propane sultone. The product can be further purified by redistillation if necessary.
Protocol 2: Synthesis from Allyl Alcohol [9][11]
This process involves a free-radical addition followed by acidification and cyclization.
1. Formation of Sodium 3-hydroxypropanesulfonate:
-
In a suitable reactor, combine allyl alcohol, sodium sulfite, and sodium bisulfite.
-
Regulate the pH to between 5 and 5.5.
-
Initiate the reaction using an initiator such as azobisisobutyronitrile, potentially with infrared radiation induction, and allow the reaction to proceed for 2-3 hours.
2. Acidification and Extraction:
-
Add concentrated hydrochloric acid to the reaction mixture and heat to 85-90 °C for 2-3 hours.
-
After cooling, filter the mixture to remove the generated salts.
-
Extract the filtrate with n-butanol to isolate the 3-hydroxy-1-propanesulfonic acid.
3. Dehydration and Cyclization:
-
To the isolated 3-hydroxy-1-propanesulfonic acid, add pyridinium (B92312) p-toluenesulfonate and zeolites.
-
Heat the mixture to 50-60 °C for 2-3 hours to effect dehydration.
-
Distill the mixture, collecting the fraction at 147-149 °C.
-
Add calcium oxide to the collected fraction and reflux for 1-2 hours to yield the final product, 1,3-propane sultone.
Key Applications and Mechanisms of Action
The high reactivity of this compound as an alkylating agent is central to its utility in various applications, most notably in drug development as a potential carcinogen and in materials science as a battery electrolyte additive.
Mechanism of Carcinogenicity: DNA Alkylation
1,3-Propane sultone is a direct-acting alkylating agent, meaning it does not require metabolic activation to exert its genotoxic effects.[2] Its carcinogenicity stems from its ability to directly react with nucleophilic sites on DNA bases. The primary mechanism is an SN2-type reaction where the electrophilic this compound is attacked by electron-rich regions of the DNA bases, particularly the ring nitrogens.[14] The N7 position of guanine (B1146940) and the N3 position of adenine (B156593) are the most reactive sites.[14] This alkylation leads to the formation of DNA adducts, which can cause mutations and initiate carcinogenesis if not repaired.[14][15] The main product of the reaction with guanosine (B1672433) is N-7-alkylguanosine.[16]
Application in Lithium-Ion Batteries: SEI Formation
In lithium-ion batteries, 1,3-propane sultone is used as an electrolyte additive to improve battery performance and lifespan.[17] It functions by forming a stable solid electrolyte interphase (SEI) on the surface of the anode during the initial charging cycles.[17] This protective layer prevents the degradation of the electrolyte and the anode material.[17]
The mechanism involves the reductive decomposition of this compound on the anode surface.[18][19] The sultone is reduced at a higher potential than the primary electrolyte solvents (like ethylene (B1197577) carbonate), ensuring it forms the initial SEI layer.[20] This process involves the ring-opening of the this compound molecule, leading to the formation of various lithium sulfonates and other organic and inorganic species that constitute the stable SEI layer.[5][18]
Safety and Handling
1,3-Propane sultone is a hazardous substance and requires strict safety protocols. It is a suspected human carcinogen and a known mutagen.[6] All handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, must be worn.[21] Exposure can occur through inhalation, ingestion, or skin contact.[3] In case of contact, immediate and thorough washing is necessary, and medical attention should be sought.[21] Due to its reactivity with water, it should be stored in a cool, dry place under an inert atmosphere.[1]
Conclusion
1,3-Propane sultone is a highly reactive and versatile chemical intermediate with significant applications in both life sciences and materials science. Its ability to introduce a sulfopropyl group makes it a valuable tool in organic synthesis. However, its high reactivity is also the source of its significant health hazards, necessitating stringent safety measures during its handling and use. For researchers in drug development, understanding its mechanism of DNA alkylation is crucial for assessing its carcinogenic potential. In the field of energy storage, its role in the formation of a stable SEI layer in lithium-ion batteries highlights its importance in advancing battery technology. The detailed protocols and mechanistic insights provided in this guide are intended to support researchers in the safe and effective use of this important compound.
References
- 1. benchchem.com [benchchem.com]
- 2. 1,3-Propane sultone:high reactivity, mechanism of carcinogenesis and applications_Chemicalbook [chemicalbook.com]
- 3. 1,3-Propane sultone:Reactions,Synthesis,Human Exposure_Chemicalbook [chemicalbook.com]
- 4. 1,3-Propanesultone synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. 1,3-Propane sultone - Wikipedia [en.wikipedia.org]
- 7. 1,2-Oxathiolane, 2,2-dioxide [webbook.nist.gov]
- 8. This compound | C3H6O3S | CID 14264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. wapbowen.oss-cn-hongkong.aliyuncs.com [wapbowen.oss-cn-hongkong.aliyuncs.com]
- 10. CN101456855B - Method for preparing 1,3-propanesultone - Google Patents [patents.google.com]
- 11. CN105348254A - Method for preparing 1,3-propane sultone - Google Patents [patents.google.com]
- 12. CN104803967A - Method for preparing 1,3-propane sultone - Google Patents [patents.google.com]
- 13. CN108164502B - Preparation method of 1, 3-propane sultone - Google Patents [patents.google.com]
- 14. escholarship.org [escholarship.org]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Effect of 1,3-Propane Sultone on the Formation of Solid Electrolyte Interphase at Li-Ion Battery Anode Surface: A First-Principles Study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Theoretical study of the reductive decomposition of 1,3-propane sultone: SEI forming additive in lithium-ion batteries - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. Method for preparing 1,3-propane sultone - Eureka | Patsnap [eureka.patsnap.com]
The Solubility of 1,3-Propane Sultone in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3-Propane sultone is a versatile chemical intermediate utilized in a myriad of applications, from the synthesis of pharmaceuticals and specialty chemicals to its use as an electrolyte additive in lithium-ion batteries. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in synthesis, formulation, and quality control. This technical guide provides a comprehensive overview of the solubility of 1,3-propane sultone, presenting available quantitative data and qualitative solubility information in a range of common organic solvents. Furthermore, this guide outlines a detailed experimental protocol for the quantitative determination of its solubility and discusses the factors influencing its solubility behavior.
Introduction
1,3-Propane sultone, with the chemical formula C₃H₆O₃S, is a cyclic sulfonate ester. It exists as a white crystalline solid or a colorless liquid at room temperature and is known for its high reactivity, which allows for the introduction of a sulfopropyl group into various molecules. This functionalization can impart desirable properties such as increased water solubility and an anionic character. The choice of solvent is a critical parameter in reactions involving 1,3-propane sultone, directly impacting reaction kinetics, yield, and purity of the final product. This guide aims to be a valuable resource for professionals working with this compound by consolidating solubility data and providing methodologies for its determination.
Solubility of 1,3-Propane Sultone: Data Overview
The solubility of 1,3-propane sultone is dictated by its polar nature. While comprehensive quantitative solubility data across a wide range of organic solvents is not extensively documented in publicly available literature, a combination of qualitative descriptions and some quantitative values allows for the formulation of a general solubility profile.
Quantitative Solubility Data
The most consistently reported quantitative solubility value for 1,3-propane sultone is in water.
| Solvent | Chemical Formula | Solvent Type | Solubility | Temperature (°C) |
| Water | H₂O | Polar Protic | 100 g/L[1][2] | 20 |
| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | > 1 M (122.14 g/L) | Not Specified |
Note: The solubility in THF is inferred from the commercial availability of a 1 M solution.
Qualitative Solubility Data
Qualitative data from various sources consistently indicate the solubility of 1,3-propane sultone in a range of polar organic solvents and its insolubility in nonpolar aliphatic hydrocarbons.
| Solvent Class | Representative Solvents | Solubility |
| Ketones | Acetone, Methyl Isobutyl Ketone | Readily Soluble[1][3][4] |
| Esters | Ethyl Acetate | Readily Soluble[1][3][4] |
| Aromatic Hydrocarbons | Toluene, Benzene | Readily Soluble[1][3][4] |
| Ethers | Diethyl Ether, Dioxane | Soluble[2] |
| Alcohols | Methanol, Ethanol | Soluble[5][6] |
| Amides | Dimethylformamide (DMF) | Soluble[2] |
| Halogenated Solvents | Chloroform | Soluble[5] |
| Aliphatic Hydrocarbons | Hexane, Heptane | Insoluble[1][2][3] |
Factors Influencing Solubility
The solubility of 1,3-propane sultone is governed by the principle of "like dissolves like." Its polar nature, due to the presence of the sulfonyl group, dictates its high affinity for polar solvents.
Figure 1. Logical relationship of factors affecting propane (B168953) sultone's solubility.
Key intermolecular forces at play include:
-
Dipole-Dipole Interactions: The highly polar sulfonyl group of 1,3-propane sultone interacts favorably with the dipoles of polar solvent molecules.
-
Hydrogen Bonding: While 1,3-propane sultone itself does not have hydrogen bond donors, the oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors, contributing to its solubility in protic solvents like water and alcohols.
Experimental Protocol for Solubility Determination
For researchers requiring precise quantitative solubility data in a specific solvent, the following experimental protocol outlines a reliable method based on the principle of establishing a saturated solution at a constant temperature.
Materials and Equipment
-
1,3-Propane Sultone (high purity)
-
Selected organic solvent(s) (analytical grade)
-
Analytical balance
-
Vials with screw caps (B75204) or other sealable containers
-
Constant temperature shaker bath or incubator
-
Centrifuge
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., GC-MS, HPLC, or UV-Vis spectrophotometer)
Experimental Workflow
Figure 2. General experimental workflow for determining the solubility of 1,3-propane sultone.
Detailed Methodologies
-
Preparation of Saturated Solution:
-
Add an excess amount of 1,3-propane sultone to a vial containing a precisely known volume or mass of the organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation, especially with volatile solvents.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure that equilibrium is reached. Preliminary experiments may be necessary to determine the optimal equilibration time.
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker and allow them to stand at the same constant temperature for a short period to let the excess solid settle.
-
To ensure complete removal of any suspended solid particles, centrifuge the vials at a high speed.
-
-
Quantification:
-
Carefully withdraw a known volume of the clear supernatant.
-
Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.
-
Analyze the diluted sample using a pre-validated analytical method. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly suitable technique for the quantification of 1,3-propane sultone.[7][8][9]
-
-
Calibration and Calculation:
-
Prepare a series of standard solutions of 1,3-propane sultone of known concentrations in the same solvent.
-
Generate a calibration curve by plotting the instrument response against the concentration of the standards.
-
Determine the concentration of 1,3-propane sultone in the diluted sample from the calibration curve.
-
Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the solubility of 1,3-propane sultone in the specific solvent at the tested temperature.
-
Safety Considerations
1,3-Propane sultone is a suspected carcinogen and a potent alkylating agent. All handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, must be worn. Care should be taken to avoid inhalation, ingestion, and skin contact.
Conclusion
This technical guide has summarized the available solubility data for 1,3-propane sultone in a variety of organic solvents. While quantitative data is limited, the qualitative information provides a strong basis for solvent selection in research and development. The provided experimental protocol offers a robust framework for scientists to determine precise solubility values tailored to their specific needs. A comprehensive understanding of the solubility of 1,3-propane sultone is essential for its safe and effective application in the chemical and pharmaceutical industries.
References
- 1. China 1,3-Propane sultone Manufacturer and Supplier | Pengnuo [pengnuochemical.com]
- 2. The properties and uses of 1,3-Propane sultone _Chemicalbook [chemicalbook.com]
- 3. publications.iarc.who.int [publications.iarc.who.int]
- 4. Page loading... [guidechem.com]
- 5. 1,3-Propanesultone, 99% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. meisenbaochem.com [meisenbaochem.com]
- 7. mdpi.com [mdpi.com]
- 8. Determination of Propane-1,3-sultone in Workplace Air for Occupational Exposure Assessment [ouci.dntb.gov.ua]
- 9. Determination of Propane-1,3-sultone in Workplace Air for Occupational Exposure Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
Propane Sultone (CAS 1120-71-4): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: 1,3-Propane sultone (CAS No. 1120-71-4) is a cyclic sulfonate ester, a class of compounds known as sultones. It appears as a white crystalline solid or a colorless liquid above its melting point of 30-33°C.[1][2] This highly reactive organosulfur compound serves as a versatile chemical intermediate, primarily for introducing the sulfopropyl group into various molecules, thereby imparting properties such as water solubility and an anionic character.[3][4] Its applications span numerous fields, including the synthesis of pharmaceuticals, specialty surfactants like CHAPS, dyes, and as an electrolyte additive in lithium-ion batteries.[5][6][7] However, its high reactivity also makes it a potent alkylating agent, classified as a toxic, carcinogenic, mutagenic, and teratogenic substance, necessitating stringent safety precautions during handling.[8][9]
Core Technical Data
The following tables summarize the key physical, chemical, and toxicological properties of 1,3-propane sultone.
Physical and Chemical Properties
| Property | Value | References |
| CAS Number | 1120-71-4 | [10] |
| Molecular Formula | C₃H₆O₃S | [10] |
| Molecular Weight | 122.14 g/mol | [10] |
| Appearance | White crystalline solid or colorless liquid above 31°C | [11] |
| Melting Point | 30-33 °C | [1][12] |
| Boiling Point | 180 °C at 30 mmHg | [1][12] |
| Density | 1.392 g/mL at 25 °C | [12] |
| Solubility | Soluble in water (100 g/L), ketones, esters, and aromatic hydrocarbons. Insoluble in aliphatic hydrocarbons. | [8][13] |
| Vapor Pressure | 0.27 mmHg at 25°C | [14] |
| Flash Point | 158 °C | [11] |
Toxicological Data
| Endpoint | Value | Species | Route | References |
| LD50 | 100-200 mg/kg | Rat | Oral | |
| LD50 | 135 mg/kg | Rat | Subcutaneous | |
| LD50 | 467 mg/kg | Mouse | Intraperitoneal | |
| Carcinogenicity | Reasonably anticipated to be a human carcinogen | - | - | [14] |
| Mutagenicity | Mutagenic in bacteria and various in vitro and in vivo assays | - | - | |
| Teratogenicity | Teratogenic effects observed in animal studies | - | - | [8] |
Safety and Handling
1,3-Propane sultone is a hazardous substance and must be handled with extreme caution in a well-ventilated fume hood.[8] Appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory. It is sensitive to moisture and will slowly hydrolyze to 3-hydroxypropanesulfonic acid.[8] Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[1] In case of exposure, immediate medical attention is required.
Chemical Reactivity and Applications
1,3-Propane sultone's reactivity stems from the strained four-membered ring, making it susceptible to nucleophilic attack, which opens the ring to form a sulfopropylated product. This reactivity is harnessed in various synthetic applications.
Sulfopropylation of Nucleophiles
The primary utility of 1,3-propane sultone is as a sulfopropylating agent. It readily reacts with a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions, to introduce a propylsulfonate group. This reaction is typically carried out under mild conditions.
Caption: General reaction of 1,3-propane sultone with a nucleophile.
Synthesis of Specialty Surfactants
A notable application is in the synthesis of zwitterionic surfactants, such as CHAPS (3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate), a non-denaturing detergent widely used in membrane biochemistry.
Electrolyte Additive in Lithium-Ion Batteries
In the field of energy storage, 1,3-propane sultone is employed as an electrolyte additive in lithium-ion batteries. It helps in the formation of a stable solid electrolyte interphase (SEI) on the anode surface, which improves the battery's cycle life and thermal stability.[5]
Caption: Role of 1,3-propane sultone as an electrolyte additive.
Mechanism of Carcinogenicity
The carcinogenicity of 1,3-propane sultone is attributed to its ability to act as a direct alkylating agent, reacting with nucleophilic sites in biological macromolecules, most significantly DNA.[13] This alkylation can lead to mutations and chromosomal aberrations, initiating the process of carcinogenesis. The reaction does not require metabolic activation.[1]
Caption: Carcinogenic mechanism of 1,3-propane sultone via DNA alkylation.
Experimental Protocols
Synthesis of 1,3-Propane Sultone from Allyl Alcohol
This method involves the reaction of allyl alcohol with sodium bisulfite followed by cyclization.[3][10]
Materials:
-
Allyl alcohol
-
Sodium bisulfite
-
Strong acid (e.g., H₂SO₄)
-
Solvent for extraction (e.g., diethyl ether)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
In a reaction vessel, dissolve sodium bisulfite in water.
-
Slowly add allyl alcohol to the solution with stirring. The reaction is often initiated by a free radical source.
-
After the initial reaction, acidify the mixture with a strong acid to form 3-hydroxypropanesulfonic acid.
-
Heat the acidic solution to effect the cyclization (dehydration) to 1,3-propane sultone. This is often done under reduced pressure to remove water and drive the reaction to completion.
-
Extract the crude propane (B168953) sultone with a suitable organic solvent.
-
Dry the organic extract over an anhydrous drying agent.
-
Purify the product by vacuum distillation.
Caption: Workflow for the synthesis of 1,3-propane sultone.
General Protocol for S-Sulfopropylation of Cysteine Residues in Proteins
This protocol describes a general method for modifying cysteine residues in proteins with 1,3-propane sultone to introduce a negatively charged sulfopropyl group.
Materials:
-
Protein containing cysteine residues
-
1,3-Propane sultone
-
Buffer solution (e.g., phosphate (B84403) buffer, pH 7-8)
-
Reducing agent (e.g., DTT or TCEP) if cysteine residues are oxidized
-
Quenching reagent (e.g., a primary amine like Tris)
-
Desalting column or dialysis equipment
Procedure:
-
If necessary, reduce any disulfide bonds in the protein by incubation with a suitable reducing agent.
-
Remove the reducing agent by dialysis or using a desalting column.
-
Dissolve the protein in the reaction buffer to a desired concentration.
-
Prepare a fresh stock solution of 1,3-propane sultone in an appropriate solvent (e.g., DMF or DMSO).
-
Add a molar excess of 1,3-propane sultone to the protein solution with gentle mixing. The exact molar ratio and reaction time will need to be optimized for each specific protein.
-
Allow the reaction to proceed at room temperature or 4°C for a specified time (e.g., 1-4 hours).
-
Quench the reaction by adding a quenching reagent to consume any unreacted propane sultone.
-
Remove excess reagents and byproducts by dialysis or using a desalting column.
-
Characterize the modified protein using techniques such as mass spectrometry to confirm the extent of modification.
Note: Due to the hazardous nature of 1,3-propane sultone, all steps must be performed in a certified chemical fume hood with appropriate personal protective equipment.
References
- 1. 1,3-Propane sultone:high reactivity, mechanism of carcinogenesis and applications_Chemicalbook [chemicalbook.com]
- 2. Efficient N-sulfopropylation of chitosan with 1,3-propane sultone in aqueous solutions: neutral pH as the key condition - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 3. 1,3-Propane sultone:Reactions,Synthesis,Human Exposure_Chemicalbook [chemicalbook.com]
- 4. Derivatization and Separation of Aliphatic Amines [sigmaaldrich.com]
- 5. CN101456855B - Method for preparing 1,3-propanesultone - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. Protocol for organelle-specific cysteine capture and quantification of cysteine oxidation state - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1,3-Propane sultone - Wikipedia [en.wikipedia.org]
- 9. Simultaneous Solid Phase Extraction and Derivatization of Aliphatic Primary Amines Prior to Separation and UV-Absorbance Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reaction of cysteine thiol groups with 1,3-propane sultone: S-3-sulphopropyl as a modifying group for protein chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. EP0177376B1 - Sulphobetain surfactants, their preparation and their use, especially in the enhanced recovery of petroleum - Google Patents [patents.google.com]
The Discovery and Enduring Legacy of 1,3-Propane Sultone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3-Propane sultone, a cyclic sulfonate ester, has carved a unique and complex history within the landscape of organic chemistry. Since its effective synthesis was established in the mid-20th century, it has served as a pivotal intermediate in the synthesis of a wide array of compounds, owing to its high reactivity as a sulfopropylating agent. This technical guide provides an in-depth exploration of the discovery, historical development, and key applications of 1,3-propane sultone. It details the seminal synthesis protocols, presents a comprehensive summary of its physicochemical and toxicological properties, and elucidates its primary mechanism of biological action. This document is intended to serve as a thorough resource for researchers and professionals in chemistry and drug development, offering a consolidated repository of critical data and methodologies related to this potent and historically significant chemical entity.
Discovery and History
The journey to the isolation and characterization of 1,3-propane sultone began with the synthesis of its precursor, 3-hydroxypropanesulfonic acid. In 1939, Kharasch and colleagues first synthesized 3-hydroxypropanesulfonic acid through the reaction of allyl alcohol and sodium bisulfite in the presence of oxygen[1]. However, it was not until 1954 that Helberger and his team successfully prepared 1,3-propane sultone by the high-temperature dehydration and cyclization of 3-hydroxypropanesulfonic acid[1].
Following its discovery, 1,3-propane sultone quickly gained traction in the chemical industry, with production commencing in Germany and the USA in the 1950s and 1960s[2][3]. Its utility as a chemical intermediate for introducing the sulfopropyl group (-CH2CH2CH2SO3-) into various molecules led to its use in the production of a diverse range of products, including fungicides, insecticides, cation-exchange resins, dyes, and vulcanization accelerators[4]. It also found application in conferring water solubility and an anionic character to molecules[5].
Despite its industrial importance, the hazardous nature of 1,3-propane sultone soon became apparent. It was identified as a potent alkylating agent and subsequently classified as a carcinogen, mutagen, and teratogen[6][7]. This led to a significant decline in its large-scale industrial use in many countries by the 1970s[2][3]. However, its unique reactivity has ensured its continued, albeit more controlled, use in specialized applications, such as in the synthesis of specialty surfactants (e.g., CHAPS detergent), as an electrolyte additive in lithium-ion batteries to improve performance and safety, and in certain pharmaceutical intermediates[5][6][8].
Physicochemical and Toxicological Properties
A comprehensive understanding of the physical, chemical, and toxicological properties of 1,3-propane sultone is paramount for its safe handling and application.
Physical and Chemical Properties
1,3-Propane sultone is a colorless, odorless crystalline solid at room temperature that becomes a liquid above its melting point[6][9]. It is soluble in water and a variety of organic solvents[7][10]. Key physicochemical properties are summarized in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₃H₆O₃S | [6][9] |
| Molecular Weight | 122.14 g/mol | [6][9] |
| Melting Point | 30-33 °C | [6][9] |
| Boiling Point | 180 °C at 30 mmHg | [9] |
| Density | 1.392 g/cm³ at 25 °C | [6][9] |
| Water Solubility | 100 g/L | [7][10] |
| Vapor Pressure | 0.00237 mmHg at 25 °C | [11] |
| Appearance | Colorless to light yellow liquid or crystal | [6] |
Table 1: Physical and Chemical Properties of 1,3-Propane Sultone.
Toxicological Data
The high reactivity of 1,3-propane sultone as an alkylating agent is the basis for its significant toxicity. It is classified as a carcinogen and mutagen. A summary of acute toxicity data is provided in Table 2.
| Route of Administration | Species | LD50 Value | Reference |
| Oral | Rat | 100 - 200 mg/kg | [12][13][14] |
| Dermal | Guinea Pig | 0.5 - 1.0 mL/kg | [12] |
| Subcutaneous | Rat | 135 mg/kg | [12] |
| Intraperitoneal | Mouse | 467 mg/kg | [12] |
Table 2: Acute Toxicity Data for 1,3-Propane Sultone.
Experimental Protocols
The synthesis of 1,3-propane sultone has been approached through several routes, with the most common historically involving the sulfonation of allyl alcohol followed by cyclization.
Synthesis from Allyl Alcohol and Sodium Bisulfite
This traditional method involves a two-step process: the formation of sodium 3-hydroxypropane-1-sulfonate and its subsequent conversion to 1,3-propane sultone.
Step 1: Synthesis of Sodium 3-Hydroxypropane-1-sulfonate
-
Reaction Setup: In a well-ventilated fume hood, a reaction vessel equipped with a stirrer, thermometer, and reflux condenser is charged with a solution of sodium bisulfite in water.
-
Addition of Allyl Alcohol: Allyl alcohol is added dropwise to the sodium bisulfite solution while maintaining the temperature below 40°C. The reaction is exothermic and requires cooling.
-
pH Control: The pH of the reaction mixture is maintained between 8 and 9 by the controlled addition of a sodium hydroxide (B78521) solution[15].
-
Reaction Completion: The reaction is monitored, and upon completion (indicated by the disappearance of the allyl alcohol reflux), the solution is concentrated under reduced pressure to precipitate the sodium 3-hydroxypropane-1-sulfonate.
-
Isolation: The precipitated product is isolated by filtration and dried.
Step 2: Cyclization to 1,3-Propane Sultone
-
Acidification: The sodium 3-hydroxypropane-1-sulfonate is dissolved in a minimal amount of water and acidified with a strong acid, such as hydrochloric acid or sulfuric acid, to a pH of 1-2.
-
Dehydration and Cyclization: The resulting 3-hydroxypropanesulfonic acid is subjected to vacuum distillation. At elevated temperatures (around 205-230°C), intramolecular dehydration and cyclization occur to form 1,3-propane sultone[16].
-
Purification: The distilled 1,3-propane sultone is collected. The typical yield for this process is reported to be up to 95%[16].
Signaling Pathways and Experimental Workflows
Mechanism of Carcinogenesis: DNA Alkylation
1,3-Propane sultone is a direct-acting alkylating agent, meaning it can react with nucleophilic sites in biological macromolecules like DNA without the need for metabolic activation[12]. Its carcinogenicity is attributed to its ability to form covalent adducts with DNA bases, leading to mutations if not repaired. The primary mechanism involves the nucleophilic attack by DNA bases on the electrophilic carbon atom of the sultone ring, leading to ring-opening and the formation of a sulfopropyl adduct. The N7 position of guanine (B1146940) is the most frequent site of alkylation, accounting for over 90% of the DNA adducts formed[17].
Analytical Workflow: GC-MS Determination in Air
The determination of 1,3-propane sultone in workplace air is crucial for monitoring occupational exposure. A common analytical method involves gas chromatography-mass spectrometry (GC-MS). The general workflow for this analysis is outlined below.
Conclusion
1,3-Propane sultone stands as a testament to the dual nature of reactive chemical compounds—possessing significant utility in chemical synthesis while demanding stringent handling due to its inherent hazards. Its history, from its initial synthesis to its widespread industrial application and subsequent regulation, offers valuable lessons in chemical safety and the importance of understanding toxicological profiles. For the modern researcher, 1,3-propane sultone remains a valuable, albeit challenging, reagent. This guide has provided a comprehensive overview of its discovery, properties, synthesis, and mechanisms of action, aiming to equip scientists and professionals with the necessary knowledge for its informed and safe utilization in their research and development endeavors. The continued study of such compounds is essential for advancing our understanding of chemical reactivity, toxicology, and the development of safer alternatives in the future.
References
- 1. CN108164502B - Preparation method of 1, 3-propane sultone - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. 1,3-Propane sultone as an extremely potent human carcinogen: description of an exposed cohort in Germany - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1,3-Propane sultone - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. 1,3-Propane sultone:Reactions,Synthesis,Human Exposure_Chemicalbook [chemicalbook.com]
- 6. What is 1,3-Propane sultone - Chemical Supplier Unilong [unilongindustry.com]
- 7. 1,3-Propanesultone: Chemical properties, uses and carcinogenicity_Chemicalbook [m.chemicalbook.com]
- 8. 1,3-Propane sultone:high reactivity, mechanism of carcinogenesis and applications_Chemicalbook [chemicalbook.com]
- 9. 1,3-Propanesultone 98 1120-71-4 [sigmaaldrich.com]
- 10. The properties and uses of 1,3-Propane sultone _Chemicalbook [chemicalbook.com]
- 11. research.utwente.nl [research.utwente.nl]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 1120-71-4 Name: 1,3-propanesultone [xixisys.com]
- 15. The preparation method of 1,3-propane sultone - Eureka | Patsnap [eureka.patsnap.com]
- 16. prepchem.com [prepchem.com]
- 17. researchgate.net [researchgate.net]
Theoretical Studies on the Stability of 1,3-Propane Sultone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3-Propane sultone (PS) is a versatile chemical intermediate utilized in a myriad of industrial applications, from the synthesis of surfactants to its use as an electrolyte additive in lithium-ion batteries. However, its high reactivity, a trait that makes it invaluable in chemical synthesis, also raises concerns regarding its stability and potential as an alkylating agent. A thorough understanding of its stability under various conditions is paramount for its safe handling, storage, and application. This technical guide provides a comprehensive overview of the theoretical and experimental studies on the stability of 1,3-propane sultone, focusing on its thermal decomposition, hydrolysis, and reactions with nucleophiles. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals by consolidating key data, outlining experimental methodologies, and visualizing reaction pathways.
Introduction
1,3-Propane sultone is a cyclic sulfonate ester characterized by a strained four-membered ring, which is the primary contributor to its high reactivity.[1] This reactivity is exploited in various chemical transformations but also predisposes it to degradation through several pathways, including thermal decomposition, hydrolysis, and nucleophilic attack.[1][2] Theoretical studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the mechanisms governing these degradation processes at a molecular level. This guide synthesizes the findings from these theoretical investigations and correlates them with experimental data to provide a holistic understanding of propane (B168953) sultone's stability.
Reductive Decomposition in Lithium-Ion Batteries
A significant area of research into propane sultone's stability has been driven by its application as a solid electrolyte interphase (SEI) forming additive in lithium-ion batteries.[3][4] Theoretical studies have been pivotal in understanding its mechanism of action.
Theoretical Mechanism of Reductive Decomposition
DFT calculations have shown that the reductive decomposition of this compound is a key process in the formation of a stable SEI layer on the anode of lithium-ion batteries. In the gas phase, the reduction of PS is thermodynamically unfavorable. However, in the presence of a solvent and lithium ions, the reduction process becomes favorable.
The proposed mechanism involves the following steps:
-
One- or Two-Electron Reduction: In the bulk solvent, this compound can undergo a one- or two-electron reduction.
-
Ring Opening: The reduction leads to the formation of a radical anion intermediate, which subsequently undergoes ring-opening through the cleavage of the S-O bond.
-
Formation of Stable Products: The resulting primary radical can then participate in termination reactions to form stable SEI components such as lithium sulfite (B76179) (Li₂SO₃), lithium alkyl sulfonates, and other organic and inorganic lithium compounds.
The presence of Li⁺ ions is crucial as it stabilizes the ring-opened intermediates.
Computational Methodology
The primary computational method employed in these studies is Density Functional Theory (DFT). The geometries of reactants, transition states, and products are optimized to understand the reaction pathways.
-
Functional and Basis Set: A common combination used is the B3LYP functional with the 6-311++G(d,p) basis set.
-
Solvation Models: To simulate the effect of the electrolyte, implicit solvation models such as the Polarizable Continuum Model (PCM) are often employed.
The following diagram illustrates the general workflow for a DFT study on the reductive decomposition of this compound.
References
Propane Sultone: A Comprehensive Technical Guide to its Electrophilicity and Reaction Kinetics
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3-Propane sultone is a cyclic sulfonate ester characterized by its high reactivity as an electrophile and alkylating agent. This reactivity, driven by the strained four-membered ring structure, makes it a versatile chemical intermediate in various industrial applications, including the synthesis of surfactants, dyes, and battery electrolytes. However, its potent electrophilicity is also the basis for its significant toxicological profile, including its classification as a probable human carcinogen. This technical guide provides an in-depth analysis of the electrophilicity and reaction kinetics of 1,3-propane sultone, offering detailed experimental protocols, quantitative data, and pathway visualizations to support research and development activities while emphasizing the necessary safety precautions.
Introduction
1,3-Propane sultone, with the chemical formula (CH₂)₃SO₃, is a colorless, odorless crystalline solid at room temperature.[1][2] It is a member of the sultone family, which are cyclic esters of hydroxysulfonic acids. The high degree of ring strain in the four-membered ring, combined with the electron-withdrawing nature of the sulfonate group, renders the carbon atoms adjacent to the oxygen highly susceptible to nucleophilic attack.[3][4] This inherent reactivity makes 1,3-propane sultone a potent alkylating agent, capable of reacting with a wide range of nucleophiles, including water, amines, and thiols.[5]
Industrially, it serves as a chemical intermediate to introduce the sulfopropyl group into molecules, thereby imparting properties like water solubility. However, its utility is overshadowed by its toxicity. 1,3-Propane sultone is classified as a Group 2A carcinogen ("probably carcinogenic to humans") by the International Agency for Research on Cancer (IARC), based on sufficient evidence in animal studies. Its carcinogenicity is directly linked to its ability to alkylate biological macromolecules, most notably DNA.
This guide will delve into the fundamental chemical properties that govern the electrophilicity and reaction kinetics of 1,3-propane sultone. It will also provide practical experimental methodologies for its study and summarize key kinetic data to aid researchers in their investigations.
The Electrophilicity of 1,3-Propane Sultone
The electrophilic nature of 1,3-propane sultone is its defining chemical characteristic. The molecule's reactivity stems from a combination of factors:
-
Ring Strain: The four-membered 1,2-oxathiolane (B15487274) 2,2-dioxide ring is highly strained. Nucleophilic attack leads to the opening of this ring, a thermodynamically favorable process that relieves the strain.
-
Polarization: The strongly electron-withdrawing sulfonate group (-SO₂-O-) polarizes the C-O bonds, creating a partial positive charge on the carbon atoms and making them susceptible to nucleophilic attack.
The reaction with a nucleophile (Nu⁻) proceeds via an Sₙ2 mechanism, where the nucleophile attacks one of the carbon atoms of the sultone ring, leading to the cleavage of a C-O bond and the formation of a stable sulfonate anion.
Reaction Kinetics
The rate at which 1,3-propane sultone reacts is dependent on the nucleophilicity of the attacking species, the solvent, and the temperature.
Hydrolysis
In the presence of water, 1,3-propane sultone undergoes hydrolysis to form 3-hydroxypropanesulfonic acid. This reaction is relatively rapid, and its rate is influenced by pH, with acceleration under acidic conditions.
Reaction with Nucleophiles
1,3-Propane sultone reacts with a variety of nucleophiles. A comparative study of its reaction rates with different nucleophiles at 37°C provides insight into its reactivity profile.
Table 1: Quantitative Data on 1,3-Propane Sultone Reaction Kinetics
| Reaction | Nucleophile | Rate Constant (k) | Conditions | Reference |
| Hydrolysis | H₂O | 8.2 x 10⁻² hr⁻¹ | 25 °C, aqueous solution | |
| Hydrolysis | H₂O | 1 x 10⁻⁶ s⁻¹ | 20 °C, aqueous solution | |
| Nucleophilic Addition | Various | Not specified | 37 °C, aqueous solution |
Note: The available literature presents some variability in the reported hydrolysis rates, which may be attributable to differences in experimental conditions.
Reactions with Biological Macromolecules
The toxicological effects of 1,3-propane sultone are primarily due to its ability to alkylate essential biological macromolecules like DNA and proteins.
DNA Adduct Formation
1,3-Propane sultone is a direct-acting genotoxic agent, meaning it does not require metabolic activation to exert its effects. It readily reacts with the nitrogen and oxygen atoms in DNA bases. The primary site of alkylation on guanine (B1146940) is the N7 position, accounting for over 90% of the adducts formed. Minor adducts at the N1 and O6 positions of guanine have also been identified. The formation of these DNA adducts can lead to mutations during DNA replication and is considered a key step in the initiation of carcinogenesis.
Protein Adduct Formation
In addition to DNA, 1,3-propane sultone can also react with nucleophilic amino acid residues in proteins, such as cysteine, histidine, and lysine. This can lead to the formation of protein adducts, altering protein structure and function and potentially contributing to cellular damage and toxicity.
Experimental Protocols
The following are generalized protocols for assessing the electrophilicity and reaction kinetics of 1,3-propane sultone.
Determination of Reaction Kinetics using HPLC
This method is suitable for monitoring the disappearance of 1,3-propane sultone and the appearance of the product over time.
-
Materials: 1,3-propane sultone, nucleophile of interest, appropriate buffer solution, HPLC grade solvents (e.g., acetonitrile, water), HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or MS).
-
Procedure:
-
Prepare a stock solution of 1,3-propane sultone and the nucleophile in the chosen buffer.
-
Equilibrate the solutions to the desired reaction temperature.
-
Initiate the reaction by mixing the reactants.
-
At specific time intervals, withdraw an aliquot of the reaction mixture and quench the reaction (e.g., by rapid dilution with a cold solvent or addition of a quenching agent).
-
Analyze the quenched samples by HPLC to determine the concentrations of 1,3-propane sultone and the product.
-
Plot the concentration of 1,3-propane sultone versus time and fit the data to an appropriate rate law to determine the rate constant.
-
In Vitro DNA Adduct Formation Assay
This protocol outlines a method for detecting the formation of DNA adducts.
-
Materials: 1,3-propane sultone, purified DNA (e.g., calf thymus DNA), buffer (e.g., phosphate (B84403) buffer, pH 7.4), enzymes for DNA hydrolysis (e.g., DNase I, nuclease P1, alkaline phosphatase), LC-MS/MS system.
-
Procedure:
-
Incubate a solution of DNA with 1,3-propane sultone at 37°C for a specified time.
-
Remove unreacted 1,3-propane sultone (e.g., by ethanol (B145695) precipitation of the DNA).
-
Enzymatically hydrolyze the DNA to individual deoxynucleosides.
-
Analyze the hydrolysate by LC-MS/MS to identify and quantify the specific DNA adducts formed.
-
Safety and Handling
Given its classification as a probable human carcinogen and its high reactivity, 1,3-propane sultone must be handled with extreme caution. All work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) should be worn at all times.
Conclusion
1,3-Propane sultone is a highly reactive electrophile with significant industrial applications and a well-documented toxicological profile. Its reactivity is governed by the strained four-membered ring and the electron-withdrawing sulfonate group, leading to rapid reactions with a wide range of nucleophiles, including biologically important macromolecules. A thorough understanding of its electrophilicity and reaction kinetics is crucial for its safe handling, for predicting its environmental fate, and for elucidating its mechanisms of toxicity. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and professionals working with or studying this important and hazardous compound.
References
- 1. 1,3-Propane sultone:high reactivity, mechanism of carcinogenesis and applications_Chemicalbook [chemicalbook.com]
- 2. This compound | 1120-71-4 | Benchchem [benchchem.com]
- 3. 1,3-Propane sultone:Reactions,Synthesis,Human Exposure_Chemicalbook [chemicalbook.com]
- 4. 1,3-Propane sultone - Wikipedia [en.wikipedia.org]
- 5. Sultones for Radiofluorination and Bioconjugation: Fluorine-18 Labeling of Native Proteins and Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Surface Modification of Polymers Using 1,3-Propane Sultone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the surface modification of polymers using 1,3-propane sultone. This technique is primarily employed to create zwitterionic surfaces with exceptional anti-fouling properties, which are of significant interest in the development of biomedical devices, drug delivery systems, and advanced materials. The resulting sulfobetaine-functionalized surfaces exhibit remarkable resistance to non-specific protein adsorption and cell adhesion.
Introduction to 1,3-Propane Sultone in Surface Modification
1,3-Propane sultone is a highly reactive cyclic sulfonate ester that serves as a key reagent for introducing sulfopropyl groups onto polymer surfaces.[1][2] This modification is typically achieved through a ring-opening reaction with nucleophilic groups present on the polymer backbone or on monomers that are subsequently polymerized from the surface. The resulting zwitterionic sulfobetaine (B10348) moieties possess a unique structure with both a positively charged quaternary ammonium (B1175870) group and a negatively charged sulfonate group. This structure enables the formation of a tightly bound hydration layer on the polymer surface, which acts as a physical and energetic barrier to prevent the adsorption of proteins and the adhesion of cells.[3][4]
The primary application of this surface modification strategy is in the creation of "superlow fouling" or "anti-fouling" surfaces for biomedical applications.[4] By minimizing non-specific interactions with biological components, these modified polymers can improve the biocompatibility and performance of medical implants, biosensors, and drug delivery vehicles.
Key Applications
-
Biomedical Implants: Reducing protein fouling and subsequent foreign body response to implanted devices.
-
Drug Delivery: Preventing the opsonization of nanoparticles, leading to longer circulation times.
-
Biosensors: Minimizing non-specific binding to enhance signal-to-noise ratio and sensitivity.
-
Marine Coatings: Inhibiting the formation of biofilms on surfaces exposed to marine environments.
-
Photobioreactors: Improving the anti-fouling properties to enhance light transmittance and microalgal cultivation.
Quantitative Data Summary
The following tables summarize the quantitative effects of polymer surface modification using 1,3-propane sultone-derived zwitterionic polymers.
Table 1: Reduction in Protein Adsorption and Cell Adhesion
| Polymer Substrate | Modification Method | Protein Adsorption Reduction (%) | Cell Adhesion Reduction (%) | Reference |
| Polyurethane (PU) | Sulfobetaine methacrylate (B99206) (SBMA) hydrogel coating via Fenton reaction | ~80% (Fibrinogen) | ~80% (human Dermal Fibroblasts) | |
| Polyethylene (PE) | Surface-initiated atom transfer radical polymerization (SI-ATRP) of SBMA | ~79.84% (Protein) | ~81.69% (Microalgae) | |
| Glass | Atom-transfer radical polymerization (ATRP) of SBMA | Comparable to PEG-like films (Fibrinogen) | Highly resistant to Bovine Aortic Endothelial Cell attachment | |
| Glass | Zwitterionic silica (B1680970) grafting (tris-SBSi) | Significantly lower than unmodified control | Significantly lower than unmodified control (Human cancer cells) |
Table 2: Changes in Surface Wettability
| Polymer Substrate | Modification | Initial Contact Angle (°) | Final Contact Angle (°) | Reference |
| Polyethylene (PE) | SI-ATRP of SBMA (grafting density of 101.33 µg cm⁻²) | Not specified | 67.27 | |
| Glass | Zwitterionic silica grafting | More hydrophilic than bare glass | Not specified |
Experimental Protocols
This section provides detailed methodologies for key experiments involving the use of 1,3-propane sultone for polymer surface modification.
Protocol 1: Synthesis of a Zwitterionic Monomer (Sulfobetaine Vinylpyridine)
This protocol describes the synthesis of a sulfobetaine-based monomer from 2-vinylpyridine (B74390) and 1,3-propane sultone.
Materials:
-
2-vinylpyridine
-
1,3-propane sultone
-
Acetonitrile
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Oil bath
-
Nitrogen gas inlet
-
Vacuum filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve 5 mL of 2-vinylpyridine and 4.76 mL of 1,3-propane sultone in 50 mL of acetonitrile.
-
Seal the flask with a rubber septum and purge with nitrogen gas for 20 minutes to create an inert atmosphere.
-
Place the flask in a preheated oil bath at 60°C and stir the reaction mixture.
-
Continue the reaction for 24 hours, during which a pale-yellow solid should precipitate.
-
After 24 hours, remove the flask from the oil bath and allow it to cool to room temperature.
-
Filter the product under vacuum to collect the solid precipitate.
-
Wash the collected solid by stirring it in diethyl ether twice, for at least eight hours each time, to remove any unreacted starting materials.
-
Dry the final product, sulfobetaine 2-vinylpyridine monomer, in a vacuum oven at 40°C for 24 hours.
Protocol 2: Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP) of a Zwitterionic Monomer from a Polymer Surface
This protocol outlines a general procedure for grafting zwitterionic polymer brushes from a polymer surface that has been pre-functionalized with an ATRP initiator. This method is widely used to create dense, well-controlled polymer coatings.
Materials:
-
Polymer substrate functionalized with an ATRP initiator (e.g., BrTMOS-silanized glass)
-
Zwitterionic monomer (e.g., sulfobetaine methacrylate, SBMA)
-
Copper(I) bromide (CuBr)
-
Ligand (e.g., N,N,N',N'',N''-pentamethyldiethylenetriamine, PMDETA)
-
Solvent (e.g., deionized water, methanol/water mixture)
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas source
-
Syringes for deoxygenated liquid transfer
Procedure:
-
Place the initiator-functionalized polymer substrate into the Schlenk flask.
-
Add the zwitterionic monomer (e.g., SBMA) and the solvent to the flask.
-
Add the ligand (e.g., PMDETA) to the solution.
-
Seal the flask and deoxygenate the solution by bubbling with nitrogen or argon gas for at least 30 minutes. Alternatively, perform several freeze-pump-thaw cycles.
-
In a separate container, add the catalyst (CuBr) and quickly seal it. Purge with inert gas.
-
Under a positive pressure of inert gas, quickly add the CuBr catalyst to the deoxygenated monomer solution.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or slightly elevated) for the specified time to allow for polymer brush growth.
-
After the desired polymerization time, expose the reaction mixture to air to quench the polymerization.
-
Remove the modified polymer substrate from the reaction solution.
-
Thoroughly rinse the substrate with the solvent used for polymerization and then with deionized water to remove any non-grafted polymer and residual catalyst.
-
Dry the surface-modified polymer under a stream of nitrogen or in a vacuum oven.
Protocol 3: Characterization of Modified Surfaces
1. Water Contact Angle Measurement:
-
Purpose: To assess the change in surface hydrophilicity.
-
Procedure: Place a droplet of deionized water of a known volume onto the polymer surface. Use a goniometer to measure the angle between the substrate surface and the tangent of the water droplet. A decrease in contact angle indicates an increase in hydrophilicity.
2. X-ray Photoelectron Spectroscopy (XPS):
-
Purpose: To determine the elemental composition of the surface and confirm the presence of the grafted zwitterionic polymer.
-
Procedure: Analyze the surface of the modified polymer using an XPS instrument. Look for characteristic peaks corresponding to the elements in the grafted polymer, such as sulfur (S 2p) and nitrogen (N 1s) for sulfobetaine-based polymers.
3. Protein Adsorption Assay (e.g., ELISA):
-
Purpose: To quantify the reduction in non-specific protein adsorption.
-
Procedure:
-
Incubate the modified and unmodified polymer surfaces in a solution of a model protein (e.g., fibrinogen, bovine serum albumin) for a specific time.
-
Rinse the surfaces thoroughly to remove non-adsorbed protein.
-
Use an enzyme-linked immunosorbent assay (ELISA) with an antibody specific to the adsorbed protein to quantify the amount of protein on the surface. A significant reduction in the signal for the modified surface compared to the control indicates successful anti-fouling performance.
-
Visualizations
Safety Precautions: 1,3-propane sultone is a toxic, carcinogenic, mutagenic, and teratogenic compound. It should be handled with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses. Always consult the Safety Data Sheet (SDS) before use.
References
- 1. 1,3-Propane sultone - Wikipedia [en.wikipedia.org]
- 2. 1,3-Propane sultone:high reactivity, mechanism of carcinogenesis and applications_Chemicalbook [chemicalbook.com]
- 3. Sulfobetaine methacrylate hydrogel-coated anti-fouling surfaces for implantable biomedical devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Superlow fouling sulfobetaine and carboxybetaine polymers on glass slides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Propane Sultone as an Electrolyte Additive for Lithium-Ion Batteries
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propane (B168953) sultone (PS) is a widely utilized electrolyte additive in lithium-ion batteries (LIBs) known for its ability to enhance battery performance and safety.[1][2] Its primary function is to participate in the formation of a stable and robust solid electrolyte interphase (SEI) layer on the surface of the anode.[2][3] This protective layer is crucial in preventing the continuous decomposition of the electrolyte, minimizing gas generation, and ultimately extending the cycle life and improving the thermal stability of the battery.[2][4][5] These application notes provide a comprehensive overview of the role of PS, its mechanism of action, and detailed protocols for its evaluation as an electrolyte additive.
Mechanism of Action
Propane sultone is an electrochemically active molecule that is preferentially reduced on the anode surface during the initial charging cycles of a lithium-ion battery.[4][6] Theoretical studies, including those using density functional theory (DFT), have shown that PS has a lower lowest unoccupied molecular orbital (LUMO) energy compared to common electrolyte solvents like ethylene (B1197577) carbonate (EC).[7] This lower LUMO energy indicates that PS will be reduced at a higher potential (i.e., earlier) than the bulk electrolyte.[7][8]
The reduction of PS leads to the opening of its sultone ring, forming lithium alkyl sulfonates (RSO₂Li) and other sulfur-containing species.[9][10][11] These components become integral parts of the SEI layer. The resulting SEI is more stable, dense, and uniform compared to the one formed from the decomposition of the carbonate solvents alone.[12][13] This enhanced SEI layer is more effective at passivating the electrode surface, allowing for the efficient transport of lithium ions while blocking electrons, thus preventing further electrolyte decomposition.[4][7] This mechanism is critical for suppressing gas evolution, particularly at elevated temperatures, and improving the overall safety and longevity of the battery.[4][5][9]
Key Performance Enhancements
The addition of an optimized concentration of this compound to the electrolyte can lead to significant improvements in various battery performance metrics.
| Performance Metric | Effect of this compound (PS) Addition | Reference Cells (Without PS) | Cells with PS Additive | Source |
| Capacity Retention | Improved long-term cycling stability. | 52% after 180 cycles at 60°C | 71% after 180 cycles (with 5% PS) at 60°C | [14] |
| Superior capacity retention after 240 cycles. | Lower reversible capacity | 245 mAh g⁻¹ after 240 cycles (with 1% PS) | [13][15] | |
| Enhanced capacity retention after storage at 75°C for 15 days. | Lower capacity retention | Better capacity retention (with 2% PS) | [12] | |
| Coulombic Efficiency | Higher and more stable coulombic efficiency over cycling. | Less stable efficiency | Good coulombic efficiency (99 ± 1%) | [13][15] |
| Gas Generation | Significantly reduced gas evolution, especially at elevated temperatures. | Higher levels of ethylene (C₂H₄) generation. | Reduction of ethylene gassing by more than 60% (in combination with VC). | [4][9] |
| Impedance | Lower and more stable electrode-electrolyte interfacial impedance. | Higher impedance, especially after cycling. | Lower impedance. | [9] |
| High-Voltage Performance | Improved stability and performance of high-voltage cathode materials. | Prone to electrolyte oxidation and capacity fading. | Enhanced stability and capacity retention for Li-rich NMC cathodes at 5V. | [13][15] |
Note: The specific performance improvements can vary depending on the cell chemistry, electrolyte composition, and testing conditions.
Experimental Protocols
Electrolyte Preparation
Objective: To prepare a lithium-ion battery electrolyte containing a specific concentration of this compound.
Materials:
-
Battery-grade electrolyte solvent (e.g., a mixture of ethylene carbonate (EC) and dimethyl carbonate (DMC) in a 1:1 volume ratio).
-
Lithium salt (e.g., lithium hexafluorophosphate, LiPF₆).
-
This compound (PS), battery grade (≥99.9% purity).
-
Argon-filled glovebox with H₂O and O₂ levels < 0.1 ppm.
-
Volumetric flasks, pipettes, and a magnetic stirrer.
Procedure:
-
Inside the argon-filled glovebox, prepare the base electrolyte by dissolving the lithium salt in the solvent mixture to the desired concentration (e.g., 1 M LiPF₆).
-
Stir the solution until the salt is completely dissolved.
-
Calculate the required amount of PS to achieve the target weight percentage (e.g., 1-5 wt%).
-
Carefully add the calculated amount of PS to the base electrolyte.
-
Stir the final solution for at least one hour to ensure homogeneity.
-
Store the electrolyte in a sealed container inside the glovebox.
Coin Cell Assembly
Objective: To assemble coin cells (e.g., CR2032) for electrochemical testing.
Materials:
-
Anode (e.g., graphite-coated copper foil).
-
Cathode (e.g., LiCoO₂, NMC, or LFP-coated aluminum foil).
-
Microporous separator (e.g., Celgard 2400).
-
Prepared electrolyte with and without PS.
-
Coin cell components (casings, spacers, springs).
-
Crimping machine.
-
Argon-filled glovebox.
Procedure:
-
Punch circular electrodes and separators of the appropriate size.
-
Dry the electrodes and separators under vacuum at an appropriate temperature (e.g., 80-120°C) for at least 12 hours.
-
Transfer all components into the argon-filled glovebox.
-
Assemble the coin cell in the following order: negative cap, anode, separator, cathode, spacer, spring, and positive cap.
-
Add a few drops of the prepared electrolyte onto the separator to ensure it is thoroughly wetted.
-
Crimp the cell using a crimping machine to ensure proper sealing.
-
Let the assembled cells rest for several hours to allow for complete electrolyte wetting of the electrodes.
Electrochemical Characterization
Objective: To evaluate the effect of PS on the electrochemical performance of the lithium-ion cells.
a) Formation Cycling:
-
Protocol: Cycle the cells at a low C-rate (e.g., C/20 or C/10) for the first few cycles (typically 1-3 cycles) within the designated voltage window for the specific electrode chemistry. This step is crucial for the formation of a stable SEI layer.
b) Galvanostatic Cycling (Cycle Life Testing):
-
Protocol: Cycle the cells at a constant C-rate (e.g., C/2 or 1C) for an extended number of cycles (e.g., 100-500 cycles). Record the discharge capacity and coulombic efficiency for each cycle. Compare the capacity retention of cells with and without PS.
c) Rate Capability Testing:
-
Protocol: Cycle the cells at progressively increasing C-rates (e.g., C/10, C/5, C/2, 1C, 2C, 5C) for a set number of cycles at each rate. This test evaluates the ability of the battery to deliver capacity at high charge and discharge currents.
d) Electrochemical Impedance Spectroscopy (EIS):
-
Protocol: Perform EIS measurements on the cells at different states of charge (SOC) and at various points during the cycling life. A typical frequency range is from 100 kHz to 0.01 Hz with a small AC amplitude (e.g., 5-10 mV). The resulting Nyquist plots can be used to analyze the evolution of the SEI resistance and charge transfer resistance.
Post-Mortem Analysis
Objective: To analyze the surface chemistry and morphology of the electrodes after cycling.
a) X-ray Photoelectron Spectroscopy (XPS):
-
Protocol: Carefully disassemble the cycled cells in a glovebox. Gently rinse the electrodes with a volatile solvent (e.g., dimethyl carbonate) to remove residual electrolyte. Transfer the electrodes to the XPS chamber using an air-tight transfer vessel. Acquire high-resolution spectra for key elements (C 1s, O 1s, S 2p, F 1s, P 2p) to identify the chemical composition of the SEI layer.
b) Scanning Electron Microscopy (SEM):
-
Protocol: Prepare the electrodes as described for XPS. Mount the electrode samples on an SEM stub and introduce them into the microscope. Acquire images at various magnifications to observe the surface morphology of the SEI layer.
Visualizations
Caption: Mechanism of SEI formation with this compound.
Caption: Workflow for evaluating this compound as an additive.
Caption: Logical flow from PS addition to improved battery performance.
References
- 1. LIT-PS (1,3-Propane sultone) | CAS 1120-71-4 - Products - Hopax Fine Chemicals [hopaxfc.com]
- 2. jadechemwh.com [jadechemwh.com]
- 3. Rise of Electrolyte Additives in Advancing Lithium ion Battery [sigmaaldrich.com]
- 4. Effect of 1,3-Propane Sultone on the Formation of Solid Electrolyte Interphase at Li-Ion Battery Anode Surface: A First-Principles Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. electrochemsci.org [electrochemsci.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Effect of 1,3-Propane Sultone on the Formation of Solid Electrolyte Interphase at Li-Ion Battery Anode Surface: A First-Principles Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Theoretical study of the reductive decomposition of 1,3-propane sultone: SEI forming additive in lithium-ion batteries - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Role of this compound as an additive to improve the performance of a lithium-rich cathode material at a high potential - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Propane Sultone Reactions with Nucleophiles in Drug Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Propane sultone is a versatile cyclic sulfonate ester utilized in organic synthesis as a potent alkylating agent. Its strained four-membered ring readily undergoes nucleophilic attack, leading to ring-opening and the introduction of a sulfopropyl group (-CH₂CH₂CH₂SO₃⁻) onto the nucleophile.[1][2] This functionalization is particularly valuable in drug synthesis for several reasons:
-
Enhanced Water Solubility: The introduction of the highly polar sulfonate group can significantly increase the aqueous solubility of poorly soluble drug candidates, which can improve their bioavailability and formulation options.[3]
-
Modification of Pharmacokinetic Properties: Altering the polarity of a drug molecule can influence its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Bioisosteric Replacement: The sulfonic acid group can act as a bioisostere for other acidic functional groups, such as carboxylic acids or phosphates, potentially leading to improved pharmacological properties.
-
Linker Chemistry: The sulfopropyl chain can serve as a linker to attach drug molecules to other entities, such as targeting ligands or carrier molecules.[4]
This document provides detailed application notes and representative protocols for the reaction of 1,3-propane sultone with common nucleophilic functional groups found in drug molecules: hydroxyls (alcohols/phenols), amines, and thiols.
Safety Precautions: 1,3-Propane sultone is a suspected carcinogen, mutagen, and teratogen and should be handled with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses.[1]
General Reaction Mechanism
The reaction of 1,3-propane sultone with a nucleophile (Nu⁻) proceeds via a nucleophilic substitution (SN2) reaction. The nucleophile attacks the carbon atom adjacent to the oxygen in the sultone ring, leading to the cleavage of the C-O bond and ring-opening. This results in the formation of a stable sulfonate salt.
Figure 1: General reaction of 1,3-propane sultone with a nucleophile.
Quantitative Data Summary
The following table summarizes representative reaction conditions and outcomes for the sulfopropylation of various nucleophilic functional groups. Please note that optimal conditions can vary significantly depending on the specific substrate and desired outcome.
| Nucleophile Type | Representative Drug Scaffold | Solvent | Base | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Hydroxyl (Alcohol) | Betamethasone (Steroid) | DMF / THF | NaH / KOtBu | 25 - 60 | 4 - 24 | 60 - 85 |
| Amine (Secondary) | Propranolol | Acetonitrile (B52724) / DMF | K₂CO₃ / Et₃N | 50 - 80 | 6 - 18 | 70 - 90 |
| Thiol | Captopril (B1668294) | Methanol (B129727) / Water | NaOH | 25 - 40 | 2 - 8 | 85 - 95 |
Experimental Protocols
Protocol 1: O-Sulfopropylation of a Hydroxyl-Containing Drug (e.g., Betamethasone)
This protocol describes a general procedure for the reaction of a steroidal alcohol with 1,3-propane sultone to form a sulfopropyl ether. Betamethasone, a potent glucocorticoid, contains primary and tertiary hydroxyl groups that can serve as nucleophiles.
Materials:
-
Betamethasone (or other hydroxyl-containing drug)
-
1,3-Propane Sultone
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium tert-butoxide (KOtBu)
-
Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) and hexanes (for chromatography)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the hydroxyl-containing drug (1.0 eq).
-
Dissolve the drug in anhydrous DMF or THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq) or potassium tert-butoxide (1.2 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Add 1,3-propane sultone (1.5 eq) dropwise to the reaction mixture.
-
Heat the reaction to 40-60 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and cautiously quench with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Characterization: The purified product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the addition of the sulfopropyl group.
Protocol 2: N-Sulfopropylation of an Amine-Containing Drug (e.g., Propranolol)
This protocol provides a general method for the sulfopropylation of a secondary amine, using the beta-blocker Propranolol as a representative scaffold.
Materials:
-
Propranolol (or other amine-containing drug)
-
1,3-Propane Sultone
-
Potassium carbonate (K₂CO₃) or Triethylamine (B128534) (Et₃N)
-
Acetonitrile or Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve the amine-containing drug (1.0 eq) in acetonitrile or DMF.
-
Add potassium carbonate (2.0 eq) or triethylamine (2.0 eq) to the solution.
-
Add 1,3-propane sultone (1.5 eq) to the mixture.
-
Heat the reaction mixture to 60-80 °C and stir vigorously.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
After cooling to room temperature, filter off any inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a mixture of water and ethyl acetate.
-
Separate the layers. If the product is in the aqueous layer, wash with ethyl acetate to remove unreacted starting materials. If the product is in the organic layer, wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. If the product is in the aqueous layer, it may be isolated by lyophilization or other suitable techniques.
-
Further purification can be achieved by recrystallization or chromatography.
Protocol 3: S-Sulfopropylation of a Thiol-Containing Drug (e.g., Captopril)
This protocol outlines a general procedure for the reaction of a thiol-containing drug, such as the ACE inhibitor Captopril, with 1,3-propane sultone. Thiols are excellent nucleophiles and the reaction often proceeds under mild conditions.
Materials:
-
Captopril (or other thiol-containing drug)
-
1,3-Propane Sultone
-
Sodium hydroxide (B78521) (NaOH)
-
Methanol or a mixture of Methanol and Water
-
Hydrochloric acid (1M HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the thiol-containing drug (1.0 eq) in methanol or a methanol/water mixture.
-
Cool the solution to 0 °C.
-
Add an aqueous solution of sodium hydroxide (1.1 eq) dropwise to deprotonate the thiol.
-
Stir the mixture at 0 °C for 15-30 minutes.
-
Add 1,3-propane sultone (1.2 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Acidify the reaction mixture to pH ~2-3 with 1M HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product as needed by chromatography or recrystallization.
Experimental Workflow and Signaling Pathway Visualization
General Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis, purification, and characterization of a sulfopropylated drug derivative.
Figure 2: General workflow for sulfopropylation of a drug molecule.
Signaling Pathway: Glucocorticoid Receptor Pathway (Betamethasone)
Sulfopropylation of a corticosteroid like Betamethasone would modify its physicochemical properties, but the core mechanism of action would likely remain the engagement of the glucocorticoid receptor (GR). The following diagram illustrates the simplified genomic signaling pathway of a glucocorticoid.
Figure 3: Simplified glucocorticoid receptor signaling pathway.
Conclusion
The reaction of 1,3-propane sultone with nucleophilic drugs provides a straightforward and effective method for introducing a sulfopropyl group, thereby modifying the drug's physicochemical properties, most notably its water solubility. The protocols provided herein offer a general framework for the sulfopropylation of drugs containing hydroxyl, amine, or thiol functionalities. Researchers should optimize these conditions for each specific substrate to achieve the desired conversion and yield. Due to the hazardous nature of 1,3-propane sultone, all manipulations should be performed with appropriate safety measures in place.
References
Application Notes and Protocols: Bioconjugation with 1,3-Propane Sultone
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Propane sultone is a highly efficient cyclic sulfonate ester used as a sulfoalkylating agent in bioconjugation. Its primary utility lies in its ability to react with nucleophilic residues on biomolecules, such as proteins and peptides, to introduce a stable, negatively charged sulfopropyl group. This modification is particularly valuable for enhancing the aqueous solubility of proteins, altering their isoelectric point, and providing a handle for further modifications. As an activated ester, 1,3-propane sultone is a potent alkylating agent; however, it is also a suspected carcinogen and must be handled with appropriate safety precautions in a laboratory setting.[1]
Mechanism of Action: Sulfopropylation of Amino Acid Residues
1,3-Propane sultone reacts with nucleophilic amino acid side chains via a ring-opening mechanism. The most common targets on proteins are the ε-amino group of lysine (B10760008) and the thiol group of cysteine. The reaction proceeds through nucleophilic attack on the carbon atom adjacent to the ester linkage, leading to the formation of a stable carbon-nitrogen or carbon-sulfur bond and yielding a sulfopropylated residue.
The reactivity of these residues is highly dependent on pH. The nucleophilic forms—the unprotonated amine (R-NH₂) for lysine and the thiolate anion (R-S⁻) for cysteine—are required for the reaction to proceed efficiently. Therefore, maintaining a pH above the pKa of the target functional groups is critical for successful conjugation.
References
Application of 1,3-Propane Sultone in the Synthesis of Anionic and Zwitterionic Surfactants
Application Note AP-S-2025-12
Introduction
1,3-Propane sultone is a highly reactive, cyclic sulfonate ester used as a chemical intermediate to introduce a sulfopropyl group [-CH₂(CH₂)₂SO₃⁻] into various molecules.[1][2] This process, known as sulfopropylation, is a key reaction in the synthesis of certain anionic and zwitterionic surfactants. The incorporation of the propylsulfonate moiety confers desirable properties such as high water solubility and an anionic character to the target molecule.[3][4]
As a strained, activated ester, the ring of 1,3-propane sultone is readily opened by a variety of nucleophiles, including alcohols, amines, and thiols, under relatively mild conditions.[2][5] This reactivity makes it an efficient reagent for creating surfactants with a terminal sulfonate group, which is a strong acid moiety that remains anionic over a wide pH range. This application note details the synthesis pathways, experimental protocols, and properties of surfactants derived from 1,3-propane sultone.
Safety Warning: 1,3-Propane sultone is a potent alkylating agent and is classified as a toxic, mutagenic, and teratogenic substance, and is reasonably anticipated to be a human carcinogen.[1][6] All handling and reactions should be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.
General Reaction Mechanism
The fundamental reaction involves the nucleophilic attack at the carbon atom of the C-O bond in the sultone ring. This results in the irreversible opening of the ring and the formation of a stable sulfonate salt upon neutralization.
References
- 1. Propane sultone | C3H6O3S | CID 14264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 4. The properties and uses of 1,3-Propane sultone _Chemicalbook [chemicalbook.com]
- 5. 1,3-Propane sultone:high reactivity, mechanism of carcinogenesis and applications_Chemicalbook [chemicalbook.com]
- 6. CHAPS detergent - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Preparation of Cation-Exchange Resins Using Propane Sultone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cation-exchange chromatography is a powerful technique for the separation and purification of biomolecules and pharmaceuticals. The stationary phase in this process, the cation-exchange resin, plays a critical role in the efficiency and selectivity of the separation. The functionalization of polymer supports with strong acid groups is a key step in the preparation of these resins. 1,3-Propane sultone is a highly efficient alkylating agent used to introduce sulfopropyl groups onto various polymer backbones, creating a strong cation-exchange resin. This document provides detailed application notes and protocols for the synthesis of such resins.
Propane (B168953) sultone reacts with nucleophilic groups such as hydroxyl and amino groups present on the polymer matrix through a ring-opening reaction, resulting in a stable propylsulfonate linkage.[1][2][3] This method offers a direct and reliable way to functionalize a variety of polymer supports.
Data Presentation
The performance of a cation-exchange resin is determined by several key parameters. The following table summarizes typical quantitative data for cation-exchange resins prepared using propane sultone.
| Parameter | Typical Value Range | Method of Determination | Reference |
| Ion-Exchange Capacity (IEC) | 0.5 - 2.5 meq/g | Titration | [3] |
| Degree of Substitution (DS) | 25 - 95% (for Chitosan) | NMR, Elemental Analysis | [3] |
| Particle Size | 50 - 150 µm | Laser Diffraction | |
| Surface Area | 30 - 100 m²/g | BET Analysis | |
| Thermal Stability | Up to 120 °C | Thermogravimetric Analysis (TGA) |
Experimental Protocols
This section provides detailed protocols for the preparation of cation-exchange resins using this compound. The first protocol describes the synthesis of an amine-functionalized polymer backbone, and the second outlines the subsequent functionalization with this compound.
Protocol 1: Synthesis of Amine-Functionalized Poly(glycidyl methacrylate) (PGMA) Beads
This protocol describes the synthesis of a polymer backbone with primary amine groups, which will serve as reactive sites for this compound.
Materials:
-
Glycidyl methacrylate (B99206) (GMA)
-
Poly(vinylpyrrolidone) (PVP)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN)
-
8-Aminoquinoline
-
Acetic acid
Procedure:
-
In a flask, dissolve 10.0 g of GMA, 3.0 g of PVP, and 0.12 g of AIBN in 150 mL of ethanol.[4]
-
Stir the reaction mixture continuously under a nitrogen atmosphere at 70°C for 5 hours.[4]
-
After the reaction, wash the resulting solid product (PGMA beads) with ethanol several times.[4]
-
Dry the PGMA beads under vacuum at 50°C for 24 hours.[4]
-
To functionalize the PGMA beads with amine groups, create a mixture of 5.0 g of the dried PGMA, 5.0 g of 8-aminoquinoline, 2 mL of acetic acid, and 100 mL of ethanol.[4]
-
Stir this mixture continuously at 70°C for 15 hours.[4]
-
After the reaction, wash, filter, and dry the resulting amine-functionalized PGMA (AQ-PGMA).[4]
Protocol 2: Sulfopropylation of Amine-Functionalized Polymer Beads
This protocol details the reaction of the amine-functionalized polymer beads with 1,3-propane sultone to introduce the sulfonic acid functional groups.
Materials:
-
Amine-functionalized polymer beads (e.g., AQ-PGMA from Protocol 1)
-
1,3-Propane sultone
-
Methanol (B129727) or Water (as solvent)
-
Dialysis tubing
Procedure:
-
Suspend the dry amine-functionalized polymer beads in methanol to create a 1 M solution.[1]
-
Add 1,3-propane sultone to the polymer suspension. The molar ratio of this compound to amine groups should be optimized for the desired degree of substitution, a 2:1 molar ratio is a good starting point.[1]
-
Stir the reaction mixture at 50°C for 48 hours.[1]
-
After the reaction, transfer the sulfonated hydrogel to dialysis tubing.[1]
-
Dialyze against methanol for 24 hours, followed by dialysis against deionized water for 24 hours to purify the resin.[1]
-
The resulting sulfopropylated cation-exchange resin can then be stored in a suitable buffer.
Protocol 3: Characterization of the Cation-Exchange Resin
Determination of Ion-Exchange Capacity (IEC):
-
Wash a known weight of the dried resin with deionized water.
-
Convert the resin to the H+ form by treating it with an excess of 1 M HCl.
-
Wash the resin with deionized water until the washings are neutral.
-
Elute the H+ ions with a known volume of a standard NaCl solution (e.g., 1 M).
-
Titrate the eluted solution with a standardized NaOH solution to determine the amount of H+ ions released.
-
Calculate the IEC in meq/g of dry resin.
Visualizations
Signaling Pathways
Caption: Reaction of this compound with hydroxyl and amino groups.
Experimental Workflow
Caption: Workflow for preparing cation-exchange resins.
References
- 1. A Modular and Practical Synthesis of Zwitterionic Hydrogels through Sequential Amine-Epoxy “Click” Chemistry and N-Alkylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.utwente.nl [research.utwente.nl]
- 3. Efficient N-sulfopropylation of chitosan with 1,3-propane sultone in aqueous solutions: neutral pH as the key condition - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 4. scienceopen.com [scienceopen.com]
Propane Sultone: A Derivatization Agent for Enhanced Mass Spectrometry Analysis
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
In the field of mass spectrometry (MS), achieving optimal ionization efficiency is paramount for sensitive and accurate quantification of analytes. Many compounds, particularly those lacking readily ionizable functional groups, exhibit poor ionization in common MS sources like electrospray ionization (ESI), leading to low signal intensity and high limits of detection. Chemical derivatization offers a powerful strategy to overcome this limitation by modifying the analyte to introduce a charged or more easily ionizable moiety. 1,3-Propane sultone is a versatile derivatization agent that reacts with nucleophilic functional groups to introduce a sulfopropyl group, significantly enhancing the ionization efficiency of a wide range of molecules in mass spectrometry.
This document provides detailed application notes and protocols for the use of 1,3-propane sultone as a derivatization agent for the analysis of peptides and other amine-containing compounds by liquid chromatography-mass spectrometry (LC-MS).
Principle of Derivatization with Propane (B168953) Sultone
1,3-Propane sultone is a cyclic ester of a sulfonic acid. Its strained four-membered ring is susceptible to nucleophilic attack, leading to ring-opening and the covalent attachment of a propylsulfonate group to the nucleophile.[1] This process, known as sulfopropylation, is particularly effective for primary and secondary amines, as well as phenolic hydroxyl groups.
The key advantage of this derivatization is the introduction of a strongly acidic sulfonic acid group (-SO₃H). In the negative ion mode of ESI-MS, this group readily deprotonates to form a stable sulfonate anion (-SO₃⁻), significantly enhancing the signal intensity of the derivatized analyte. This is especially beneficial for compounds that do not ionize well in their native state.
Applications
The use of propane sultone as a derivatization agent is applicable to a broad range of analytes containing nucleophilic functional groups, including:
-
Peptides and Proteins: Derivatization of the N-terminal amine and the ε-amino group of lysine (B10760008) residues can improve their detection in proteomics studies.
-
Small Molecule Drugs and Metabolites: Amine- and phenol-containing pharmaceuticals and metabolites can be derivatized to enhance their sensitivity in pharmacokinetic and metabolomic studies.
-
Biogenic Amines: Important neurotransmitters and neuromodulators can be quantified with greater sensitivity after sulfopropylation.
-
Phenolic Compounds: Natural and synthetic phenolic compounds can be derivatized to improve their detection in various matrices.
Experimental Protocols
The following protocols provide a general framework for the derivatization of amine-containing analytes using 1,3-propane sultone. Optimization of reaction conditions (e.g., pH, temperature, reaction time, and reagent molar ratio) may be necessary for specific applications.
Protocol 1: Derivatization of Peptides in Solution
This protocol is suitable for the derivatization of purified peptides or simple peptide mixtures.
Materials:
-
Peptide sample
-
1,3-Propane sultone
-
Borate (B1201080) buffer (0.1 M, pH 9.0)
-
Acetonitrile (B52724) (ACN)
-
Formic acid (FA)
-
Purified water (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18) for sample cleanup
Procedure:
-
Sample Preparation: Dissolve the peptide sample in 0.1 M borate buffer (pH 9.0) to a final concentration of 1 mg/mL.
-
Derivatization Reaction:
-
Prepare a fresh 10% (v/v) solution of 1,3-propane sultone in acetonitrile.
-
Add a 20-fold molar excess of the 1,3-propane sultone solution to the peptide solution.
-
Vortex the mixture gently and incubate at 45°C for 1 hour.
-
-
Reaction Quenching: The reaction is typically quenched by the subsequent sample cleanup step.
-
Sample Cleanup (SPE):
-
Condition a C18 SPE cartridge with acetonitrile followed by 0.1% formic acid in water.
-
Load the reaction mixture onto the conditioned SPE cartridge.
-
Wash the cartridge with 0.1% formic acid in water to remove excess reagents and salts.
-
Elute the derivatized peptide with a suitable solvent mixture (e.g., 50% acetonitrile in water with 0.1% formic acid).
-
-
Analysis by LC-MS:
-
Dry the eluted sample in a vacuum centrifuge and reconstitute in a solvent compatible with your LC-MS system (e.g., 5% acetonitrile in water with 0.1% formic acid).
-
Analyze the sample using a suitable reversed-phase LC method coupled to a mass spectrometer operating in negative ion mode.
-
Protocol 2: Derivatization of Small Molecules in Biological Matrices (e.g., Plasma)
This protocol is designed for the derivatization of amine-containing small molecules in a complex matrix, such as plasma, and includes a protein precipitation step.
Materials:
-
Plasma sample containing the analyte of interest
-
Internal standard (if available, a stable isotope-labeled analog of the analyte)
-
1,3-Propane sultone
-
Sodium carbonate buffer (0.1 M, pH 10.0)
-
Acetonitrile (ACN), ice-cold
-
Formic acid (FA)
-
Purified water (LC-MS grade)
Procedure:
-
Sample Preparation and Protein Precipitation:
-
To 100 µL of plasma sample, add the internal standard.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
-
Solvent Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen.
-
Derivatization Reaction:
-
Reconstitute the dried extract in 100 µL of 0.1 M sodium carbonate buffer (pH 10.0).
-
Prepare a fresh 5% (v/v) solution of 1,3-propane sultone in acetonitrile.
-
Add 20 µL of the 1,3-propane sultone solution to the reconstituted sample.
-
Vortex and incubate at 60°C for 30 minutes.
-
-
Sample Cleanup (Liquid-Liquid Extraction - LLE):
-
After derivatization, add 500 µL of a suitable organic solvent (e.g., ethyl acetate).
-
Vortex for 2 minutes and centrifuge to separate the phases.
-
Transfer the organic layer to a new tube and evaporate to dryness.
-
-
Analysis by LC-MS:
-
Reconstitute the dried extract in a solvent compatible with your LC-MS system.
-
Analyze the sample by LC-MS in negative ion mode.
-
Data Presentation
The effectiveness of this compound derivatization is demonstrated by the significant increase in signal intensity observed in mass spectrometry. The following table summarizes hypothetical quantitative data for a representative peptide and a small molecule drug, illustrating the typical enhancement achieved.
| Analyte | Functional Group | MS Signal Intensity (Arbitrary Units) - Before Derivatization | MS Signal Intensity (Arbitrary Units) - After Derivatization | Fold Increase in Signal |
| Peptide (e.g., Angiotensin II) | N-terminal Amine, Lysine Amine | 5.2 x 10⁴ | 8.9 x 10⁵ | ~17 |
| Small Molecule (e.g., Amphetamine) | Primary Amine | 1.8 x 10⁵ | 4.5 x 10⁶ | 25 |
Visualizations
Reaction Mechanism
The derivatization reaction proceeds via a nucleophilic attack of the amine on the electrophilic carbon of the this compound ring, leading to ring-opening and the formation of a sulfopropylated product.
References
Application Notes and Protocols for Radiofluorination of Proteins using Propane Sultone Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the radiofluorination of native proteins using propane (B168953) sultone derivatives. This method offers a promising avenue for the development of novel 18F-labeled radiopharmaceuticals for positron emission tomography (PET) imaging. The protocols are based on a two-step, one-pot strategy involving the initial radiofluorination of a bispropane sultone precursor followed by its conjugation to lysine (B10760008) residues on the protein surface.
Introduction
Positron Emission Tomography (PET) is a powerful molecular imaging technique that relies on the use of molecules labeled with positron-emitting radionuclides, with fluorine-18 (B77423) (18F) being one of the most widely used isotopes due to its favorable decay characteristics. The labeling of proteins with 18F, however, can be challenging, often requiring multi-step syntheses and harsh reaction conditions that can compromise the protein's integrity and biological activity.
The use of this compound derivatives presents a highly efficient method for the 18F-labeling of proteins under mild conditions.[1][2] Propane sultones are cyclic sulfonate esters that exhibit high reactivity towards nucleophilic substitution with [18F]fluoride, leading to ring-opening and the formation of a fluorosulfonate derivative.[1] This reactivity is significantly higher than that of acyclic analogues like mesylates and tosylates, or larger ring structures like butane (B89635) sultones, allowing for radiofluorination to occur at room temperature.[1]
This methodology utilizes a bisthis compound precursor, which, after radiofluorination of one of the sultone rings, provides a reactive handle for subsequent bioconjugation to the ε-amino groups of lysine residues on the protein surface in an aqueous environment.[1] This approach has been successfully applied to label proteins such as human serum albumin (HSA) and recombinant human erythropoietin (rhuEPO).
Principle of the Method
The radiofluorination of proteins using bisthis compound derivatives follows a two-step, one-pot sequence. The overall workflow is depicted below.
References
Application Notes and Protocols: Synthesis of Zwitterionic Polymers Using 1,3-Propane Sultone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zwitterionic polymers, characterized by an equal number of positive and negative charges within their repeating units, have garnered significant attention across various scientific disciplines, particularly in the development of biocompatible and antifouling materials.[1][2][3] The unique properties of these polymers, such as high hydrophilicity and resistance to nonspecific protein adsorption, make them ideal candidates for applications in drug delivery, medical implants, and membrane science.[2][4] 1,3-Propane sultone is a key reagent in the synthesis of a major class of zwitterionic polymers, the polysulfobetaines, due to its ability to introduce a negatively charged sulfonate group via a ring-opening reaction with a nucleophilic amine.[1][3] This document provides detailed application notes and experimental protocols for the synthesis of zwitterionic polymers utilizing 1,3-propane sultone.
Applications
The primary application of zwitterionic polymers synthesized using 1,3-propane sultone is the creation of nonfouling surfaces.[2] This property is critical in several fields:
-
Biomedical Devices: Coating materials for medical implants, such as stents and catheters, to prevent bacterial adhesion and biofilm formation.
-
Drug Delivery: Encapsulation of therapeutic agents to improve their circulation time and reduce immune response.
-
Membrane Technology: Modification of filtration membranes to enhance their resistance to fouling by proteins and other biomolecules, thereby improving their lifespan and efficiency.[4]
-
Chromatography: Development of zwitterionic stationary phases for the separation of ionic species.[5]
Synthesis Strategies
There are two primary strategies for synthesizing zwitterionic polymers using 1,3-propane sultone:
-
Post-Polymerization Modification: This approach involves the synthesis of a polymer with pendant tertiary amine groups, followed by a quaternization reaction with 1,3-propane sultone to introduce the sulfonate group.[6]
-
Monomer Synthesis and Polymerization: In this method, a zwitterionic monomer is first synthesized by reacting a molecule containing a polymerizable group and an amine with 1,3-propane sultone. The resulting zwitterionic monomer is then polymerized.[2][4]
The choice of strategy depends on the desired polymer architecture and the availability of starting materials.
Experimental Protocols
Protocol 1: Post-Polymerization Modification of Poly(2-(dimethylamino)ethyl methacrylate) (pDMAEMA)
This protocol describes the synthesis of a zwitterionic polymer by reacting pDMAEMA with 1,3-propane sultone.[6]
Materials:
-
Poly(2-(dimethylamino)ethyl methacrylate) (pDMAEMA)
-
1,3-Propane sultone
-
2,2,2-Trifluoroethanol (TFE)
-
Dialysis tubing
-
Deionized water
Procedure:
-
Dissolve pDMAEMA in TFE to a desired concentration (e.g., 50 mg/mL).
-
In a separate vial, dissolve a 2-fold molar excess of 1,3-propane sultone in TFE.
-
Add the 1,3-propane sultone solution to the pDMAEMA solution.
-
Stir the reaction mixture at 40°C for 72 hours.
-
After the reaction, purify the resulting polymer by dialysis against deionized water for 3 days.
-
Lyophilize the purified polymer solution to obtain the final zwitterionic polymer.
Protocol 2: Synthesis of a Zwitterionic Triamine Monomer
This protocol details the synthesis of a zwitterionic monomer from tris(2-aminoethyl) amine and 1,3-propane sultone, which can then be used in interfacial polymerization.[4]
Materials:
-
1,3-Propane sultone
-
Diethyl ether
Procedure:
-
Prepare a solution of tris(2-aminoethyl)amine in dry acetonitrile (e.g., 17 mL in 20 mL).
-
Under stirring, add 1,3-propane sultone to the amine solution (e.g., 10 mL).
-
Heat the mixture to 35°C and stir for 3 hours.
-
After the reaction, cool the mixture and discard the solvent.
-
Wash the product three times with dry acetonitrile (30 mL each time) and once with diethyl ether.
-
Dry the final product in a vacuum at room temperature overnight.
Data Presentation
Table 1: Summary of Synthesis Conditions and Polymer Characteristics
| Starting Polymer/Monomer | Synthesis Method | Solvent | Temperature (°C) | Time (h) | Molar Ratio (Amine:Sultone) | Yield (%) | Molecular Weight ( g/mol ) | Reference |
| pDMAEMA | Post-polymerization | TFE | 40 | 72 | 1:2 | - | - | [6] |
| Tris(2-aminoethyl)amine | Monomer Synthesis | Acetonitrile | 35 | 3 | 1:0.6 | - | ~268 | [4] |
| 1-(4-vinylbenzyl)imidazole | Monomer Synthesis | MeOH/H₂O | 90 | 72 | 4:1 | 89.5 | 316.38 | [2] |
| N-(4-vinylbenzyl)dimethylamine | Monomer Synthesis | MeOH/H₂O | 90 | 72 | 4:1 | 72.5 | 299.41 | [2] |
Yield and molecular weight data are often dependent on the specific experimental conditions and characterization methods and may not be reported in all literature.
Mandatory Visualization
Caption: General synthesis routes for zwitterionic polymers.
Caption: A typical experimental workflow for zwitterionic polymer synthesis.
Note: A placeholder is used for the image in the DOT script above. A proper chemical structure drawing tool would be needed to generate the image for 1,3-Propane Sultone.
Caption: Ring-opening reaction of 1,3-propane sultone with a tertiary amine.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and evaluation of polymer-based zwitterionic stationary phases for separation of ionic species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The synthesis and aqueous solution properties of sulfobutylbetaine (co)polymers: comparison of synthetic routes and tuneable upper critical solution t ... - Polymer Chemistry (RSC Publishing) DOI:10.1039/C5PY00160A [pubs.rsc.org]
Application Notes and Protocols for Reactions with 1,3-Propane Sultone
Disclaimer: 1,3-Propane sultone is a highly reactive and hazardous chemical. It is classified as toxic, carcinogenic, mutagenic, and teratogenic.[1][2][3] All handling and reactions should be conducted by trained personnel in a well-ventilated chemical fume hood, with appropriate personal protective equipment (PPE).[4][5] Always consult the latest Safety Data Sheet (SDS) before use.
Introduction to 1,3-Propane Sultone
1,3-Propane sultone (CAS No. 1120-71-4) is a cyclic sulfonate ester, belonging to a class of compounds known as sultones. It appears as a white crystalline solid or a colorless liquid with an unpleasant odor, melting at 30-33 °C. Due to its strained four-membered ring structure, it is a highly reactive alkylating agent. This reactivity makes it an excellent sulfonating agent, capable of introducing a sulfopropyl group (-CH₂CH₂CH₂SO₃⁻) into various molecules under mild conditions.
This property is widely utilized in various fields:
-
Pharmaceuticals: As a chemical intermediate in the synthesis of new drug candidates.
-
Materials Science: In the preparation of ion-exchange resins and modifying surfaces.
-
Electrochemistry: As an electrolyte additive in lithium-ion batteries to improve performance and safety.
-
Surfactant Chemistry: For the synthesis of specialty surfactants, including zwitterionic (amphoteric) surfactants.
Health and Safety Precautions
Extreme caution must be exercised when handling 1,3-propane sultone.
2.1 Personal Protective Equipment (PPE)
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber, neoprene).
-
Eye/Face Protection: Use a face shield and chemical safety goggles.
-
Skin and Body Protection: A lab coat, long-sleeved clothing, and closed-toe shoes are mandatory. For larger quantities or in case of potential splashes, a chemical-resistant apron or suit is recommended.
-
Respiratory Protection: All work must be performed in a certified chemical fume hood. If there is a risk of inhalation, a NIOSH-approved respirator with an appropriate cartridge should be used.
2.2 Handling and Storage
-
Handling: Avoid all personal contact, including inhalation and skin contact. Do not eat, drink, or smoke in the handling area. Use only in a well-ventilated area, preferably a chemical fume hood. The substance is moisture-sensitive and reacts with moist air to form toxic 3-propane sulfonic acid.
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly closed original container. Store locked up and away from incompatible materials such as strong oxidizing agents, acids, and bases.
2.3 Spill and Waste Disposal
-
Spills: In case of a spill, evacuate the area. For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal. Do not allow the substance to enter drains.
-
Waste Disposal: 1,3-Propane sultone is classified as a hazardous waste (EPA waste number U193). All waste must be disposed of in accordance with local, state, and federal regulations.
General Reaction Mechanism: Nucleophilic Ring-Opening
1,3-Propane sultone is an electrophile that readily undergoes a ring-opening reaction upon attack by a nucleophile. The reaction is typically irreversible and results in the formation of a stable sulfonate salt.
Caption: General reaction of 1,3-propane sultone with a nucleophile.
Experimental Protocols
The following protocols are generalized procedures for the sulfopropylation of common nucleophiles. Researchers should adapt these protocols based on the specific substrate, scale, and available equipment. All reactions should be monitored for completion using appropriate analytical techniques (e.g., TLC, LC-MS, NMR).
4.1 Protocol 1: N-Sulfopropylation of an Amine
This protocol describes the reaction of 1,3-propane sultone with a primary or secondary amine to form a zwitterionic sulfobetaine.
Materials:
-
Primary or secondary amine
-
1,3-Propane Sultone
-
Anhydrous aprotic solvent (e.g., acetonitrile, DMF, THF)
-
Base (optional, e.g., triethylamine, potassium carbonate)
-
Stir plate and magnetic stir bar
-
Round-bottom flask and reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the amine (1.0 eq.) in the chosen anhydrous solvent.
-
If the amine salt is used or if an acid scavenger is needed, add the base (1.1 eq.).
-
Slowly add a solution of 1,3-propane sultone (1.0-1.2 eq.) in the same solvent to the reaction mixture at room temperature with vigorous stirring. The reaction can be exothermic.
-
After the addition is complete, heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and monitor its progress.
-
Upon completion, cool the reaction mixture to room temperature. The zwitterionic product often precipitates from the solution.
-
Collect the solid product by filtration.
-
Wash the collected solid with a cold solvent (e.g., diethyl ether, acetone) to remove unreacted starting materials and impurities.
-
Dry the product under vacuum to obtain the final N-sulfopropylated amine.
4.2 Protocol 2: O-Sulfopropylation of an Alcohol or Phenol (B47542)
This protocol details the reaction with an alcohol or phenol to produce an anionic sulfonate, a common structure in surfactants.
Materials:
-
Alcohol or phenol
-
1,3-Propane Sultone
-
Strong base (e.g., sodium hydride (NaH), potassium tert-butoxide)
-
Anhydrous aprotic solvent (e.g., THF, dioxane)
-
Stir plate and magnetic stir bar
-
Round-bottom flask
-
Inert atmosphere setup
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol or phenol (1.0 eq.) in the anhydrous solvent.
-
Cool the solution in an ice bath (0 °C).
-
Carefully add the strong base (1.1 eq.) portion-wise to the solution to form the corresponding alkoxide or phenoxide.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature.
-
Slowly add a solution of 1,3-propane sultone (1.1 eq.) in the same solvent to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until the reaction is complete.
-
Carefully quench the reaction by the slow addition of water or a saturated aqueous ammonium (B1175870) chloride solution.
-
Remove the solvent under reduced pressure.
-
The resulting sulfonate salt can be purified by recrystallization or chromatography.
Data Presentation
The following tables provide example reaction parameters for sulfopropylation reactions. Actual conditions will vary depending on the specific substrate.
Table 1: Example Conditions for N-Sulfopropylation of an Aliphatic Amine
| Parameter | Value |
| Reactant (Amine) | Dodecylamine |
| Solvent | Acetonitrile |
| Base | None |
| Molar Ratio (Amine:Sultone) | 1 : 1.1 |
| Temperature (°C) | 60 |
| Reaction Time (h) | 12 |
| Typical Yield (%) | >90 |
Table 2: Example Conditions for O-Sulfopropylation of a Phenol
| Parameter | Value |
| Reactant (Phenol) | 4-tert-Butylphenol |
| Solvent | Anhydrous THF |
| Base | Sodium Hydride (NaH) |
| Molar Ratio (Phenol:Base:Sultone) | 1 : 1.1 : 1.1 |
| Temperature (°C) | Room Temperature |
| Reaction Time (h) | 24 |
| Typical Yield (%) | 85-95 |
Visualizations
The following diagrams illustrate the experimental workflow and logical relationships in reactions involving 1,3-propane sultone.
Caption: Experimental workflow for a typical sulfopropylation reaction.
References
- 1. 1,3-Propane sultone:high reactivity, mechanism of carcinogenesis and applications_Chemicalbook [chemicalbook.com]
- 2. 1,3-Propane sultone - Wikipedia [en.wikipedia.org]
- 3. ICSC 1524 - 1,3-PROPANE SULTONE [chemicalsafety.ilo.org]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Troubleshooting & Optimization
Technical Support Center: Safe Handling and Disposal of 1,3-Propane Sultone
This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling, use, and disposal of 1,3-propane sultone in a laboratory setting. Given its classification as a carcinogenic and highly reactive alkylating agent, strict adherence to these protocols is mandatory to ensure personnel safety and environmental protection.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions encountered during the use of 1,3-propane sultone.
Q1: My sulfopropylation reaction is sluggish or failing. What could be the cause?
A1: The most common cause of reaction failure is the degradation of the 1,3-propane sultone reagent. Propane (B168953) sultone is highly susceptible to hydrolysis, reacting with even trace amounts of water to form 3-hydroxypropanesulfonic acid.[1][2] This hydrolysis is accelerated in acidic conditions.[1]
-
Troubleshooting Steps:
-
Check Reagent Quality: Ensure your 1,3-propane sultone has been stored under inert gas (nitrogen or argon) in a tightly sealed container in a cool, dry place.[3] Commercial grades can contain 3-hydroxy-1-propanesulfonic acid as an impurity.[4]
-
Ensure Anhydrous Conditions: Dry all solvents and glassware thoroughly before use. Use a dry, inert atmosphere for the reaction if your substrate is not in an aqueous solution.
-
pH Control: In aqueous reactions with nucleophiles like amines, the reaction efficiency can be significantly higher at a neutral pH compared to acidic conditions, where hydrolysis dominates.[5][6]
-
Q2: I see an unexpected precipitate in my reaction mixture. What could it be?
A2: An unexpected precipitate could be the salt of your sulfonated product if it has limited solubility in the reaction solvent. Alternatively, if your reaction involves a basic catalyst or substrate, it could be a salt of the hydrolysis product, 3-hydroxypropanesulfonic acid.
Q3: How do I decontaminate glassware and equipment after using 1,3-propane sultone?
A3: All equipment should be decontaminated before being removed from the designated work area (e.g., fume hood).
-
Rinse glassware and equipment with a solvent in which propane sultone is soluble (e.g., acetone, THF, DMF) to remove the bulk of the residue.[1] Collect this solvent rinse as hazardous waste.
-
Submerge the rinsed equipment in a 1 M sodium hydroxide (B78521) solution for at least 24 hours to hydrolyze any remaining traces of this compound.
-
After decontamination, wash the equipment with standard laboratory detergent and water.
Q4: What are the immediate first aid procedures in case of exposure?
A4:
-
Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing. Seek immediate medical attention.[7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[7]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]
Quantitative Data on 1,3-Propane Sultone
The following tables summarize key quantitative data for 1,3-propane sultone.
Table 1: Physicochemical Properties
| Property | Value | Reference(s) |
| Chemical Formula | C₃H₆O₃S | [2] |
| Molecular Weight | 122.14 g/mol | [2] |
| Appearance | White crystalline solid or colorless liquid | [9] |
| Melting Point | 30-33 °C (86-91 °F) | [7] |
| Boiling Point | 112 °C @ 1.4 mmHg (180 °C @ 30 mmHg) | [2][10] |
| Density | 1.392 g/cm³ at 25 °C | [4] |
| Vapor Pressure | 0.27 mmHg at 25 °C | [4] |
| Solubility in Water | 100 g/L (10%) | [1] |
| Log Kₒw | -0.28 | [4] |
Table 2: Reactivity and Stability Data
| Parameter | Value / Information | Reference(s) |
| Hydrolysis Half-life | ~8.5 hours in water at 25 °C | [11] |
| Hydrolysis Product | 3-Hydroxypropanesulfonic acid | [1][2] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases, moisture | [1][8] |
| Storage Conditions | Store in a cool, dry place under an inert atmosphere (e.g., Nitrogen or Argon). Moisture sensitive. | [3] |
Table 3: Personal Protective Equipment (PPE) Recommendations
| PPE Type | Material/Specification | Rationale & Reference(s) |
| Hand Protection | Butyl Rubber or thick (>15 mil) Nitrile Rubber gloves. Use a double-gloving technique (e.g., two pairs of nitrile gloves or a nitrile inner glove with a butyl outer glove). | This compound is a potent alkylating agent. While specific breakthrough data is limited, butyl rubber is recommended for esters and ketones.[12] Nitrile offers good general chemical resistance but performance can vary.[1] ALWAYS consult the glove manufacturer's specific chemical resistance data. Discard gloves immediately after contamination. |
| Eye Protection | Tightly fitting chemical safety goggles and a face shield. | Protects against splashes and vapors.[13] |
| Body Protection | A chemically resistant lab coat (e.g., coated material) and an apron. Disposable coveralls should be considered for larger quantities. | Prevents skin contact.[13] |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge and a P100 particulate filter is required if working outside a certified chemical fume hood or if there is a risk of aerosol generation. | Protects against inhalation of vapors or solid particulates.[13] |
Experimental Protocols
Protocol 1: Laboratory-Scale Decontamination and Neutralization of 1,3-Propane Sultone Waste
This protocol describes the chemical neutralization of small quantities of 1,3-propane sultone waste via base-catalyzed hydrolysis. Perform this entire procedure in a certified chemical fume hood.
Materials:
-
Waste containing 1,3-propane sultone (e.g., reaction residues, contaminated solvents).
-
10 M Sodium Hydroxide (NaOH) solution.
-
Stir plate and stir bar.
-
Appropriate reaction vessel (e.g., flask or beaker) large enough to hold the waste volume plus the NaOH solution.
-
pH paper or pH meter.
Methodology:
-
Place the reaction vessel in a secondary container (e.g., a plastic tub) on a stir plate within the fume hood.
-
Add the this compound waste to the vessel. If the waste is in a non-aqueous, water-miscible solvent (e.g., THF, acetone), add an equal volume of water to facilitate the hydrolysis.
-
While stirring, slowly and carefully add a 5-fold molar excess of 10 M NaOH solution to the waste. The reaction is exothermic; add the NaOH solution in portions to control the temperature, keeping it below 45 °C.
-
Once the addition is complete, continue stirring the mixture at room temperature for a minimum of 24 hours to ensure complete hydrolysis. The product will be sodium 3-hydroxypropanesulfonate.
-
After 24 hours, check the pH of the solution. It should be highly basic. If not, add more NaOH.
-
Carefully neutralize the solution to a pH between 6 and 8 by slowly adding a suitable acid (e.g., 1 M hydrochloric acid or sulfuric acid).
-
The resulting neutralized aqueous solution can be disposed of as hazardous aqueous waste through your institution's environmental health and safety office.
-
Validation (Optional but Recommended): To confirm the complete destruction of this compound, a sample of the neutralized solution can be analyzed. Extract an aliquot with a suitable organic solvent (e.g., dichloromethane) and analyze the organic extract by Gas Chromatography-Mass Spectrometry (GC-MS). Use the method parameters described for air analysis as a starting point (monitored ions m/z 30, 58, 122).[14][15] The absence of a peak corresponding to this compound indicates successful degradation.
Protocol 2: Example Sulfopropylation of an Amine
This protocol provides a general method for the N-sulfopropylation of a primary or secondary amine using 1,3-propane sultone.
Materials:
-
Substrate amine.
-
1,3-Propane Sultone.
-
Acetonitrile (B52724) (or another suitable polar aprotic solvent like DMF).
-
Sodium bicarbonate (NaHCO₃) or another non-nucleophilic base.
-
Stir plate, stir bar, and reflux condenser.
-
Round-bottom flask.
Methodology:
-
In a round-bottom flask, dissolve the amine (1.0 equivalent) and sodium bicarbonate (1.2 equivalents) in acetonitrile.
-
Slowly add a solution of 1,3-propane sultone (1.1 equivalents) in acetonitrile to the stirring mixture at room temperature.
-
Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction to room temperature. The zwitterionic product often precipitates from the solution.
-
Filter the solid product and wash with cold acetonitrile or another suitable solvent (like diethyl ether) to remove unreacted starting materials and byproducts.
-
Dry the product under vacuum. The product, an inner salt (sulfobetaine), is often highly polar and may retain water.
Mandatory Visualizations (Graphviz)
Safe Handling Workflow
Caption: Workflow for the safe handling of 1,3-propane sultone.
Spill Response Workflow
Caption: Decision workflow for responding to a 1,3-propane sultone spill.
Waste Disposal Workflow
Caption: Workflow for the safe segregation and disposal of waste.
References
- 1. gloves.com [gloves.com]
- 2. Chemical Resistant Gloves | Ansell USA [ansell.com]
- 3. Chemical Safety: Selecting the Best Gloves and Aprons for Hazardous Tasks | HUB Industrial Supply [hubindustrial.com]
- 4. yourglovesource.com [yourglovesource.com]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. envirosafetyproducts.com [envirosafetyproducts.com]
- 7. Showa Chem Master 26mil XL Neoprene Latex Gloves [mastermans.com]
- 8. safetycompany.com [safetycompany.com]
- 9. This compound | C3H6O3S | CID 14264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. ehs.yale.edu [ehs.yale.edu]
- 11. ehs.sfsu.edu [ehs.sfsu.edu]
- 12. safety.fsu.edu [safety.fsu.edu]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. ansell.com [ansell.com]
- 15. deltahealth.co.za [deltahealth.co.za]
Preventing unwanted polymerization of propane sultone
Welcome to the Technical Support Center for 1,3-Propane Sultone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the safe handling, storage, and use of 1,3-propane sultone, with a specific focus on preventing its unwanted polymerization.
Frequently Asked Questions (FAQs)
Q1: What is 1,3-propane sultone and why is it so reactive?
A1: 1,3-Propane sultone is a cyclic sulfonate ester, also known as a sultone.[1] Its high reactivity stems from the strained four-membered ring structure, which makes it a potent electrophile susceptible to nucleophilic attack.[1][2] This reactivity is harnessed in various chemical syntheses to introduce a sulfopropyl group into molecules.[3][4]
Q2: Why does unwanted polymerization of 1,3-propane sultone occur?
A2: Unwanted polymerization is a result of the high reactivity of the propane (B168953) sultone ring. The polymerization is typically initiated by the ring-opening of the sultone, which can be triggered by various substances, including nucleophiles (bases) and acids.[3] Once initiated, the opened ring can act as a monomer, propagating a chain reaction that leads to the formation of oligomers or polymers.
Q3: What are the visible signs of 1,3-propane sultone polymerization?
A3: As a pure compound, 1,3-propane sultone is a colorless liquid or a white crystalline solid with a melting point of 30-33°C.[3] Signs of polymerization or degradation can include:
-
The appearance of cloudiness or turbidity in the liquid.
-
An increase in viscosity or the formation of a solid mass.
-
Discoloration of the material.
Q4: What are the primary initiators of unwanted polymerization?
A4: The primary initiators of unwanted polymerization are contaminants that can act as either nucleophiles or acids. These include:
-
Moisture: Water can slowly hydrolyze propane sultone to form 3-hydroxypropanesulfonic acid, which can then potentially catalyze further degradation or polymerization.[3][5]
-
Bases/Nucleophiles: Amines (such as triethylamine), metal alkoxides, and other basic compounds can initiate anionic ring-opening polymerization.[3]
-
Acids: Both weak and strong acids can catalyze the cationic ring-opening polymerization of this compound.[3][5]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving issues related to the unwanted polymerization of 1,3-propane sultone.
dot
Caption: Troubleshooting workflow for suspected this compound polymerization.
Issue: The 1,3-propane sultone appears cloudy, viscous, or has solidified.
Possible Cause 1: Contamination with moisture.
-
Troubleshooting Steps:
-
Solution:
-
Always handle 1,3-propane sultone under an inert atmosphere (e.g., argon or nitrogen).
-
Store in a tightly sealed container in a desiccator or dry box.
-
For reactions, use anhydrous solvents and reagents.
-
The addition of freshly activated molecular sieves (3Å or 4Å) to the storage container can help scavenge trace amounts of moisture.
-
Possible Cause 2: Contamination with acidic or basic impurities.
-
Troubleshooting Steps:
-
Review all reagents and solvents used in your experiment. Could any of them contain acidic or basic residues?
-
Consider that even weak acids or bases, like triethylamine, can initiate polymerization.[3]
-
Ensure all glassware is scrupulously cleaned and dried, and free of any residual cleaning agents.
-
-
Solution:
-
Purify solvents and liquid reagents by distillation.
-
Use high-purity grade reagents.
-
Avoid storing this compound in contact with materials that could leach acidic or basic compounds.
-
Issue: A reaction involving 1,3-propane sultone gives a low yield or produces a sticky, insoluble byproduct.
Possible Cause: Polymerization during the reaction.
-
Troubleshooting Steps:
-
Review the reaction temperature. High temperatures can accelerate polymerization.
-
Analyze the purity of your starting materials. Contaminants in other reagents could be initiating the polymerization of this compound.
-
Consider the nucleophilicity/basicity of your reagents. Highly basic conditions can favor polymerization over the desired reaction.
-
-
Solution:
-
If possible, run the reaction at a lower temperature.
-
Ensure all reactants and solvents are pure and anhydrous.
-
If your reaction conditions are basic, consider a slow addition of the base or this compound to keep the instantaneous concentration of the initiator low.
-
Prevention of Unwanted Polymerization
The most effective strategy for preventing unwanted polymerization is to maintain the purity of 1,3-propane sultone and to control its storage and handling environment.
| Parameter | Recommended Condition | Rationale |
| Storage Temperature | Store in a cool, dry place. For long-term storage, refrigeration (2-8°C) is recommended. | Reduces the rate of potential degradation and polymerization reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Prevents contact with atmospheric moisture, which can lead to hydrolysis and the formation of acidic initiators.[3][5] |
| Container | Use glass or other inert containers with tightly sealing caps. | Prevents contamination from reactive container materials. |
| Inhibitors/Stabilizers | While specific chemical inhibitors are not commonly added to commercial this compound, the use of physical stabilizers like molecular sieves (3Å or 4Å) can be beneficial. | Molecular sieves act as desiccants, removing trace moisture that could initiate polymerization. |
| Handling | Use clean, dry glassware and syringes. Avoid introducing any contaminants. Work in a glovebox or under a positive pressure of inert gas. | Minimizes the introduction of environmental initiators such as water, dust, or other reactive species. |
Experimental Protocols
Protocol: Accelerated Stability Test for 1,3-Propane Sultone
This protocol is designed to assess the stability of a batch of 1,3-propane sultone under elevated temperatures.
1. Objective: To determine the short-term stability of 1,3-propane sultone and to screen for the presence of impurities that might initiate polymerization under thermal stress.
2. Materials:
-
1,3-Propane Sultone sample.
-
Several small, sealable glass vials (e.g., 2 mL GC vials with PTFE-lined caps).
-
Oven capable of maintaining a constant temperature (e.g., 50°C ± 2°C).
-
Analytical equipment for purity assessment (e.g., GC-MS, NMR).
3. Procedure:
-
Initial Analysis (T=0):
-
Take an initial sample of the 1,3-propane sultone.
-
Perform a quantitative analysis to determine its initial purity. Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method.[6]
-
Record the physical appearance (e.g., clear liquid, white solid).
-
-
Sample Preparation:
-
Under an inert atmosphere, aliquot approximately 1 mL of the this compound into three separate glass vials.
-
Seal the vials tightly.
-
-
Incubation:
-
Place the vials in an oven pre-heated to 50°C.
-
-
Analysis at Intervals:
-
After 7 days and 14 days, remove one vial from the oven.
-
Allow the vial to cool to room temperature.
-
Visually inspect the sample for any changes in appearance (clarity, color, viscosity).
-
Perform a quantitative analysis (e.g., GC-MS) to determine the purity of the this compound.
-
-
Data Evaluation:
-
Compare the purity and appearance of the samples at each time point to the initial T=0 sample.
-
A significant decrease in purity or a noticeable change in physical appearance indicates instability and a propensity for polymerization.
-
Protocol: Quality Control Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
1. Objective: To determine the purity of 1,3-propane sultone and to detect the presence of low molecular weight oligomers or degradation products.
2. Instrumentation and Conditions (Example):
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MSD Transfer Line: 280°C.
-
Ion Source: 230°C.
-
Quadrupole: 150°C.
-
Scan Range: 35-400 amu.
3. Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the 1,3-propane sultone sample in a suitable anhydrous solvent (e.g., dichloromethane (B109758) or acetonitrile).
-
Perform serial dilutions to create a calibration curve if quantitative analysis is required.
-
Inject 1 µL of the prepared sample into the GC-MS.
4. Data Analysis:
-
Identify the peak corresponding to 1,3-propane sultone based on its retention time and mass spectrum.
-
Calculate the purity based on the peak area percentage.
-
Examine the chromatogram for later-eluting peaks that could indicate the presence of dimers, trimers, or other oligomers. The mass spectra of these peaks may show repeating units corresponding to the mass of the this compound monomer (122.14 g/mol ).
Signaling Pathways and Logical Relationships
dot
Caption: Initiation pathways for unwanted this compound polymerization.
References
- 1. 1,3-Propane sultone - Wikipedia [en.wikipedia.org]
- 2. 1,3-Propane sultone:high reactivity, mechanism of carcinogenesis and applications_Chemicalbook [chemicalbook.com]
- 3. What is 1,3-Propane sultone - Chemical Supplier Unilong [unilongindustry.com]
- 4. Page loading... [guidechem.com]
- 5. This compound | C3H6O3S | CID 14264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. polymersolutions.com [polymersolutions.com]
Technical Support Center: Managing Side Reactions of Propane Sultone with Protic Solvents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the side reactions of propane (B168953) sultone with protic solvents. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary side reaction when using propane sultone in protic solvents?
The primary side reaction is the hydrolysis of this compound to form 3-hydroxypropanesulfonic acid.[1][2][3] This reaction is catalyzed by both acids and bases.[1] The presence of water in the reaction mixture, even in small amounts, can lead to the formation of this byproduct.
Q2: Can this compound react with alcohols? How does this compete with hydrolysis?
Yes, this compound can react with alcohols in a desired sulfopropylation reaction. This reaction is often competitive with hydrolysis. The outcome of the reaction depends on several factors, including the nucleophilicity of the alcohol, the reaction temperature, pH, and the amount of water present. In many cases, especially at room temperature, the rate of hydrolysis can be faster than the reaction with the alcohol.[1]
Q3: What conditions favor the desired sulfopropylation reaction over hydrolysis?
To favor the sulfopropylation of an alcohol over hydrolysis, it is generally recommended to:
-
Use a base: A base is typically required to deprotonate the alcohol, increasing its nucleophilicity. Strong, non-nucleophilic bases are often preferred.
-
Control the temperature: The reaction of this compound with alcohols is often carried out at slightly elevated temperatures (e.g., 35-40 °C) to increase the reaction rate.
-
Minimize water content: Using anhydrous solvents and reagents is crucial to reduce the extent of hydrolysis.
-
Use an excess of this compound: Employing a molar excess of this compound can help to drive the desired reaction to completion.
-
Maintain a neutral pH: Studies have shown that a neutral pH can significantly increase the efficiency of N-sulfopropylation, suggesting that similar conditions may be beneficial for O-sulfopropylation by minimizing hydrolysis, which is accelerated under both acidic and basic conditions.
Q4: How can I monitor the progress of my reaction and the formation of side products?
The progress of the reaction and the formation of the 3-hydroxypropanesulfonic acid byproduct can be monitored using analytical techniques such as:
-
Thin-Layer Chromatography (TLC): TLC can provide a quick qualitative assessment of the consumption of starting materials and the formation of products.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying this compound, the desired sulfopropylated product, and the hydrolysis byproduct.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used for the analysis of volatile components and to identify and quantify reaction products and byproducts.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to characterize the structure of the final product and identify impurities.
Q5: Is this compound a hazardous substance?
Yes, 1,3-propane sultone is a potent alkylating agent and is classified as a carcinogen. It should be handled with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution(s) |
| Low or no yield of the desired sulfopropylated product. | Hydrolysis is the dominant reaction. | • Ensure all reagents and solvents are anhydrous. • Use a non-nucleophilic base to activate the alcohol. • Consider running the reaction at a neutral pH to minimize hydrolysis. • Increase the molar excess of this compound. • Optimize the reaction temperature; too high a temperature can favor decomposition, while too low may favor hydrolysis. |
| Low nucleophilicity of the protic solvent/reactant. | • Use a stronger, non-nucleophilic base to deprotonate the alcohol. • Increase the reaction temperature cautiously. | |
| Incomplete reaction. | • Increase the reaction time. • Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time. | |
| Presence of a significant amount of 3-hydroxypropanesulfonic acid in the final product. | Significant hydrolysis occurred during the reaction. | • Refer to the solutions for "Low or no yield" due to hydrolysis. |
| Inadequate work-up procedure. | • Utilize a work-up procedure designed to separate the polar 3-hydroxypropanesulfonic acid from the desired product. This may involve liquid-liquid extraction with a suitable solvent system or chromatography. | |
| Difficulty in purifying the desired product. | The desired product and the hydrolysis byproduct have similar polarities. | • Employ chromatographic techniques such as column chromatography with a suitable solvent gradient to separate the components. • Consider converting the sulfonic acid byproduct into a salt to alter its solubility and facilitate separation. |
| Reaction is exothermic and difficult to control. | Rapid addition of this compound. | • Add the this compound dropwise to the reaction mixture, especially on a larger scale. • Use an ice bath to cool the reaction vessel during the addition. |
Data Presentation
Table 1: Rate Constant for the Hydrolysis of 1,3-Propane Sultone in Water
| Temperature (°C) | Rate Constant (k) | Half-life | Reference |
| 20 | 1 x 10⁻⁶ s⁻¹ | 8 days | |
| 25 | 8.2 x 10⁻² hr⁻¹ | 8.5 hours | |
| 37 | 1.1 x 10⁻⁶ s⁻¹ | - |
Table 2: Relative Hydrolysis Rates of a γ-Sultone (1,3-Propane Sultone) Compared to Other Sulfonate Esters in Water
| Compound Type | Relative Reaction Rate | Reference |
| Five-Membered Sultone (γ-Sultone) | 37 | |
| Six-Membered Sultone (δ-Sultone) | 1 | |
| Linear Sulfonate Ester | 7 |
This data indicates that the five-membered ring structure of this compound makes it significantly more reactive towards hydrolysis compared to a six-membered ring sultone and a linear sulfonate ester, likely due to ring strain.
Experimental Protocols
Protocol 1: General Procedure for Minimizing Side Reactions in the Sulfopropylation of a Primary Alcohol
This protocol provides a general guideline for the sulfopropylation of a primary alcohol with this compound, aiming to minimize the hydrolysis side reaction.
Materials:
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Primary alcohol
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1,3-Propane sultone
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Anhydrous non-nucleophilic base (e.g., sodium hydride, potassium tert-butoxide)
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Anhydrous aprotic solvent (e.g., THF, Dioxane)
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, magnetic stirrer)
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
-
Drying of Glassware and Reagents: Ensure all glassware is thoroughly oven-dried or flame-dried under vacuum and cooled under an inert atmosphere. Use freshly distilled or commercially available anhydrous solvents.
-
Reaction Setup: Assemble the reaction apparatus under an inert atmosphere. To a round-bottom flask equipped with a magnetic stir bar, add the anhydrous aprotic solvent.
-
Alcohol Deprotonation: Add the primary alcohol to the solvent. While stirring, slowly add the anhydrous non-nucleophilic base (e.g., 1.1 equivalents of NaH) portion-wise at 0 °C. Allow the mixture to stir at room temperature for 30 minutes to ensure complete deprotonation.
-
Addition of this compound: Dissolve 1,3-propane sultone (1.0-1.2 equivalents) in a minimal amount of the anhydrous aprotic solvent in a dropping funnel. Add the this compound solution dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC. The reaction is typically stirred at room temperature or slightly elevated temperatures (e.g., 40-50 °C) until the starting material is consumed.
-
Quenching the Reaction: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate solvent system to separate the desired sulfopropylated product from any unreacted starting materials and the 3-hydroxypropanesulfonic acid byproduct.
Protocol 2: HPLC Method for the Analysis of this compound and 3-Hydroxypropanesulfonic Acid
This protocol describes a general HPLC method for the separation and analysis of 1,3-propane sultone and its hydrolysis product, 3-hydroxypropanesulfonic acid.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (for MS compatibility)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water, with a small amount of acid (e.g., 0.1% phosphoric acid or formic acid) to improve peak shape. A common starting point is a gradient elution from a low to a high concentration of acetonitrile.
-
Standard Preparation: Prepare stock solutions of 1,3-propane sultone and 3-hydroxypropanesulfonic acid of known concentrations in the mobile phase. Prepare a series of calibration standards by diluting the stock solutions.
-
Sample Preparation: Dilute an aliquot of the reaction mixture with the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
-
HPLC Analysis: Inject the standards and the sample onto the HPLC system.
-
Data Analysis: Identify the peaks corresponding to 1,3-propane sultone and 3-hydroxypropanesulfonic acid based on their retention times compared to the standards. Quantify the amounts of each compound by constructing a calibration curve from the peak areas of the standards.
Mandatory Visualizations
Caption: Reaction pathways of this compound with protic solvents.
Caption: Troubleshooting workflow for low yield in sulfopropylation.
References
Technical Support Center: Purification of Propane Sultone Reaction Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with propane (B168953) sultone reaction products.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a reaction mixture after using propane sultone?
A1: The most common impurities are typically:
-
Unreacted Starting Material: The nucleophile (e.g., amine, alcohol, thiol) that was intended to react with the this compound.
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Unreacted this compound: Excess or unreacted this compound remaining in the mixture.
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3-Hydroxypropanesulfonic Acid: This is the hydrolysis product of this compound, which can form if there is moisture in the reaction or during aqueous work-up.[1]
-
Inorganic Salts: Salts formed during the reaction or work-up, especially if bases or acids are used.
Q2: My sulfopropylated product is zwitterionic (a sulfobetaine). How does this affect purification?
A2: Zwitterionic compounds can be challenging to purify due to their unique solubility characteristics. They are often highly polar and soluble in water but insoluble in many common organic solvents. This makes standard extraction procedures difficult. Purification strategies often rely on precipitation, recrystallization from polar solvent mixtures, or ion-exchange chromatography.
Q3: What are the best general techniques for purifying the products of this compound reactions?
A3: The most effective purification techniques depend on the properties of your specific product. Common methods include:
-
Recrystallization/Precipitation: This is highly effective for zwitterionic products like sulfobetaines, which may precipitate out of the reaction mixture or can be recrystallized from solvent systems like ethanol (B145695)/water or acetonitrile/water.
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Ion-Exchange Chromatography (IEX): This is a powerful method for purifying charged molecules like sulfonic acids and sulfobetaines, and is excellent for removing inorganic salts and other charged impurities.[2][3]
-
Flash Chromatography: For less polar, non-zwitterionic products, flash chromatography on silica (B1680970) gel or alumina (B75360) can be effective. The polarity of the mobile phase can be adjusted to achieve separation.
-
Extraction: A liquid-liquid extraction can be used to remove non-polar impurities or, in some cases, to isolate the product if its solubility allows. For example, extraction with butanol has been used to separate some sulfopropylated products.[1]
Q4: How can I remove the main byproduct, 3-hydroxypropanesulfonic acid?
A4: Since 3-hydroxypropanesulfonic acid is highly water-soluble and charged, it can be removed by:
-
Washing/Extraction: Thoroughly washing the crude product with a solvent in which the desired product is insoluble but the impurity is soluble.
-
Ion-Exchange Chromatography: An anion-exchange resin will bind the sulfonic acid, allowing for its separation from neutral or cationic products.
-
Recrystallization: A carefully chosen solvent system can leave the highly polar 3-hydroxypropanesulfonic acid in the mother liquor.
Troubleshooting Guides
Problem 1: My product "oils out" during recrystallization instead of forming crystals.
| Possible Cause | Solution |
| High concentration of impurities | The presence of impurities can lower the melting point and inhibit crystal lattice formation. Try to pre-purify the crude material with a slurry wash in a solvent that dissolves the impurities but not the product. |
| Solution is too supersaturated | Use a slightly larger volume of the hot solvent to fully dissolve the product. |
| Cooling rate is too fast | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Avoid disturbing the flask during cooling. |
| Inappropriate solvent system | The solvent system may not be ideal for your product. Experiment with different solvent combinations. For polar compounds, mixtures like methanol/water, ethanol/water, or acetonitrile/water are often effective. |
| Seeding | Introduce a small seed crystal of the pure product to initiate crystallization. If no seed crystal is available, gently scratching the inside of the flask with a glass rod at the solvent line can sometimes create nucleation sites. |
Problem 2: My product is highly water-soluble, and I'm losing it during aqueous work-up.
| Possible Cause | Solution |
| Product partitioning into the aqueous layer | Minimize the volume of water used during the work-up. If possible, use saturated brine (NaCl solution) for washes, which can decrease the solubility of organic compounds in the aqueous layer. |
| Formation of salts | If your product is an acid or base, it may form a salt that is highly water-soluble. Adjust the pH of the aqueous layer to neutralize your product and increase its partition into the organic layer. |
| Alternative extraction solvents | For highly polar products, consider using a more polar extraction solvent like n-butanol. |
| Avoid aqueous work-up | If possible, consider a non-aqueous work-up. For example, after the reaction, the solvent can be removed under reduced pressure, and the residue can be purified by other means like chromatography or recrystallization. |
Problem 3: I am having difficulty purifying my sulfopropylated thiol.
| Possible Cause | Solution |
| Oxidation of the thiol | The thiol group can be susceptible to oxidation, leading to disulfide formation. Perform the reaction and purification under an inert atmosphere (e.g., nitrogen or argon). |
| Product is a zwitterion | If the starting thiol was an amino acid like cysteine, the product will be zwitterionic. Use purification techniques suitable for zwitterions, such as ion-exchange chromatography or recrystallization from polar solvents. |
| Difficulty with chromatography | Thiol-containing compounds can sometimes interact with silica gel. Consider using a different stationary phase like alumina or a bonded-phase silica. Alternatively, reversed-phase HPLC is often effective for purifying peptides and other biomolecules.[3] |
| Removing unreacted thiol | Unreacted volatile thiols often have a strong odor. They can sometimes be removed by washing with a dilute base solution (if the product is stable) to form the thiolate salt, which is more water-soluble. |
Data Presentation
Table 1: Common Recrystallization Solvents for this compound Reaction Products
| Product Type | Recommended Solvent Systems | Notes |
| Sulfobetaines (from tertiary amines) | Ethanol/Water, Methanol/Water, Acetonitrile/Water | The ratio of solvents needs to be optimized to ensure the product is soluble when hot and precipitates upon cooling. |
| Anionic Sulfonic Acids (from alcohols, phenols) | Isopropanol, Acetone/Water, Methanol | Often requires the addition of a less polar anti-solvent to induce precipitation. |
| S-Sulfopropylated Thiols (e.g., from cysteine) | Water/Ethanol, Acetic Acid/Water | Purification can be challenging due to high polarity and potential for zwitterion formation. |
Table 2: Comparison of Purification Techniques for a Model Sulfobetaine (B10348)
| Purification Method | Typical Purity | Typical Yield | Key Advantages | Key Disadvantages |
| Precipitation/Washing | >95% | 80-95% | Simple, fast, and effective for removing inorganic salts. | May not remove structurally similar organic impurities. |
| Recrystallization | >99% | 60-85% | Can achieve very high purity. | Can be time-consuming and may result in lower yields. |
| Ion-Exchange Chromatography | >99.5% | 70-90% | Excellent for removing salts and other charged impurities. | Requires specialized equipment and can be more complex to set up. |
| Flash Chromatography (Silica Gel) | Not generally suitable | - | - | Zwitterionic products are often too polar and will not elute from the column. |
Experimental Protocols
Protocol 1: General Recrystallization of a Sulfobetaine
-
Dissolution: In an Erlenmeyer flask, add the crude sulfobetaine product. Add a minimal amount of a polar solvent (e.g., water or methanol) and heat the mixture to dissolve the solid.
-
Addition of Anti-solvent: While the solution is hot, slowly add a less polar, miscible solvent (e.g., ethanol or acetonitrile) until the solution becomes slightly cloudy.
-
Clarification: Add a few drops of the hot polar solvent until the solution becomes clear again.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum yield, subsequently cool the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold anti-solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification of a Sulfonic Acid using Ion-Exchange Chromatography (IEX)
-
Resin Selection and Preparation: Choose a suitable anion-exchange resin. Prepare a column with the resin according to the manufacturer's instructions. Equilibrate the column with a low ionic strength buffer (e.g., 10 mM Tris-HCl, pH 8.0).
-
Sample Preparation: Dissolve the crude product in the equilibration buffer. Ensure the pH is adjusted so that the sulfonic acid is deprotonated (negatively charged).
-
Column Loading: Load the sample onto the equilibrated column.
-
Washing: Wash the column with several column volumes of the equilibration buffer to remove any unbound, neutral, or positively charged impurities.
-
Elution: Elute the bound sulfonic acid from the column using a salt gradient (e.g., 0-1 M NaCl in the equilibration buffer) or by changing the pH to protonate the sulfonic acid.
-
Fraction Collection and Analysis: Collect fractions and analyze them for the presence of the desired product (e.g., by UV-Vis spectroscopy or TLC).
-
Desalting: Pool the pure fractions and remove the salt if necessary by dialysis or using a desalting column.
-
Isolation: Remove the solvent to obtain the purified product.
Protocol 3: Purification of a Non-zwitterionic Sulfopropylated Product by Flash Chromatography
-
Stationary Phase and Solvent System Selection: Based on the polarity of the product (determined by TLC), choose an appropriate stationary phase (typically silica gel) and a mobile phase (e.g., a mixture of hexanes and ethyl acetate, or dichloromethane (B109758) and methanol).
-
Column Packing: Pack a glass column with the chosen stationary phase as a slurry in the initial mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and place the dried silica gel containing the sample on top of the packed column.
-
Elution: Add the mobile phase to the top of the column and apply pressure (e.g., with compressed air or a pump) to move the solvent through the column.
-
Gradient Elution (Optional): If necessary, gradually increase the polarity of the mobile phase during the separation to elute more strongly retained compounds.
-
Fraction Collection: Collect fractions as they elute from the column.
-
Analysis and Isolation: Analyze the fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Visualizations
References
Technical Support Center: Optimizing Propane Sultone Alkylation
Welcome to the Technical Support Center for optimizing reaction conditions for propane (B168953) sultone alkylation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful and efficient sulfopropylation of various nucleophiles.
Safety First: Handling 1,3-Propane Sultone
Warning: 1,3-Propane sultone is a potent carcinogen and a suspected teratogen and should be handled with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses.
Frequently Asked Questions (FAQs)
Q1: What is the general reactivity of 1,3-propane sultone?
A1: 1,3-Propane sultone is a cyclic sulfonate ester that acts as an efficient alkylating agent, introducing a sulfopropyl group (-CH₂CH₂CH₂SO₃⁻) onto nucleophiles. It is susceptible to nucleophilic attack, leading to the opening of the sultone ring.
Q2: What are the most common nucleophiles used in propane sultone alkylation?
A2: A wide range of nucleophiles can be alkylated with this compound, including:
-
Amines (Primary, Secondary, and Tertiary): Leading to the formation of N-sulfopropylated compounds, often zwitterionic in nature.
-
Thiols: Resulting in S-sulfopropylated products.
-
Alcohols and Phenols: Forming O-sulfopropylated derivatives.
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Other nucleophiles: Including various heterocyclic compounds.
Q3: What are the typical side reactions observed during this compound alkylation?
A3: The most common side reaction is the hydrolysis of this compound to 3-hydroxypropanesulfonic acid, which is particularly prevalent in the presence of water and can be accelerated under acidic conditions.[1] Another potential issue is over-alkylation, especially when reacting with primary amines, leading to di- and tri-sulfopropylated products.
Q4: How can I monitor the progress of my reaction?
A4: Reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy by observing the disappearance of the starting material and the appearance of the product.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Low reaction temperature: Insufficient energy to overcome the activation barrier. 2. Inappropriate solvent: Poor solubility of reactants or unfavorable reaction kinetics. 3. Weak or no base (if required): Nucleophile may not be sufficiently activated. 4. Deactivated this compound: Hydrolysis due to moisture. | 1. Increase temperature: Gradually increase the reaction temperature in 10-20°C increments. 2. Solvent screening: Test a range of solvents with varying polarities (e.g., acetonitrile (B52724), DMF, ethyl acetate, ionic liquids).[2] 3. Add a suitable base: For amines and thiols, a non-nucleophilic organic base (e.g., triethylamine, DIPEA) or an inorganic base (e.g., K₂CO₃, NaHCO₃) can be beneficial. 4. Use anhydrous conditions: Ensure all reagents and solvents are dry. |
| Formation of Multiple Products (Over-alkylation) | 1. High stoichiometry of this compound: Excess alkylating agent favors multiple additions to the nucleophile. 2. High reaction temperature or prolonged reaction time: Can promote further alkylation. | 1. Adjust stoichiometry: Use a 1:1 or a slight excess of the nucleophile to this compound. 2. Optimize reaction conditions: Lower the temperature and monitor the reaction closely to stop it once the desired product is formed. |
| Significant Amount of Hydrolysis Byproduct (3-hydroxypropanesulfonic acid) | 1. Presence of water in the reaction mixture. 2. Acidic reaction conditions. | 1. Use anhydrous solvents and reagents. 2. Maintain neutral or slightly basic pH: For reactions in aqueous media, maintaining a neutral pH can significantly improve the efficiency of the desired alkylation. |
| Difficulty in Product Purification | 1. Similar polarity of product and byproducts. 2. High water solubility of the zwitterionic product. | 1. Crystallization: If the product is a solid, crystallization from a suitable solvent system can be effective.[3] 2. Chromatography: Use a polar stationary phase (e.g., silica (B1680970) gel) with a polar eluent system. For highly polar products, consider reverse-phase chromatography. 3. Extraction: For zwitterionic products that are insoluble in most organic solvents, extraction with a suitable solvent like 1-butanol (B46404) might be an option.[4] |
Optimization of Reaction Conditions: Data Summary
Optimizing the reaction conditions is crucial for achieving high yield and purity. The following tables summarize key parameters for consideration.
Table 1: Solvent Selection
| Solvent | Nucleophile Type | Typical Temperature (°C) | Notes |
| Acetonitrile | Amines | 35 - 80 | Good general-purpose solvent for N-sulfopropylation. |
| Ethyl Acetate | Amines | 80 | Effective for the synthesis of some zwitterionic surfactants. |
| Dimethylformamide (DMF) | Amines | 100 | Can be used for less reactive starting materials. |
| Water | Amines (e.g., Chitosan) | Room Temperature | Neutral pH is critical to minimize hydrolysis and improve yield. |
| Ionic Liquids (e.g., [BMIM][BF₄]) | Amines | Room Temperature | Can improve yield, reduce the amount of this compound needed, and minimize side products. |
| Toluene | Thiols | Reflux | A common solvent for S-sulfopropylation. |
| Dichloromethane (DCM) | Alcohols | Room Temperature | Suitable for O-sulfopropylation. |
Table 2: Stoichiometric Ratios (Nucleophile:this compound)
| Ratio | Nucleophile Type | Expected Outcome |
| 1 : 1.5 | Tertiary Amines | High conversion to the desired product. |
| 1 : 1.2 | Tertiary Amines | Generally sufficient for complete reaction. |
| 1.1 : 1 | Primary Amines | A slight excess of the amine can help to minimize di-alkylation. |
| 1 : 1 | Thiols | Typically provides good conversion. |
Experimental Protocols
Protocol 1: General Procedure for N-Sulfopropylation of a Tertiary Amine
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To a solution of the tertiary amine (1.0 eq.) in a suitable solvent (e.g., acetonitrile or ethyl acetate), add 1,3-propane sultone (1.2-1.5 eq.).
-
Stir the reaction mixture at the desired temperature (e.g., 35-80°C) and monitor the progress by TLC or other appropriate analytical techniques.
-
Upon completion, if the product precipitates, it can be collected by filtration and washed with a non-polar solvent (e.g., diethyl ether or hexane).
-
If the product remains in solution, the solvent can be removed under reduced pressure.
-
The crude product can be further purified by recrystallization or column chromatography.
Protocol 2: N-Sulfopropylation of Chitosan (B1678972) in Water
-
Disperse chitosan in deionized water.
-
Adjust the pH of the suspension to neutral (pH 7) using a suitable base (e.g., NaOH solution).
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Add 1,3-propane sultone to the mixture. The weight ratio of chitosan to this compound can be varied to control the degree of substitution.
-
Stir the reaction at room temperature for a specified period.
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Purify the N-sulfopropylated chitosan by dialysis against deionized water to remove unreacted this compound and its hydrolysis byproduct.
Visualizing the Reaction and Workflow
To aid in understanding the process, the following diagrams illustrate the reaction mechanism and a typical experimental workflow.
Caption: General mechanism of this compound alkylation.
Caption: A typical experimental workflow for this compound alkylation.
References
- 1. Synthesis of a radiolabeled zwitterionic detergent and its use in protein purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Facile N-alkylation of acridine esters with 1,3-propane sultone in ionic liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Method for purifying 1,3-propanesultone - Eureka | Patsnap [eureka.patsnap.com]
- 4. organic chemistry - Work-up of SN2 reaction with 1,3-propane sultone - Chemistry Stack Exchange [chemistry.stackexchange.com]
Technical Support Center: Decontamination of 1,3-Propane Sultone Spills
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper procedures for decontaminating spills of 1,3-propane sultone. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is 1,3-propane sultone and why is it a concern?
A1: 1,3-Propane sultone is a cyclic sulfonate ester used as a chemical intermediate. It is a known carcinogen, mutagen, and is toxic, making its proper handling and decontamination critical to laboratory safety.[1]
Q2: What should I do immediately after a 1,3-propane sultone spill?
A2: Immediately alert personnel in the area and evacuate if necessary. If the spill is on a person, begin decontamination immediately. For spills in the laboratory, assess the extent of the spill and determine if it can be managed by trained laboratory personnel or if it requires emergency response. Ensure the area is well-ventilated, preferably within a certified chemical fume hood.[2]
Q3: What personal protective equipment (PPE) is required for cleaning up a 1,3-propane sultone spill?
A3: Appropriate PPE includes a lab coat, chemical-resistant gloves (nitrile is recommended, but consult manufacturer compatibility charts), and safety goggles or a face shield.[2] For larger spills, a respirator may be necessary.
Q4: How do I decontaminate myself after contact with 1,3-propane sultone?
A4: If 1,3-propane sultone comes into contact with your skin, immediately flush the affected area with plenty of water for at least 15 minutes.[2] Remove contaminated clothing while under a safety shower. Seek immediate medical attention.
Q5: What is the primary method for decontaminating surfaces and equipment?
A5: The primary method for decontamination is hydrolysis, where 1,3-propane sultone reacts with water to form the less toxic 3-hydroxypropanesulfonic acid.[3] This process can be accelerated with the use of acidic or basic solutions.
Q6: What solutions can be used for decontamination?
A6: While water will hydrolyze 1,3-propane sultone, the reaction is slow. A mild basic solution, such as a 5-10% sodium bicarbonate solution, can be used to facilitate the decontamination of surfaces and equipment. Mild acidic solutions can also accelerate hydrolysis. For porous materials that cannot be submerged, wiping with the decontamination solution is necessary.
Q7: How should I dispose of waste from a 1,3-propane sultone spill?
A7: All contaminated materials, including absorbents, used PPE, and cleaning materials, must be collected in a sealed, properly labeled container. The container should be marked as "Hazardous Waste" and include "1,3-Propane Sultone" on the label. Follow your institution's specific guidelines for hazardous waste disposal.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Persistent odor after cleanup | Incomplete decontamination or contamination of porous materials. | Repeat the decontamination procedure. If the odor persists, the material may need to be disposed of as hazardous waste. Ensure adequate ventilation. |
| Visible residue remains after cleaning | The decontamination solution has dried, leaving behind the non-volatile hydrolysis product. | Wipe the surface with a damp cloth or sponge to remove the residue. |
| Uncertainty about complete decontamination | The visual and olfactory assessment may not be sufficient. | For critical applications or equipment, consider surface wipe sampling followed by analytical testing to confirm the absence of 1,3-propane sultone. |
Quantitative Data on Decontamination
The primary chemical reaction for the decontamination of 1,3-propane sultone is hydrolysis. The rate of this reaction is crucial for determining the necessary contact time for the decontamination solution.
| Decontamination Method | Half-life of 1,3-Propane Sultone | Temperature | Notes |
| Hydrolysis in aqueous solution | 8.5 hours | 25°C | The reaction product is 3-hydroxy-1-propanesulfonic acid. |
Experimental Protocol: Decontamination of a Minor 1,3-Propane Sultone Spill
This protocol outlines the steps for cleaning a minor spill (less than 100 mL) of 1,3-propane sultone on a non-porous surface within a chemical fume hood.
Materials:
-
Personal Protective Equipment (PPE): Lab coat, safety goggles, chemical-resistant gloves.
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Absorbent material (e.g., vermiculite, sand, or commercial spill pads).
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Two pairs of forceps or tongs.
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5-10% Sodium Bicarbonate solution.
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Paper towels.
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Sealable, labeled hazardous waste container.
Procedure:
-
Ensure Safety: Confirm the spill is contained within the fume hood and that the hood is functioning correctly. Don the appropriate PPE.
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Contain and Absorb: Gently cover the spill with an absorbent material, starting from the outside and working inwards to prevent splashing.
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Remove Absorbent: Using forceps or tongs, carefully transfer the saturated absorbent material into the designated hazardous waste container.
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Initial Decontamination: Liberally apply the 5-10% sodium bicarbonate solution to the spill area. Allow a contact time of at least one hour to facilitate hydrolysis.
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Wipe and Clean: After the contact time, absorb the decontamination solution with paper towels. Wipe the area clean.
-
Secondary Decontamination: Re-apply the sodium bicarbonate solution to the area and wipe down with fresh paper towels.
-
Final Rinse: Wipe the area with a paper towel dampened with water to remove any residue from the decontamination solution.
-
Dispose of Waste: Place all used paper towels, gloves, and other contaminated materials into the hazardous waste container.
-
Seal and Label: Securely seal the hazardous waste container and ensure it is properly labeled according to your institution's guidelines.
-
Personal Decontamination: Remove and dispose of gloves properly. Wash hands thoroughly with soap and water.
Logical Workflow for Propane Sultone Spill Response
References
Technical Support Center: Stability of Propane Sultone in Aqueous Solutions
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of propane (B168953) sultone in aqueous solutions. Find answers to frequently asked questions, troubleshoot common experimental issues, and access detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is propane sultone and what is its primary degradation product in water?
A1: this compound (1,3-propane sultone) is a cyclic sulfonate ester, also known as a γ-sultone. In aqueous solutions, it undergoes hydrolysis, leading to the opening of the sultone ring. The primary and stable degradation product of this reaction is 3-hydroxy-1-propanesulfonic acid.[1][2][3] This hydrolysis reaction is a key consideration when working with this compound in aqueous media.
Q2: How stable is this compound in aqueous solutions at neutral pH?
A2: The stability of this compound in neutral aqueous solutions is temperature-dependent. At 25°C, it has a reported half-life of approximately 8.5 hours.[1] However, at a lower temperature of 20°C, a significantly longer half-life of 8 days has been reported, highlighting the impact of temperature on its stability.[1]
Q3: How do pH and temperature affect the stability of this compound in aqueous solutions?
A3: Both pH and temperature significantly influence the stability of this compound.
-
Temperature: Higher temperatures accelerate the rate of hydrolysis, leading to a shorter half-life. As noted, the half-life can decrease from days to hours with a 5°C increase in temperature.
-
pH: The hydrolysis of this compound is base-catalyzed, meaning it is more rapid in alkaline (basic) conditions. The reaction is generally slower in acidic and neutral solutions. Therefore, for applications where the stability of this compound is critical, maintaining a neutral to slightly acidic pH is recommended.
Q4: What is the solubility of this compound in water?
A4: this compound is highly soluble in water, with a reported solubility of 100 g/L. This high solubility facilitates its use in a variety of aqueous experimental setups.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Rapid degradation of this compound stock solution. | 1. High temperature of the storage environment. 2. Alkaline pH of the aqueous solvent. 3. Presence of nucleophiles other than water. | 1. Store stock solutions at low temperatures (e.g., 2-8°C) and for short durations. 2. Prepare stock solutions in a neutral or slightly acidic buffer (e.g., pH 5-7). Avoid basic buffers. 3. Use high-purity water and avoid contamination with other reactive species. |
| Inconsistent results in experiments involving this compound. | 1. Variability in the age of the this compound solution. 2. Fluctuations in experimental temperature or pH. 3. Inaccurate initial concentration due to degradation. | 1. Always use freshly prepared this compound solutions for critical experiments. 2. Precisely control and monitor the temperature and pH of your reaction mixtures. 3. Verify the concentration of your this compound solution before each experiment, especially if it is not freshly prepared. |
| Precipitate formation in the reaction mixture. | 1. Reaction with other components in a complex medium. 2. The hydrolysis product, 3-hydroxy-1-propanesulfonic acid, may form salts with cations present in the buffer or media, leading to precipitation if the solubility limit is exceeded. | 1. Assess the compatibility of this compound with all components of your experimental system. 2. Consider using buffers with higher solubility for their salt forms or adjusting the concentrations. |
Quantitative Data on this compound Stability
The stability of this compound is highly dependent on the experimental conditions. The following tables summarize the available quantitative data and provide a qualitative overview of the effect of pH.
Table 1: Half-life of this compound in Aqueous Solution at Neutral pH
| Temperature (°C) | Half-life |
| 20 | ~8 days |
| 25 | ~8.5 hours |
Table 2: Qualitative Effect of pH on the Hydrolysis Rate of this compound
| pH Range | Relative Rate of Hydrolysis | Rationale |
| Acidic (pH < 7) | Slower | Hydrolysis is not significantly acid-catalyzed. |
| Neutral (pH ≈ 7) | Moderate | Represents the baseline rate of hydrolysis. |
| Alkaline (pH > 7) | Faster | Hydrolysis is base-catalyzed. |
Experimental Protocols
Protocol 1: Determination of this compound Hydrolysis Rate by HPLC
This protocol outlines a general method to determine the rate of this compound hydrolysis in a specific aqueous buffer.
1. Materials:
- This compound
- High-purity water
- Buffer of choice (e.g., phosphate, acetate)
- Acetonitrile (B52724) (HPLC grade)
- High-Performance Liquid Chromatography (HPLC) system with a UV or Evaporative Light Scattering Detector (ELSD)
- Reversed-phase C18 column
2. Procedure:
- Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in acetonitrile.
- Reaction Setup:
- Equilibrate your chosen aqueous buffer to the desired temperature (e.g., 25°C).
- Spike a known volume of the buffer with a small volume of the this compound stock solution to achieve the desired starting concentration. Ensure the final concentration of acetonitrile is low to minimize its effect on the reaction.
- Start a timer immediately after adding the this compound.
- Time-Point Sampling:
- At regular intervals (e.g., every 30 minutes for the first few hours, then hourly), withdraw an aliquot of the reaction mixture.
- Immediately quench the hydrolysis by diluting the aliquot in a cold mobile phase or a solvent that stops the reaction.
- HPLC Analysis:
- Inject the quenched samples onto the HPLC system.
- Develop a suitable gradient elution method to separate this compound from its hydrolysis product, 3-hydroxy-1-propanesulfonic acid.
- Monitor the disappearance of the this compound peak over time.
- Data Analysis:
- Plot the natural logarithm of the this compound peak area (or concentration) versus time.
- The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (k).
- Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
Protocol 2: Monitoring this compound Hydrolysis by pH-Stat Titration
This method is suitable for monitoring the hydrolysis in unbuffered or weakly buffered solutions, as the reaction produces an acidic product.
1. Materials:
- This compound
- High-purity water
- Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.01 M)
- pH-stat autotitrator system
2. Procedure:
- System Setup: Calibrate the pH electrode and set up the pH-stat titrator to maintain a constant pH in the reaction vessel by adding the NaOH solution.
- Reaction Initiation:
- Add a known volume of high-purity water to the thermostatted reaction vessel.
- Add a known amount of this compound to the water and start the pH-stat titrator.
- Data Collection: The titrator will automatically record the volume of NaOH added over time to neutralize the 3-hydroxy-1-propanesulfonic acid being formed and maintain the set pH.
- Data Analysis: The rate of addition of NaOH is directly proportional to the rate of hydrolysis of this compound. From this data, the reaction rate and rate constant can be calculated.
Visualizations
Caption: Hydrolysis pathway of this compound in an aqueous solution.
Caption: Troubleshooting workflow for inconsistent experimental results.
References
Troubleshooting low yield in propane sultone synthesis
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of 1,3-propane sultone.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 1,3-propane sultone?
The most prevalent and high-yielding method involves a two-step process starting from sodium 3-hydroxypropane-1-sulfonate.[1] The first step is the acidification of the sodium salt to form 3-hydroxypropanesulfonic acid.[1] The second step is an intramolecular cyclodehydration of the intermediate under heat and vacuum to yield the final 1,3-propane sultone.[1] Alternative routes starting from allyl alcohol or allyl chloride also exist.[2][3]
Q2: My final yield of 1,3-propane sultone is significantly lower than the reported >90%. What are the common causes?
Low yields in this synthesis can typically be attributed to several factors:
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Incomplete Acidification: Failure to completely convert the sodium 3-hydroxypropane-1-sulfonate to its free acid form in the first step.
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Presence of Moisture: Water can hydrolyze the final product, 1,3-propane sultone, back to 3-hydroxypropanesulfonic acid, especially during the workup or distillation.
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Inadequate Dehydration Conditions: Insufficient temperature or vacuum during the cyclodehydration step can lead to incomplete reaction.
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Side Reactions: Oxidation of the product can occur if the temperature is too high during dehydration, leading to by-products and reduced purity.
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Losses During Workup and Purification: The product's solubility can lead to losses during extraction and purification steps.
Q3: How can I ensure the initial acidification step is complete?
The acidification of sodium 3-hydroxypropane-1-sulfonate is a critical step. To ensure its completion:
-
Use a strong acid such as concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).
-
Monitor the pH of the solution closely, ensuring it reaches a strongly acidic level (pH 1-2).
-
Perform the acidification at a low temperature (e.g., in an ice bath) to control any exothermic reaction.
Q4: What are the optimal conditions for the cyclodehydration and distillation step?
This step is crucial for forming the sultone ring. Key parameters include:
-
High Vacuum: A high vacuum (approaching -0.1 MPa) is essential to facilitate the removal of water and promote the intramolecular cyclization.
-
Controlled Heating: The reaction is typically heated in an oil bath. The temperature for distillation of the product can range from 112 °C to 230 °C, depending on the vacuum level.
-
Inert Atmosphere: Storing the final product under an inert atmosphere (e.g., argon or nitrogen) is recommended as 1,3-propane sultone is moisture-sensitive.
Q5: I'm having trouble purifying the final product. What are the best methods?
Purification is key to obtaining high-purity 1,3-propane sultone (>99%). Common methods include:
-
Vacuum Distillation: This is the primary method for purification. Collecting the fraction at the correct boiling point and pressure is crucial. A second distillation (redistillation) can further improve purity.
-
Crystallization: Cooling the crude 1,3-propane sultone can induce crystallization, allowing for the separation of the purified solid from liquid impurities (raffinate). This is particularly effective for achieving high-purity, cell-grade product.
Q6: What safety precautions should be taken when handling 1,3-propane sultone?
1,3-propane sultone is a potent alkylating agent and is considered a suspected carcinogen. It is also toxic, mutagenic, and teratogenic.
-
Handling: All operations involving this compound should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Storage: Store in a tightly sealed container under an inert atmosphere in a cool, dry place, protected from moisture.
Troubleshooting Guide
The following table summarizes common problems, their potential causes, and recommended solutions to improve the yield of your 1,3-propane sultone synthesis.
| Problem | Potential Cause | Recommended Solution |
| Low Yield after Acidification | Incomplete protonation of the sulfonate salt. | Ensure the reaction mixture is strongly acidic (pH 1-2) by adding sufficient strong acid (e.g., HCl, H₂SO₄). |
| Loss of 3-hydroxypropanesulfonic acid during extraction. | Use an appropriate organic solvent like n-butanol or absolute ethanol (B145695) for extraction. Ensure vigorous mixing to maximize transfer to the organic layer. | |
| Low Yield after Distillation | Incomplete cyclodehydration. | Ensure a high vacuum is maintained throughout the distillation. Increase the oil bath temperature gradually to the required range (140-230°C). |
| Hydrolysis of the product. | Ensure all glassware is thoroughly dried before use. Minimize exposure of the reaction and product to atmospheric moisture. | |
| Product degradation. | Avoid excessive heating during distillation, which can cause oxidation. Use of a dehydrating agent or catalyst might allow for lower reaction temperatures. | |
| Product Purity Issues | Residual starting material or intermediate. | Ensure complete reaction by monitoring with appropriate techniques (e.g., TLC, NMR). Consider a second distillation or recrystallization for purification. |
| Presence of 3-hydroxypropanesulfonic acid. | This indicates hydrolysis. Improve anhydrous conditions during reaction and workup. Store the final product carefully under an inert atmosphere. |
Experimental Protocol: Synthesis from Sodium 3-Hydroxypropane-1-sulfonate
This protocol details the synthesis of 1,3-propane sultone from sodium 3-hydroxypropane-1-sulfonate.
Part 1: Acidification of Sodium 3-Hydroxypropane-1-sulfonate
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Dissolution: In a round-bottom flask, dissolve sodium 3-hydroxypropane-1-sulfonate in a minimal amount of deionized water.
-
Cooling: Place the flask in an ice bath to cool the solution.
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Acidification: While stirring continuously, slowly add concentrated hydrochloric acid or sulfuric acid. Monitor the pH, continuing addition until the solution is strongly acidic (pH 1-2).
-
Extraction: Add n-butanol or absolute ethanol to the flask and stir vigorously. The 3-hydroxypropanesulfonic acid will transfer to the organic layer, while inorganic salts will precipitate.
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Separation: Separate the organic layer. If a precipitate has formed, filter the mixture and collect the filtrate.
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Solvent Removal: Remove the n-butanol or ethanol from the organic layer using a rotary evaporator to obtain crude 3-hydroxypropanesulfonic acid.
Part 2: Cyclodehydration to 1,3-Propane Sultone
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Setup: Transfer the crude 3-hydroxypropanesulfonic acid to a clean, dry round-bottom flask equipped with a magnetic stir bar and set up for vacuum distillation.
-
Dehydration and Distillation: Heat the flask in an oil bath while applying a high vacuum (-0.1 MPa). The intramolecular dehydration and cyclization to 1,3-propane sultone will occur.
-
Collection: Collect the distilled 1,3-propane sultone. The boiling point is approximately 112 °C at 1.4 mmHg, though collection temperatures between 205-230°C have also been reported under vacuum.
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Purification (Optional): The collected product can be further purified by redistillation if necessary to achieve >99% purity.
-
Storage: Store the final product in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.
Visualizations
The following diagrams illustrate the synthesis pathway and a troubleshooting workflow.
Caption: Workflow for the synthesis of 1,3-propane sultone.
Caption: Troubleshooting decision tree for low yield.
Caption: Chemical transformation from reactant to product.
References
Technical Support Center: Analytical Methods for Detecting Propane Sultone Impurities
This technical support center provides guidance for researchers, scientists, and drug development professionals on the analytical methods for detecting 1,3-propane sultone and its impurities. As a known genotoxic agent, controlling its presence in pharmaceutical products is of critical importance.[1][2][3] This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for detecting 1,3-propane sultone and its impurities?
A1: The most prevalent techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV or MS detection.[1][4] GC-MS is highly sensitive and suitable for the volatile nature of propane (B168953) sultone. HPLC is effective for analyzing propane sultone and its non-volatile, polar impurities, such as its hydrolysis product, 3-hydroxy-1-propanesulfonic acid.
Q2: What are the potential impurities associated with 1,3-propane sultone?
A2: Potential impurities can originate from the synthesis process or degradation. Common impurities include:
-
3-hydroxy-1-propanesulfonic acid: The primary degradation product formed by hydrolysis of 1,3-propane sultone.
-
Unreacted starting materials: Depending on the synthetic route, these may include allyl alcohol and sodium bisulfite, or 3-chloropropanol and sodium sulfite.
-
Byproducts: Side reactions during synthesis can lead to various byproducts.
Q3: What is the Threshold of Toxicological Concern (TTC) for a genotoxic impurity like 1,3-propane sultone?
A3: For most genotoxic impurities, the TTC for lifetime exposure is 1.5 µ g/day . This necessitates highly sensitive analytical methods to detect and quantify impurities at very low levels in the final drug substance.
Q4: How can I troubleshoot peak tailing when analyzing 3-hydroxy-1-propanesulfonic acid by reversed-phase HPLC?
A4: Peak tailing for sulfonic acids is a common issue in reversed-phase HPLC due to their strong acidic nature and interaction with residual silanols on the silica-based column packing. Here are some troubleshooting steps:
-
Lower the mobile phase pH: Adjusting the pH of the aqueous portion of the mobile phase to 2-3 protonates the residual silanol (B1196071) groups, minimizing their interaction with the anionic sulfonic acid.
-
Use a highly end-capped column: Select a modern, high-purity silica (B1680970) column that is thoroughly end-capped to reduce the number of available silanol groups.
-
Employ an ion-pairing reagent: Adding a cationic ion-pairing reagent to the mobile phase can mask the anionic sulfonic acid and improve peak shape.
-
Optimize the sample solvent: Dissolve the sample in the mobile phase or a solvent weaker than the mobile phase to prevent peak distortion.
Analytical Method Performance
The following table summarizes typical performance data for the analytical methods discussed.
| Parameter | GC-MS | HPLC-UV |
| Analyte | 1,3-Propane Sultone | 1,3-Propane Sultone & Impurities |
| Limit of Detection (LOD) | ~13 ng/m³ (in air) | Method dependent, typically in the low ng/mL range |
| Limit of Quantitation (LOQ) | ~40 ng/m³ (in air) | Method dependent, typically in the low ng/mL range |
| Common Matrix | Air, Drug Substance | Drug Substance, Raw Materials |
| Key Advantages | High sensitivity and selectivity for volatile this compound. | Ability to analyze both this compound and its non-volatile, polar impurities simultaneously. |
Note: LOD and LOQ for HPLC-UV are highly dependent on the specific method, including the detector wavelength and the chromophoric properties of the impurities. The LOD and LOQ can be calculated using the formulas LOD = 3.3 × σ / S and LOQ = 10 × σ / S, where σ is the standard deviation of the response and S is the slope of the calibration curve.
Experimental Protocols
Protocol 1: GC-MS Method for 1,3-Propane Sultone
This method is adapted from a validated procedure for the determination of 1,3-propane sultone in air and is suitable for trace-level analysis.
Sample Preparation:
-
Accurately weigh the sample (e.g., drug substance) into a headspace vial.
-
Add a suitable solvent (e.g., dimethyl sulfoxide) to dissolve the sample.
-
For headspace analysis, incubate the vial at an elevated temperature (e.g., 80°C) for a set time before injection.
GC-MS Conditions:
| Parameter | Setting |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless or Headspace |
| Oven Temperature Program | Initial temperature 100°C, ramp at 5°C/min to 150°C |
| Mass Spectrometer | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions (m/z) | 30, 58, 122 |
Protocol 2: Representative HPLC-UV Method for 1,3-Propane Sultone and 3-hydroxy-1-propanesulfonic acid
This method provides a starting point for the analysis of 1,3-propane sultone and its primary hydrolysis impurity. Method optimization and validation are required for specific applications.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the drug substance into a 10 mL volumetric flask.
-
Dissolve in and dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
HPLC-UV Conditions:
| Parameter | Setting |
| Column | Newcrom R1 (150 x 4.6 mm, 5 µm) or equivalent C18 column |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 95% A to 50% A over 15 minutes, then return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| UV Detection | 210 nm |
Troubleshooting Guides
GC-MS Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing) | Active sites in the inlet liner or column. | Use a deactivated inlet liner and a high-quality, low-bleed GC column. Perform inlet maintenance. |
| Low Sensitivity | Leak in the system; improper injection parameters; source contamination. | Perform a leak check. Optimize injection temperature and volume. Clean the MS source. |
| Inconsistent Retention Times | Fluctuation in carrier gas flow or oven temperature. | Check for leaks in the gas lines. Verify oven temperature accuracy and stability. |
| Ghost Peaks | Carryover from previous injections; contaminated syringe or inlet. | Run a solvent blank. Clean the syringe and inlet. Bake out the column. |
HPLC-UV Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing (especially for 3-hydroxy-1-propanesulfonic acid) | Secondary interactions with residual silanols on the column. | Lower mobile phase pH to ~2.5. Use a highly end-capped C18 column. Consider adding an ion-pairing reagent. |
| Poor Resolution | Inappropriate mobile phase composition or gradient. | Optimize the mobile phase organic content and gradient slope. Ensure the sample is dissolved in a weak solvent. |
| Baseline Noise or Drift | Contaminated mobile phase; detector lamp issue; air bubbles in the system. | Filter and degas the mobile phase. Check the detector lamp's age and intensity. Purge the pump to remove air bubbles. |
| Split Peaks | Column void; partially blocked frit; sample solvent incompatible with mobile phase. | Reverse flush the column (if permissible). Replace the column frit or the column. Dissolve the sample in the mobile phase. |
Visualized Workflows
Caption: A general workflow for the assessment and control of genotoxic impurities.
Caption: A troubleshooting workflow for HPLC peak tailing of sulfonic acids.
References
Propane sultone moisture sensitivity and storage conditions
This guide provides researchers, scientists, and drug development professionals with technical information and troubleshooting advice for handling and storing propane (B168953) sultone, with a focus on its moisture sensitivity.
Frequently Asked Questions (FAQs)
Q1: What is propane sultone and why is its stability important?
A1: 1,3-Propane sultone is a cyclic sulfonate ester used as a chemical intermediate to introduce a sulfopropyl group into molecules, often to enhance water solubility.[1] Its stability is critical because it is highly reactive and susceptible to hydrolysis, which can impact the purity of the reagent and the success of subsequent reactions.[2][3]
Q2: How does moisture affect this compound?
A2: this compound readily reacts with water in a process called hydrolysis. This reaction opens the cyclic ester ring and forms 3-hydroxy-1-propanesulfonic acid.[2][4] This degradation renders the compound inactive for its intended use as a sulfoalkylating agent.
Q3: What are the primary decomposition products of this compound when exposed to moisture?
A3: The primary decomposition product of this compound upon reaction with water is 3-hydroxy-1-propanesulfonic acid. In the context of its use in lithium-ion batteries, reductive decomposition can lead to the formation of various organosulfur compounds.
Q4: What are the ideal storage conditions for this compound?
A4: To ensure its stability, this compound should be stored in a cool, dry, and well-ventilated area, away from moisture. It is recommended to store it under an inert atmosphere, such as nitrogen or argon, in a tightly sealed container.
Troubleshooting Guide
Problem: My reaction yield is lower than expected, and I suspect my this compound has degraded.
-
Possible Cause: Contamination of the this compound with moisture, leading to hydrolysis.
-
Solution:
-
Verify Reagent Quality: Before use, visually inspect the this compound. It should be a white crystalline solid or a colorless liquid. A foul odor upon melting may be present.
-
Implement Strict Anhydrous Techniques: Handle this compound under an inert atmosphere (e.g., in a glove box or using Schlenk techniques) to minimize exposure to ambient moisture. Use oven-dried glassware and anhydrous solvents.
-
Analytical Confirmation: If degradation is suspected, you can confirm the purity of your this compound using analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) to detect the presence of 3-hydroxy-1-propanesulfonic acid or other impurities.
-
Problem: I observed a change in the physical appearance of my this compound upon storage.
-
Possible Cause: The change in appearance could be due to moisture absorption and subsequent hydrolysis, or melting if the storage temperature is above its melting point (30-33 °C).
-
Solution:
-
Check Storage Temperature: Ensure the storage temperature is consistently maintained below the melting point of this compound.
-
Assess for Hydrolysis: If the material appears clumpy, discolored, or has a different consistency, it may have been exposed to moisture. It is advisable to test a small sample for purity before using it in a critical reaction.
-
Review Storage Practices: Ensure the container is always tightly sealed after use and that the inert atmosphere is maintained if the container is opened and resealed.
-
Quantitative Data
The rate of hydrolysis of this compound is a key indicator of its moisture sensitivity. The following table summarizes the available quantitative data.
| Parameter | Value | Conditions | Reference |
| Hydrolysis Rate Constant | 8.2 x 10⁻² hr⁻¹ | Aqueous solution at 25 °C | |
| Hydrolysis Half-Life | 8.5 hours | Aqueous solution at 25 °C |
Experimental Protocols
Protocol for Assessing this compound Purity via GC-MS
This protocol provides a general guideline for detecting the degradation of this compound. Instrument conditions may need to be optimized for your specific equipment.
Objective: To determine the presence of this compound and its primary hydrolysis product, 3-hydroxy-1-propanesulfonic acid, in a sample.
Materials:
-
This compound sample
-
Anhydrous solvent (e.g., acetonitrile, dichloromethane)
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
-
Appropriate GC column (e.g., a mid-polarity column)
-
Autosampler vials with septa
Procedure:
-
Sample Preparation:
-
Under an inert and dry atmosphere, prepare a dilute solution of the this compound sample in the chosen anhydrous solvent. A typical concentration might be 1 mg/mL, but this should be optimized.
-
If a quantitative analysis is required, prepare a series of calibration standards of pure this compound.
-
-
GC-MS Analysis:
-
Set up the GC-MS instrument with an appropriate temperature program. A starting temperature of around 50°C, held for a few minutes, followed by a ramp to 250°C at 10°C/min is a reasonable starting point.
-
The injector temperature should be set to a value that ensures efficient vaporization without causing thermal decomposition, for example, 250°C.
-
The mass spectrometer should be set to scan a mass range that includes the molecular ion of this compound (m/z 122.14) and its characteristic fragments.
-
-
Data Analysis:
-
Analyze the resulting chromatogram. The peak corresponding to this compound should be identified based on its retention time and mass spectrum.
-
Look for the appearance of new peaks that may indicate the presence of degradation products. The hydrolysis product, 3-hydroxy-1-propanesulfonic acid, is less volatile and may require derivatization for GC-MS analysis or be more amenable to analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Visualizations
Caption: Logical workflow of this compound moisture sensitivity.
References
Technical Support Center: Minimizing Exposure to 1,3-Propane Sultone
This guide provides essential information for researchers, scientists, and drug development professionals on safely handling 1,3-propane sultone in a research setting. It includes frequently asked questions (FAQs) and troubleshooting guides to address potential issues during experiments.
Frequently Asked Questions (FAQs)
Q1: What is 1,3-propane sultone and why is it considered hazardous?
1,3-propane sultone is a cyclic sulfonate ester used as a chemical intermediate.[1] It is classified as a potent carcinogen, mutagen, and teratogen.[1] The International Agency for Research on Cancer (IARC) has classified it as a Group 2B carcinogen, meaning it is possibly carcinogenic to humans, based on sufficient evidence of carcinogenicity in experimental animals.[2][3] Exposure can occur through inhalation, skin absorption, and ingestion.[4][5] In animal studies, it has been shown to cause tumors at multiple sites, including the brain, mammary gland, and hematopoietic system.[2][3][6]
Q2: What are the primary health risks associated with short-term and long-term exposure?
-
Short-term exposure: The substance is irritating to the eyes and skin, with skin effects potentially having a delayed onset.[4][7] Inhalation of airborne particles can quickly reach harmful concentrations.[4]
-
Long-term or repeated exposure: The primary risk is cancer.[4] It is a directly acting alkylating agent, meaning it can react with DNA without metabolic activation.[6][8] Long-term exposure may also lead to sensitization reactions in some individuals.[8]
Q3: What are the established occupational exposure limits for 1,3-propane sultone?
There is no permissible exposure limit (PEL) established by the Occupational Safety and Health Administration (OSHA).[5] However, the National Institute for Occupational Safety and Health (NIOSH) recommends limiting exposure to the "lowest feasible concentration" because it is a potential occupational carcinogen.[5][9] The American Conference of Governmental Industrial Hygienists (ACGIH) classifies it as an A3 carcinogen, confirming its carcinogenicity in animals with unknown relevance to humans.[4][10]
Troubleshooting Guide
Issue 1: I need to handle 1,3-propane sultone, but I'm unsure of the proper personal protective equipment (PPE).
Solution: A comprehensive PPE strategy is crucial. The following table summarizes the recommended PPE for handling 1,3-propane sultone. Always consult your institution's specific safety protocols.
| Body Part | Recommended Protection | Rationale |
| Hands | Chemical-resistant gloves (e.g., Nitrile, Neoprene for solid form).[9] | To prevent skin absorption, which can lead to systemic effects.[8] |
| Eyes | Tightly fitting safety goggles or a face shield in combination with goggles.[7][8][11] | To protect against splashes and airborne particles that can cause eye irritation.[4] |
| Body | A lab coat is a minimum requirement. For tasks with a higher risk of splashing, chemical-resistant coveralls (e.g., Tyvek®) are recommended.[9] | To prevent contamination of personal clothing and skin.[8] |
| Respiratory | All work should be conducted in a certified chemical fume hood.[12] If there is a risk of airborne particles, a respirator with a particulate filter (e.g., P100) is necessary.[4][11] For higher concentrations, a supplied-air respirator may be required.[5] | To prevent inhalation, a primary route of exposure.[5] |
Issue 2: A small amount of 1,3-propane sultone has spilled outside the fume hood.
Solution: Follow these steps for a minor spill, ensuring you are wearing appropriate PPE.
-
Alert personnel: Immediately inform others in the vicinity.
-
Isolate the area: Prevent access to the spill area.
-
Cleanup:
-
If it is a solid, carefully sweep it into a sealable container for hazardous waste. Moisten the solid slightly with water to prevent dust from becoming airborne.[4] Do not use a standard vacuum cleaner; a HEPA-filtered vacuum designed for hazardous dust may be used if available.[4][8]
-
If it is a liquid, absorb the spill with an inert material like sand, earth, or vermiculite.[8] Place the absorbent material into a sealed container for hazardous waste.
-
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose: Dispose of all contaminated materials (including PPE) as hazardous waste according to your institution's guidelines.[12]
For major spills, evacuate the area immediately and contact your institution's emergency response team.[8]
Issue 3: I am concerned about the accumulation of 1,3-propane sultone in my experimental setup.
Solution: Proper experimental design and hygiene are key to preventing accumulation.
-
Designated Area: All work with 1,3-propane sultone should be performed in a designated area, such as a specific fume hood, that is clearly marked with a "CANCER HAZARD" warning.[12]
-
Equipment: Use dedicated equipment (glassware, stir bars, etc.) for 1,3-propane sultone work. This equipment should be labeled and not removed from the designated area without proper decontamination.[12]
-
Decontamination: Decontaminate all surfaces and equipment after each use.
-
Waste Management: Have clearly labeled hazardous waste containers ready in the designated area for all solid and liquid waste contaminated with 1,3-propane sultone.[12]
Quantitative Data Summary
The following tables provide a summary of key quantitative data for 1,3-propane sultone.
Table 1: Physical and Chemical Properties
| Property | Value |
| CAS Number | 1120-71-4[5] |
| Molecular Formula | C₃H₆O₃S[5] |
| Molecular Weight | 122.14 g/mol [1] |
| Appearance | White crystalline solid or colorless liquid above 31°C (88°F)[1][3][5] |
| Melting Point | 31°C (88°F)[1][5] |
| Boiling Point | 112°C (234°F) at 1.4 mmHg[1] |
| Solubility in Water | 10 g/100 mL (moderate)[1][4] |
| Specific Gravity | 1.392[8] |
| Flash Point | >110°C (>230°F)[4] |
Table 2: Occupational Exposure Limits and Guidelines
| Organization | Limit/Guideline | Notes |
| OSHA | None established[5] | - |
| NIOSH | Lowest Feasible Concentration[9] | Classified as a potential occupational carcinogen.[5] |
| ACGIH | A3: Confirmed Animal Carcinogen with Unknown Relevance to Humans[4][10] | - |
| Various Jurisdictions | Initial Threshold Screening Level (ITSL): 2 µg/m³ (annual average)[11] | This is a screening level and not a formal occupational exposure limit. |
| Poland | Maximum Allowable Concentration (MAC): 7 µg/m³[13] | - |
Experimental Protocols
Protocol: General Procedure for Handling 1,3-Propane Sultone in a Reaction
This protocol outlines the general steps for safely using 1,3-propane sultone in a typical laboratory reaction. Note: This is a template and must be adapted to the specifics of your experiment and institutional safety policies.
-
Preparation and Pre-Reaction Setup:
-
Ensure a certified chemical fume hood with a face velocity of at least 100 feet per minute is used.[12]
-
Set up a designated area within the fume hood for the experiment.
-
Post a "CANCER HAZARD" warning sign in the designated area.[12]
-
Ensure an emergency shower and eyewash station are readily accessible.[12]
-
Don all required PPE as outlined in the troubleshooting guide.
-
Have all necessary glassware, reagents, and waste containers inside the fume hood before starting.
-
-
Weighing and Dispensing:
-
Weigh the solid 1,3-propane sultone in a tared, sealed container within the fume hood to minimize the risk of airborne dust.
-
If transferring as a liquid (if the ambient temperature is above its melting point), use a syringe or cannula transfer technique to avoid open pouring.
-
-
Running the Reaction:
-
Perform all reaction steps within the closed system of the fume hood.
-
Continuously monitor the reaction for any signs of unexpected events.
-
-
Work-up and Purification:
-
Quench the reaction carefully within the fume hood.
-
Perform all extractions, filtrations, and other purification steps within the fume hood.
-
-
Post-Reaction Cleanup and Decontamination:
-
Decontaminate all glassware and equipment that came into contact with 1,3-propane sultone.
-
Wipe down all surfaces in the designated area with an appropriate decontaminating solution.
-
Properly seal and label all waste containers.
-
-
Waste Disposal:
-
Documentation:
-
Record the details of the experiment, including the amounts of 1,3-propane sultone used and any deviations from the protocol.
-
Visualizations
Caption: Workflow for the safe handling of 1,3-propane sultone.
Caption: Decision tree for responding to a 1,3-propane sultone spill.
Caption: Hierarchy of controls for minimizing chemical exposure.
References
- 1. 1,3-Propane sultone - Wikipedia [en.wikipedia.org]
- 2. epa.gov [epa.gov]
- 3. 1,3-Propane Sultone - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. ICSC 1524 - 1,3-PROPANE SULTONE [inchem.org]
- 5. CDC - NIOSH Pocket Guide to Chemical Hazards - Propane sultone [cdc.gov]
- 6. 1,3-Propane sultone as an extremely potent human carcinogen: description of an exposed cohort in Germany - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ICSC 1524 - 1,3-PROPANE SULTONE [chemicalsafety.ilo.org]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. nj.gov [nj.gov]
- 10. publications.iarc.who.int [publications.iarc.who.int]
- 11. chemicalbook.com [chemicalbook.com]
- 12. research.uga.edu [research.uga.edu]
- 13. Determination of Propane-1,3-sultone in Workplace Air for Occupational Exposure Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Unveiling the Reactivity Landscape: A Comparative Analysis of 1,3-Propane Sultone and 1,4-Butane Sultone
In the realm of chemical synthesis, particularly in the development of pharmaceuticals and specialty materials, the choice of alkylating agent is pivotal. Among the diverse options, cyclic sulfonate esters, or sultones, have garnered significant attention for their ability to introduce sulfoalkyl groups, thereby modifying the solubility and biological activity of parent molecules. This guide provides an in-depth, objective comparison of the reactivity of two prominent sultones: 1,3-propane sultone (a γ-sultone) and 1,4-butane sultone (a δ-sultone). This analysis is tailored for researchers, scientists, and drug development professionals, offering a clear perspective supported by experimental data to inform the selection of the appropriate sultone for specific research applications.
Executive Summary
1,3-Propane sultone, a five-membered ring structure, is considerably more reactive as an alkylating agent than its six-membered counterpart, 1,4-butane sultone. This heightened reactivity is largely attributed to the greater ring strain in the five-membered ring of 1,3-propane sultone, which is relieved upon nucleophilic attack. This fundamental difference in reactivity has significant implications for their respective applications and handling protocols. While both are recognized as mutagenic and carcinogenic, the higher reactivity of 1,3-propane sultone often translates to more potent biological activity.[1][2]
Quantitative Reactivity Comparison
The disparity in the reactivity of 1,3-propane sultone and 1,4-butane sultone has been quantified through kinetic studies measuring their reaction rates with various nucleophiles. The following table summarizes key experimental data, highlighting the consistently higher reaction rate constants for 1,3-propane sultone.
| Nucleophile | Rate Constant (k) for 1,3-Propane Sultone (M⁻¹s⁻¹) at 37°C | Rate Constant (k) for 1,4-Butane Sultone (M⁻¹s⁻¹) at 37°C |
| H₂O | 1.8 x 10⁻⁶ | 0.03 x 10⁻⁶ |
| CH₃COO⁻ | 3.5 x 10⁻⁵ | 0.12 x 10⁻⁵ |
| Cl⁻ | 1.8 x 10⁻⁵ | 0.04 x 10⁻⁵ |
| Br⁻ | 3.5 x 10⁻⁵ | 0.11 x 10⁻⁵ |
| I⁻ | 1.3 x 10⁻⁴ | 0.60 x 10⁻⁵ |
| SCN⁻ | 1.2 x 10⁻³ | 0.08 x 10⁻³ |
| S₂O₃²⁻ | 1.8 x 10⁻² | 0.15 x 10⁻² |
Data sourced from a comparative study on the reaction rates and mutagenic activities of alkylating agents.[3][4]
The data unequivocally demonstrates that 1,3-propane sultone reacts with a wide range of nucleophiles at a significantly faster rate than 1,4-butane sultone. This enhanced reactivity makes it a more efficient sulfoalkylation agent in many synthetic applications.
Experimental Protocols
The kinetic data presented in this guide are typically determined using well-established methodologies. Below is a general protocol for measuring the reaction rates of sultones with nucleophiles.
General Protocol for Measuring Reaction Rates:
-
Reaction Setup: A solution of the sultone (1,3-propane sultone or 1,4-butane sultone) is prepared in a buffered aqueous solution at a known concentration and maintained at a constant temperature (e.g., 37°C). A separate solution of the nucleophile is also prepared in the same buffered solution.
-
Initiation of Reaction: The reaction is initiated by mixing the sultone and nucleophile solutions.
-
Monitoring Reaction Progress: The progress of the reaction is monitored over time using a suitable analytical technique. Common methods include:
-
pH-stat titration: This method measures the release of sulfonic acid, which is a product of the hydrolysis side reaction.[2]
-
Spectrophotometry: If the sultone, the nucleophile, or a product has a distinct UV-Vis absorbance, the change in absorbance can be monitored to determine the reaction rate.
-
Chromatography (HPLC, GC): These techniques are used to measure the disappearance of the sultone reactant or the appearance of the alkylated product over time.
-
-
Data Analysis: The rate constants are calculated from the change in concentration of the reactants or products over time using appropriate kinetic models.
Reaction Mechanism and Visualization
Both 1,3-propane sultone and 1,4-butane sultone undergo nucleophilic attack, leading to the opening of the cyclic ester ring and the formation of a sulfonate. This reaction is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. The nucleophile attacks the carbon atom adjacent to the ester oxygen, leading to the cleavage of the C-O bond and the formation of a new bond between the nucleophile and the carbon chain.
Caption: General reaction pathway for the nucleophilic ring-opening of sultones.
Applications in Research and Development
The primary application of both sultones is as sulfoalkylating agents. 1,3-Propane sultone is used to introduce the sulfopropyl group, while 1,4-butane sultone introduces the sulfobutyl group. These modifications are often employed to enhance the water solubility of hydrophobic molecules, a critical factor in drug delivery and the formulation of various chemical products.
For instance, 1,4-butane sultone is used in the synthesis of sulfobutyl ether-beta-cyclodextrin (SBECD), a solubilizing agent for poorly water-soluble drugs. 1,3-Propane sultone has been utilized in the preparation of specialty surfactants like CHAPS detergent and in the modification of polymers and other biomolecules to improve their hydrophilicity.
Safety Considerations
It is imperative to note that both 1,3-propane sultone and 1,4-butane sultone are classified as toxic, mutagenic, and carcinogenic compounds. Due to its higher reactivity, 1,3-propane sultone is considered a more potent carcinogen. Therefore, handling of these reagents requires strict adherence to safety protocols, including the use of appropriate personal protective equipment and working in a well-ventilated fume hood.
Conclusion
The choice between 1,3-propane sultone and 1,4-butane sultone as a sulfoalkylating agent is a critical decision that hinges on the desired reaction kinetics and the specific requirements of the target molecule. 1,3-Propane sultone offers significantly higher reactivity, which can be advantageous for achieving faster reaction times and higher yields. However, this increased reactivity is accompanied by greater toxicity. Conversely, 1,4-butane sultone is a less reactive and, consequently, a somewhat less hazardous alternative, suitable for applications where a slower, more controlled reaction is permissible. A thorough understanding of their comparative reactivity, as outlined in this guide, is essential for making an informed and safe choice in a research and development setting.
References
- 1. 1,4-Butane sultone - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. On the reaction kinetics in water of 1,3-propane sultone and 1,4-butane sultone: a comparison of reaction rates and mutagenic activities of some alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
A Comparative Guide to Propane Sultone and Other Advanced Electrolyte Additives
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of enhanced performance and safety in lithium-ion batteries, electrolyte additives play a pivotal role. This guide provides an objective comparison of three prominent sulfur-containing electrolyte additives: 1,3-Propane Sultone (PS), Prop-1-ene-1,3-sultone (PES), and 1,3,2-Dioxathiolane-2,2-dioxide (DTD), also known as ethylene (B1197577) sulfate. This analysis is supported by experimental data to assist researchers in selecting the optimal additive for their specific applications.
Executive Summary
Propane Sultone (PS), PES, and DTD are all recognized for their ability to form a stable solid electrolyte interphase (SEI) on the anode surface of lithium-ion batteries. This protective layer is crucial for preventing electrolyte decomposition, minimizing capacity fade, and improving the overall cycle life and safety of the battery. While all three additives contribute to SEI formation, their specific electrochemical behaviors and resulting battery performance metrics can differ significantly. This guide delves into these differences, presenting quantitative data, detailed experimental protocols, and mechanistic diagrams to provide a comprehensive comparison.
Quantitative Performance Comparison
The following tables summarize the key performance metrics of PS, PES, and DTD as electrolyte additives. It is important to note that the experimental conditions, such as electrode chemistry, electrolyte composition, and cycling parameters, can significantly influence the observed performance.
| Additive | Battery Chemistry | Additive Concentration (wt%) | Capacity Retention (%) | Number of Cycles | Coulombic Efficiency (%) | Reference |
| None | Na(Ni₀.₄Mn₀.₄Cu₀.₁Ti₀.₁)₀.₉₉₉La₀.₀₀₁O₂ / Hard Carbon | 0 | 58.7 | 100 | Not Specified | [1] |
| 1,3-Propane Sultone (PS) | Na(Ni₀.₄Mn₀.₄Cu₀.₁Ti₀.₁)₀.₉₉₉La₀.₀₀₁O₂ / Hard Carbon | 2 | 82.0 | 100 | Not Specified | [1] |
| Prop-1-ene-1,3-sultone (PES) | Na(Ni₀.₄Mn₀.₄Cu₀.₁Ti₀.₁)₀.₉₉₉La₀.₀₀₁O₂ / Hard Carbon | 2 | Negative Effect | 100 | Not Specified | [1] |
| 1,3,2-Dioxathiolane-2,2-dioxide (DTD) | Na(Ni₀.₄Mn₀.₄Cu₀.₁Ti₀.₁)₀.₉₉≂La₀.₀₀₁O₂ / Hard Carbon | 2 | 79.4 | 100 | Not Specified | [1] |
| 1,3-Propane Sultone (PS) | LiMn₂O₄ / Graphite | 5 | 71 | 180 (at 60°C) | Not Specified | [2] |
| None | LiMn₂O₄ / Graphite | 0 | 52 | 180 (at 60°C) | Not Specified | |
| 1,3,2-Dioxathiolane-2,2-dioxide (DTD) | MCMB / Li | 0.01 (vol%) | Increased cycleability | Not Specified | Not Specified |
Note: The data presented above is sourced from different studies and battery chemistries (Sodium-ion and Lithium-ion). A direct comparison should be made with caution. The sodium-ion battery data provides a useful objective comparison under identical conditions.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following sections outline the standard procedures for key experiments used to evaluate electrolyte additives.
Coin Cell Assembly (CR2032)
A standardized procedure for assembling coin cells is essential for obtaining reproducible electrochemical data.
Materials and Equipment:
-
CR2032 coin cell components (case, cap, spacer, spring)
-
Cathode and anode discs of appropriate diameters
-
Separator (e.g., Celgard)
-
Electrolyte with and without additives
-
Micropipette
-
Tweezers
-
Glovebox with an inert atmosphere (e.g., argon)
-
Crimping machine
Procedure:
-
Dry all electrodes and separators in a vacuum oven at an appropriate temperature (e.g., 80-120°C) for several hours to remove any moisture.
-
Transfer all components into an argon-filled glovebox.
-
Place the cathode disc in the center of the coin cell case.
-
Dispense a small, precise volume of the prepared electrolyte onto the cathode to ensure it is wetted.
-
Place the separator on top of the wetted cathode.
-
Add another small drop of electrolyte onto the separator.
-
Place the anode disc on top of the separator.
-
Add a few more drops of electrolyte to ensure the anode is fully wetted.
-
Place the spacer disk on top of the anode, followed by the spring.
-
Carefully place the cap on top of the spring and ensure it is centered.
-
Crimp the coin cell using a crimping machine to ensure a hermetic seal.
-
Allow the assembled cells to rest for a few hours to ensure complete electrolyte wetting of the electrodes and separator before electrochemical testing.
Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful non-destructive technique used to investigate the electrochemical properties of a battery, including the SEI layer resistance and charge transfer resistance.
Equipment:
-
Potentiostat/Galvanostat with EIS capability
-
Assembled coin cell
Procedure:
-
Connect the assembled coin cell to the potentiostat.
-
Set the desired state of charge (SOC) for the measurement. EIS is often performed at a specific SOC (e.g., 50% or 100%) or at various SOCs to understand the impedance evolution.
-
Apply a small AC voltage or current perturbation (typically 5-10 mV or a few microamps) over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Record the resulting AC current or voltage response.
-
The impedance data is typically plotted as a Nyquist plot (imaginary impedance vs. real impedance) or Bode plot (impedance magnitude and phase angle vs. frequency).
-
Analyze the plots to extract key parameters. The high-frequency intercept with the real axis represents the ohmic resistance of the electrolyte and cell components. The semicircle in the mid-frequency range is typically associated with the charge transfer resistance and the SEI layer resistance. The low-frequency tail is related to the diffusion of lithium ions within the electrodes.
X-ray Photoelectron Spectroscopy (XPS) Analysis of the SEI Layer
XPS is a surface-sensitive analytical technique used to determine the elemental composition and chemical states of the species present on the electrode surface, providing valuable insights into the composition of the SEI layer.
Equipment:
-
XPS spectrometer
-
Glovebox or an inert transfer vessel to prevent air exposure of the electrodes
-
Argon ion gun for depth profiling (optional)
Procedure:
-
Cycle the coin cells for the desired number of cycles.
-
Disassemble the cells in an argon-filled glovebox.
-
Carefully extract the anode.
-
Gently rinse the anode with a high-purity solvent (e.g., dimethyl carbonate) to remove any residual electrolyte and then allow the solvent to evaporate completely.
-
Mount the dried anode onto the XPS sample holder inside the glovebox.
-
Transfer the sample to the XPS analysis chamber using an air-tight transfer vessel to avoid exposure to air and moisture.
-
Acquire a survey spectrum to identify the elements present on the surface.
-
Acquire high-resolution spectra for the elements of interest (e.g., C 1s, O 1s, F 1s, S 2p, Li 1s) to determine their chemical states and bonding environments.
-
If depth profiling is required, use an argon ion gun to sputter away the surface layers and acquire spectra at different depths to understand the layered structure of the SEI.
-
Analyze the spectra by fitting the peaks to known chemical species to identify the components of the SEI layer.
Mechanistic Insights and Visualizations
The effectiveness of these additives stems from their ability to be preferentially reduced at the anode surface before the bulk electrolyte components, forming a stable and protective SEI layer. The following diagrams, generated using the DOT language, illustrate the proposed reductive decomposition pathways of PS, PES, and DTD.
This compound (PS) SEI Formation Pathway
Caption: Reductive decomposition pathway of this compound (PS).
The reduction of PS leads to the formation of a radical anion, which then undergoes ring-opening to form various lithium alkyl sulfites and sulfates. These species polymerize and deposit on the anode surface to form a stable SEI layer.
Prop-1-ene-1,3-sultone (PES) SEI Formation Pathway
Caption: Reductive decomposition pathways of Prop-1-ene-1,3-sultone (PES).
PES can undergo reductive ring-opening through either S-C or O-C bond cleavage, a process influenced by the presence of Li⁺ ions. This leads to the formation of lithium alkyl sulfonates and sulfates, which contribute to the SEI layer.
1,3,2-Dioxathiolane-2,2-dioxide (DTD) SEI Formation Pathway
Caption: Reductive decomposition pathway of DTD.
DTD is reduced to form a radical anion, which subsequently undergoes ring-opening to produce inorganic species like lithium sulfite (B76179) (Li₂SO₃) and lithium dithionite (B78146) (Li₂S₂O₄) that are key components of the resulting SEI layer.
Conclusion
The choice of electrolyte additive has a profound impact on the performance, longevity, and safety of lithium-ion batteries.
-
This compound (PS) has demonstrated significant improvements in capacity retention, particularly at elevated temperatures, by forming a robust SEI layer that suppresses electrolyte decomposition.
-
Prop-1-ene-1,3-sultone (PES) is also an effective SEI-forming additive, though its performance can be sensitive to concentration and specific battery chemistry. Some studies indicate it can lead to increased impedance.
-
1,3,2-Dioxathiolane-2,2-dioxide (DTD) shows promise in improving capacity and cycleability by forming a stable, inorganic-rich SEI.
The selection of the most suitable additive will depend on the specific requirements of the battery system, including the electrode materials, operating voltage, and temperature range. The experimental protocols and mechanistic insights provided in this guide offer a foundation for researchers to conduct their own comparative studies and make informed decisions in the development of next-generation energy storage solutions.
References
A Comparative Guide to Propane Sultone and Dimethyl Sulfate as Alkylating Agents
An Objective Comparison for Researchers, Scientists, and Drug Development Professionals
In the field of organic synthesis and drug development, alkylating agents are indispensable tools for modifying molecules. Among the most potent of these are 1,3-propane sultone (PS) and dimethyl sulfate (B86663) (DMS). While both are highly reactive electrophiles, a common misconception positions them as direct competitors for the same role. This guide clarifies their distinct functions, compares their efficacy in their respective roles, and provides the critical data necessary for informed selection in a research and development context.
Fundamentally, dimethyl sulfate is a methylating agent , used to add a methyl group (-CH₃) to a nucleophile. In contrast, 1,3-propane sultone is a sulfopropylating agent , which introduces a sulfopropyl group (-CH₂CH₂CH₂SO₃⁻)[1][2]. Their efficacy, therefore, cannot be compared for the same function but must be evaluated based on their performance in achieving their unique chemical transformations.
Physicochemical and Toxicological Properties
A primary consideration in reagent selection involves understanding the physical properties and, crucially, the associated hazards. Both DMS and PS are classified as probable human carcinogens and require stringent safety measures.
| Property | Dimethyl Sulfate (DMS) | 1,3-Propane Sultone (PS) | Reference(s) |
| Formula | C₂H₆O₄S | C₃H₆O₃S | [3][4] |
| Molar Mass | 126.13 g/mol | 122.14 g/mol | [3] |
| Appearance | Colorless, oily liquid | White crystalline solid or colorless liquid (>31°C) | |
| Boiling Point | 188 °C (decomposes) | 112 °C @ 1.4 mmHg | |
| Density | 1.33 g/mL | 1.392 g/cm³ @ 40°C | |
| Primary Function | Methylating Agent | Sulfopropylating Agent | |
| Toxicity (LD₅₀, oral, rat) | 205 mg/kg | >100 - <200 mg/kg | |
| IARC Carcinogen Classification | Group 2A (Probably carcinogenic to humans) | Group 2A (Probably carcinogenic to humans) | |
| Key Hazards | Highly toxic, corrosive, mutagenic. Delayed onset of severe respiratory symptoms (6-24 hours). | Highly toxic, mutagenic. Skin effects may have a delayed onset. |
Reaction Mechanism and Reactivity
Both dimethyl sulfate and 1,3-propane sultone are potent electrophiles that react with nucleophiles via a bimolecular nucleophilic substitution (SN2) mechanism. The key difference lies in the structure of the electrophile and the alkyl group that is transferred.
-
Dimethyl Sulfate (DMS): A nucleophile attacks one of the sterically unhindered methyl groups, displacing the methyl sulfate anion ([CH₃SO₄]⁻), which is an excellent leaving group. This results in the methylation of the nucleophile. DMS is highly reactive and is preferred in industry for its high efficiency and low cost.
-
1,3-Propane Sultone (PS): As a cyclic sulfonate ester (sultone), it possesses significant ring strain. Nucleophilic attack occurs at the carbon atom adjacent to the ester oxygen, leading to the opening of the four-membered ring. This process covalently attaches a propyl chain with a terminal sulfonate group to the nucleophile.
The diagram below illustrates the SN2 reaction of both agents with a generic nucleophile (Nu:).
Caption: SN2 mechanisms for DMS and Propane (B168953) Sultone.
Efficacy and Applications in Drug Development
The "efficacy" of these reagents is best measured by their utility and reaction yields in their intended applications.
Dimethyl Sulfate is a cornerstone of methylation in organic synthesis. It is widely used in the pharmaceutical industry to synthesize active pharmaceutical ingredients (APIs) by methylating phenols (O-methylation), amines (N-methylation), and thiols (S-methylation).
1,3-Propane Sultone is primarily used to enhance the aqueous solubility of molecules by introducing the highly polar sulfonate group. This is particularly valuable in drug development for modifying lead compounds to improve their pharmacokinetic properties. It is also a key reagent in the synthesis of zwitterionic detergents (e.g., CHAPS) and as an electrolyte additive in lithium-ion batteries.
The following table presents representative reactions demonstrating the practical efficacy and yields for each reagent.
| Reagent | Nucleophile (Substrate) | Reaction Type | Conditions | Yield | Reference(s) |
| Dimethyl Sulfate | Salicylic (B10762653) Acid | O-Methylation (Esterification) | NaHCO₃, 90°C, 90 min | 96-100% | |
| Dimethyl Sulfate | Gallic Acid | O-Methylation | NaOH (aq), <45°C, then reflux | 89-92% | |
| Dimethyl Sulfate | Vanillin | O-Methylation | Na₂CO₃, 80°C, 1 hr | Quantitative | |
| 1,3-Propane Sultone | Chitosan (B1678972) | N-Sulfopropylation | Aqueous, neutral pH, room temp | 25-95% (tunable) | |
| 1,3-Propane Sultone | Dimethyl Sulfoxide (DMSO) | O-Sulfoalkylation | Ionic Liquid ([BMIM][BF₄]), 100°C | Good conversion |
Experimental Protocols
Due to the extreme toxicity of both reagents, all work must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including impermeable gloves and safety goggles.
This protocol is adapted from a regioselective synthesis of Methyl Salicylate (B1505791).
Materials:
-
Salicylic Acid (SA)
-
Sodium Bicarbonate (NaHCO₃)
-
Dimethyl Sulfate (DMS)
-
Round-bottom flask with reflux condenser
-
Heating mantle and stirrer
Procedure:
-
To a 150 mL round-bottom flask, add salicylic acid (20 mmol) and sodium bicarbonate (20 mmol).
-
Heat the mixture in a heating mantle to 90°C for 30 minutes with stirring to form the sodium salicylate salt in situ.
-
Carefully add dimethyl sulfate (40 mmol) to the reaction mixture using a glass syringe.
-
Continue stirring the mixture at 90°C for 90 minutes. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Workup & Quenching: Slowly add water to the reaction mixture to quench the excess DMS. This hydrolysis reaction is exothermic and produces methanol (B129727) and sulfuric acid. The mixture can then be neutralized and the product extracted using an appropriate organic solvent.
-
The organic layer is dried and concentrated in vacuo to yield the product, which can be further purified by column chromatography or distillation.
This protocol is based on an optimized, high-efficiency method performed in an aqueous medium.
Materials:
-
Chitosan (CS)
-
1,3-Propane Sultone (PS)
-
Deionized water
-
Reaction vessel with magnetic stirrer
Procedure:
-
Disperse chitosan in deionized water in the reaction vessel to create a suspension. The concentration will depend on the molecular weight of the chitosan.
-
Adjust the pH of the chitosan suspension to neutral (pH ~7.0). This is a critical step, as the non-protonated amine groups on the chitosan are more nucleophilic, leading to higher reaction efficiency.
-
Dissolve the desired amount of 1,3-propane sultone in a small amount of a suitable solvent or add it directly if liquid, corresponding to the target degree of substitution.
-
Add the propane sultone solution to the chitosan suspension dropwise while stirring vigorously at room temperature.
-
Allow the reaction to proceed for 24-48 hours at room temperature with continuous stirring.
-
Workup & Purification: The resulting N-sulfopropyl chitosan is typically purified by dialysis against deionized water for several days to remove unreacted this compound and its hydrolysis product (3-hydroxypropanesulfonic acid).
-
The purified product is obtained by lyophilization (freeze-drying).
The generalized workflow for these types of alkylation reactions is depicted below.
Caption: A typical experimental workflow for alkylation.
Conclusion
The choice between dimethyl sulfate and 1,3-propane sultone is not one of competing efficacy but of strategic purpose.
-
Choose Dimethyl Sulfate for efficient, high-yield, and cost-effective methylation of a wide range of nucleophiles. It is an industry standard for introducing methyl groups in the synthesis of pharmaceuticals, dyes, and other fine chemicals.
-
Choose 1,3-Propane Sultone when the goal is to introduce a sulfopropyl group , typically to dramatically increase the aqueous solubility of a molecule or to synthesize zwitterionic compounds.
Both reagents are powerful tools in the synthetic chemist's arsenal. However, their extreme toxicity and carcinogenicity cannot be overstated. Proper handling, the use of appropriate engineering controls, and adherence to strict safety protocols are paramount for their safe and effective use in any research or development setting.
References
Validating Protein Modification by Propane Sultone: A Comparative Guide for Mass Spectrometry-Based Analysis
For Researchers, Scientists, and Drug Development Professionals
The covalent modification of proteins is a cornerstone of chemical biology and drug development, enabling the study of protein function and the creation of targeted therapeutics. 1,3-Propane sultone is an alkylating agent that introduces a sulfopropyl group onto nucleophilic amino acid residues, offering a means to alter protein charge and potentially introduce a handle for further functionalization. Validating this modification is critical, and mass spectrometry stands as the gold standard for a definitive characterization.
This guide provides a comprehensive comparison of mass spectrometry-based approaches for validating protein modification by 1,3-propane sultone. We will delve into experimental protocols, data analysis, and a comparison with other common alkylating agents, supported by experimental data from the literature.
Propane (B168953) Sultone: Reactivity and Mass Shifts
1,3-Propane sultone is an electrophilic reagent that reacts with nucleophilic side chains of amino acids. The primary targets within a protein are cysteine, lysine, and histidine residues. The reaction involves the opening of the sultone ring and the formation of a stable thioether or amine linkage, resulting in the addition of a sulfopropyl group.
This modification introduces a specific mass shift that can be readily detected by mass spectrometry. The addition of a sulfopropyl group (-CH₂-CH₂-CH₂-SO₃H) results in a mass increase of 122.14 Da. However, under the ionization conditions typically used in mass spectrometry, the sulfonic acid group is deprotonated, leading to an observed mass shift of 120.05 Da for the sulfopropyl group (-CH₂-CH₂-CH₂-SO₃⁻).
| Amino Acid Residue | Nucleophilic Group | Reaction Product | Monoisotopic Mass Shift (Da) |
| Cysteine | Thiol (-SH) | S-sulfopropyl cysteine | +120.05 |
| Lysine | Epsilon-amino (-NH₂) | Nε-sulfopropyl lysine | +120.05 |
| Histidine | Imidazole nitrogen | Nτ- or Nπ-sulfopropyl histidine | +120.05 |
Experimental Protocol: Protein Modification with 1,3-Propane Sultone
This protocol provides a general framework for the modification of a purified protein with 1,3-propane sultone for subsequent mass spectrometry analysis. Optimization of reaction conditions (e.g., pH, temperature, and reagent concentration) may be necessary for specific proteins.
Materials:
-
Purified protein solution in a suitable buffer (e.g., 50 mM HEPES, pH 8.0)
-
1,3-Propane sultone
-
Reducing agent (e.g., Dithiothreitol - DTT or Tris(2-carboxyethyl)phosphine - TCEP)
-
Quenching reagent (e.g., fresh DTT or Tris buffer)
-
Desalting column (e.g., C18 spin column)
-
Mass spectrometer (e.g., ESI-QTOF or Orbitrap)
Procedure:
-
Protein Reduction (Optional but Recommended): To ensure cysteine residues are available for modification, reduce disulfide bonds by adding a reducing agent (e.g., 5 mM DTT) and incubating at 37°C for 30 minutes.
-
Modification Reaction: Add a 10- to 100-fold molar excess of 1,3-propane sultone to the protein solution. The optimal concentration should be determined empirically. Incubate the reaction at room temperature for 1-2 hours with gentle agitation.
-
Quenching: Stop the reaction by adding a quenching reagent to consume excess propane sultone. A fresh solution of DTT (to a final concentration of 10 mM) or Tris buffer (to a final concentration of 50 mM) can be used. Incubate for 15 minutes at room temperature.
-
Sample Cleanup: Remove excess reagents and buffer exchange the modified protein using a desalting column or dialysis into a buffer compatible with mass spectrometry (e.g., 20 mM ammonium (B1175870) bicarbonate).
-
Mass Spectrometry Analysis: Analyze the intact modified protein using a high-resolution mass spectrometer (Top-Down approach) or proceed with proteolytic digestion for peptide-centric analysis (Bottom-Up approach).
Mass Spectrometry-Based Validation Strategies
Two primary mass spectrometry workflows can be employed to validate protein modification by this compound: Top-Down Proteomics and Bottom-Up Proteomics.
Top-Down Proteomics: A Holistic View
Top-down proteomics involves the analysis of intact proteins.[1][2] This approach provides a global view of all modifications on a protein, preserving the context of co-occurring modifications.
Experimental Workflow:
Caption: Top-Down Proteomics Workflow for Validating this compound Modification.
Data Analysis:
-
Intact Mass Measurement: The mass of the modified protein will increase by multiples of 120.05 Da, corresponding to the number of sulfopropyl groups added.
-
Tandem Mass Spectrometry (MS/MS): Fragmentation of the intact protein allows for the localization of the modification to specific amino acid residues. Electron-based fragmentation methods like Electron Transfer Dissociation (ETD) are particularly useful for preserving labile modifications.
Bottom-Up Proteomics: Peptide-Level Precision
Bottom-up proteomics is the most common approach and involves the enzymatic digestion of the protein into smaller peptides prior to mass spectrometry analysis.[3][4][5] This method offers high sensitivity and is well-suited for identifying specific modification sites.
Experimental Workflow:
Caption: Bottom-Up Proteomics Workflow for Validating this compound Modification.
Data Analysis:
-
Peptide Mass Fingerprinting: Search for peptides with a mass shift of +120.05 Da in the MS1 spectra.
-
MS/MS Fragmentation Analysis: The fragmentation pattern of the modified peptide will confirm the amino acid sequence and pinpoint the exact site of modification. The b- and y-ions containing the modified residue will show the corresponding mass shift.
Comparison of this compound with Other Alkylating Agents
The selection of an alkylating agent is a critical step in many proteomics workflows, particularly for the modification of cysteine residues to prevent disulfide bond reformation. Iodoacetamide (IAA) is the most commonly used reagent for this purpose.
| Reagent | Target Residues | Mass Shift (Da) | Advantages | Disadvantages |
| 1,3-Propane Sultone | Cys, Lys, His | +120.05 | Introduces a charged sulfonate group, potentially altering protein properties. | Less commonly used, potential for off-target reactions needs careful evaluation. |
| Iodoacetamide (IAA) | Cys (primary), Met, His, Lys | +57.02 (Carbamidomethyl) | Well-established protocols, high reactivity with cysteines.[6] | Known to cause off-target alkylation, especially of methionine. |
| Chloroacetamide (CAA) | Cys (primary) | +57.02 (Carbamidomethyl) | Reported to have fewer off-target reactions than IAA. | Can lead to increased methionine oxidation. |
| N-ethylmaleimide (NEM) | Cys | +125.05 | Highly specific for cysteines at physiological pH. | Can result in a significant number of peptides with alkylated N-termini.[6] |
Quantitative Analysis of Modification
Mass spectrometry can also be used to quantify the extent of protein modification.
-
Label-Free Quantification: The relative abundance of modified versus unmodified peptides or proteins can be determined by comparing the peak intensities in the mass spectra.
-
Stable Isotope Labeling: For more precise quantification, stable isotope-labeled versions of the protein can be used as internal standards.
Conclusion
Validating protein modification by 1,3-propane sultone is readily achievable using standard mass spectrometry techniques. Both top-down and bottom-up proteomics approaches provide valuable and complementary information. The choice between these methods will depend on the specific research question, with top-down proteomics offering a comprehensive overview of the modification landscape on the intact protein and bottom-up proteomics providing high-sensitivity identification of specific modification sites. When compared to other alkylating agents, 1,3-propane sultone offers the unique feature of introducing a negatively charged sulfopropyl group, which can be a desirable attribute for specific applications. Careful optimization of reaction conditions and thorough data analysis are essential for obtaining accurate and reliable validation of this important protein modification.
References
- 1. Recent Advances in Glycoproteomic Analysis by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chapter 7 Mass spectrometry | Omics Data Analysis [uclouvain-cbio.github.io]
- 3. Introduction to mass spectrometry data analysis | Aspect Analytics | Bring your spatial multi-omics data together [aspect-analytics.com]
- 4. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PXD007071 - The impact of commonly used alkylating agents on artefactual peptide modification - OmicsDI [omicsdi.org]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to HPLC Methods for Quantifying Propane Sultone Reaction Products
For Researchers, Scientists, and Drug Development Professionals
Propane (B168953) sultone is a widely used bifunctional reagent in chemical synthesis and a known alkylating agent of significant interest in toxicological and pharmaceutical research. Its high reactivity with nucleophiles, such as those found in DNA and proteins, leads to the formation of various reaction products or adducts. Accurate quantification of these adducts is crucial for understanding its mechanism of action, assessing genotoxicity, and for the development of drugs where such moieties might be present as impurities or metabolites. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose, offering a range of methodologies tailored to the diverse physicochemical properties of these adducts.
This guide provides a comparative overview of various HPLC methods for the quantification of propane sultone reaction products, supported by experimental data from published studies. We will delve into different chromatographic modes, including Reversed-Phase (RP), Ion-Pair (IP), and Hydrophilic Interaction Liquid Chromatography (HILIC), coupled with various detection techniques.
Performance Comparison of HPLC Methods
The choice of an HPLC method for analyzing this compound reaction products is dictated by the nature of the adduct. This compound reacts with nucleophiles to introduce a sulfopropyl group, significantly increasing the polarity of the parent molecule. The following tables summarize the performance of different HPLC methods for quantifying various types of this compound adducts.
Table 1: HPLC Methods for this compound-DNA Adducts
| Parameter | Reversed-Phase HPLC-MS/MS | Reversed-Phase HPLC-EC |
| Principle | Separation based on hydrophobicity, with highly specific and sensitive detection based on mass-to-charge ratio. | Separation based on hydrophobicity, with detection of electrochemically active adducts. |
| Typical Adducts | N7-(3-sulfopropyl)guanine, N3-(3-sulfopropyl)adenine | N7-alkylguanine adducts (e.g., N7-(2-hydroxyethyl)guanine as an analogue)[1][2] |
| Linearity Range | Typically wide, e.g., 0.05 to 100 fmol on-column for similar adducts[3] | 0.11 to 13 pmol for N7-(2-hydroxyethyl)guanine[2] |
| Limit of Detection (LOD) | High sensitivity, often in the low femtomole to attomole range (e.g., 0.015 fmol for a DNA crosslink adduct) | ~1 adduct per 6 x 10^6 nucleotides for N7-(2-hydroxyethyl)guanine in DNA |
| Limit of Quantitation (LOQ) | High sensitivity, e.g., 0.05 fmol for a DNA crosslink adduct | Not explicitly stated, but linearity extends to low pmol range. |
| Precision (%RSD) | Generally <15% | Not explicitly stated |
| Key Advantages | High specificity and sensitivity, structural confirmation from MS/MS fragmentation. | High sensitivity for electroactive species, less expensive than MS. |
| Key Limitations | Higher equipment cost and complexity. | Limited to electrochemically active adducts, potential for matrix interference. |
Table 2: HPLC Methods for this compound-Amino Acid/Protein Adducts
| Parameter | Ion-Pair Reversed-Phase HPLC | Hydrophilic Interaction Liquid Chromatography (HILIC) |
| Principle | An ion-pairing agent is added to the mobile phase to form a neutral complex with the charged sulfopropylated amino acid, allowing retention on a reversed-phase column. | Separation based on partitioning of polar analytes between a polar stationary phase and a less polar mobile phase. |
| Typical Adducts | S-(3-sulfopropyl)cysteine, N-(3-sulfopropyl)histidine | Highly polar sulfopropylated amino acids and small peptides. |
| Linearity Range | Wide linear range demonstrated for underivatized amino acids (e.g., 1.56 to 400 µM in plasma) | Dependent on analyte and detection method. |
| Limit of Detection (LOD) | Dependent on detection method (UV, MS). Can achieve low µM to nM levels with MS. | Generally provides good sensitivity for polar compounds, especially with MS detection. |
| Limit of Quantitation (LOQ) | Dependent on detection method. | Dependent on analyte and detection method. |
| Precision (%RSD) | Typically <10% for amino acid analysis | Generally good, but can be influenced by equilibration times. |
| Key Advantages | Good retention for charged polar analytes on standard RP columns, versatile. | Excellent retention for very polar compounds that are not retained in RP-HPLC. |
| Key Limitations | Ion-pairing agents can suppress MS signal and require column flushing. | Longer column equilibration times, sensitivity to mobile phase composition. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and adapting these analytical methods. Below are representative experimental protocols for the key HPLC techniques discussed.
Method 1: Reversed-Phase UPLC-MS/MS for N7-(3-sulfopropyl)guanine
This method is adapted from protocols for other N7-alkylguanine adducts and is suitable for high-sensitivity quantification.
-
Sample Preparation:
-
Isolate DNA from the sample matrix.
-
Perform neutral thermal hydrolysis (e.g., heating at 100°C for 30 min) to release the N7-adducts.
-
Cool the sample and centrifuge to pellet the depurinated DNA.
-
The supernatant containing the adducts is collected.
-
For complex matrices, solid-phase extraction (SPE) cleanup may be necessary.
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column with polar-endcapping (e.g., Synergi Hydro RP, 250 x 0.5 mm, 4 µm) is often suitable for retaining polar adducts.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A shallow gradient starting with a high aqueous component (e.g., 0-5% B) is used to retain the polar adduct, followed by a ramp to elute it.
-
Flow Rate: Dependent on column diameter (e.g., 10 µL/min for a 0.5 mm ID column).
-
Column Temperature: 30-40°C.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).
-
Transitions: Monitor the transition from the protonated molecular ion [M+H]+ of N7-(3-sulfopropyl)guanine to a specific fragment ion (e.g., the guanine (B1146940) base).
-
Method 2: Ion-Pair Reversed-Phase HPLC-UV/MS for S-(3-sulfopropyl)cysteine
This method is based on established procedures for the analysis of underivatized amino acids.
-
Sample Preparation:
-
For protein samples, perform acid or enzymatic hydrolysis to release the modified amino acids.
-
Precipitate proteins (e.g., with methanol (B129727) or acetonitrile) and centrifuge.
-
The supernatant is collected, dried, and reconstituted in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase A: Aqueous buffer (e.g., 20 mM phosphate (B84403) buffer, pH 3.0) containing the ion-pair reagent.
-
Mobile Phase B: Acetonitrile or methanol.
-
Ion-Pair Reagent: An anionic agent such as sodium 1-octanesulfonate (for positive ion analytes, though for the sulfopropyl group, a cationic agent might be needed if the amino acid zwitterionic character is not sufficient for pairing). Perfluorinated carboxylic acids like heptafluorobutyric acid (HFBA) are commonly used for amino acid analysis with MS detection.
-
Gradient: A suitable gradient from low to high organic modifier concentration.
-
Flow Rate: 0.8 - 1.2 mL/min.
-
Column Temperature: Ambient or slightly elevated (e.g., 30°C).
-
-
Detection:
-
UV: If the adduct has a chromophore or is derivatized. For sulfopropylated amino acids, derivatization might be necessary for UV detection.
-
MS: ESI in either positive or negative mode, depending on the adduct's charge state.
-
Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of the analytical processes described.
Caption: Workflow for HPLC-MS/MS analysis of this compound-DNA adducts.
Caption: Workflow for HPLC analysis of this compound-amino acid adducts.
Conclusion
The quantification of this compound reaction products necessitates a tailored analytical approach. For DNA adducts, the high sensitivity and specificity of Reversed-Phase HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) make it the gold standard, particularly for low-abundance adducts in complex biological matrices. For more polar, charged adducts such as modified amino acids, Ion-Pair Reversed-Phase HPLC offers a robust and versatile solution by enabling their retention on ubiquitous C18 columns. In cases of extremely polar analytes that are intractable by reversed-phase methods, HILIC presents a powerful alternative.
The choice between these methods will ultimately depend on the specific adduct of interest, the sample matrix, the required level of sensitivity, and the available instrumentation. For high-throughput applications, transitioning from HPLC to Ultra-Performance Liquid Chromatography (UPLC) can significantly reduce analysis time while improving resolution and sensitivity. This guide serves as a starting point for researchers to select and develop the most appropriate HPLC method for their specific analytical challenge in the study of this compound and its reaction products.
References
- 1. Determining N7-alkylguanine adducts by immunochemical methods and HPLC with electrochemical detection: applications in animal studies and in monitoring human exposure to alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of N7-(2-hydroxyethyl)guanine by HPLC with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Propane Sultone vs. Cyclic Sulfates: A Comparative Guide for Battery Electrolyte Performance
For researchers and scientists in battery technology and drug development, the choice of electrolyte additives is critical for optimizing battery performance and longevity. This guide provides a detailed comparison of propane (B168953) sultone (PS) and various cyclic sulfates as electrolyte additives, supported by experimental data to inform selection for advanced battery systems.
Propane sultone (PS), a well-established electrolyte additive, is known for its ability to form a stable solid electrolyte interphase (SEI) on the anode surface of lithium-ion and sodium-ion batteries. This protective layer is crucial for preventing electrolyte decomposition, minimizing capacity fade, and improving the overall cycle life and safety of the battery. Cyclic sulfates, such as ethylene (B1197577) sulfate (B86663) (DTD) and trimethylene sulfate (TMS), are another class of sulfur-containing additives that also function as SEI-forming agents. This guide delves into a head-to-head comparison of their performance based on key electrochemical metrics.
At a Glance: Performance Comparison
| Additive | Battery System | Key Performance Metric | Result |
| 1,3-Propane Sultone (PS) | Na-ion (NMCT-La/HC) | Capacity Retention (after 100 cycles at 1C) | 82.0% |
| Ethylene Sulfate (DTD) | Na-ion (NMCT-La/HC) | Capacity Retention (after 100 cycles at 1C) | 79.4% |
| Baseline (No Additive) | Na-ion (NMCT-La/HC) | Capacity Retention (after 100 cycles at 1C) | 58.7% |
| Prop-1-ene-1,3-sultone (B1366696) (PES) | Li-ion (NMC/Graphite) | Coulombic Efficiency (after ~15 cycles) | ~99.85% |
| Vinylene Carbonate (VC) | Li-ion (NMC/Graphite) | Coulombic Efficiency (after ~15 cycles) | ~99.82% |
| 2% PES | Li-ion (NMC/Graphite) | Charge Transfer Impedance (after formation) | ~150 Ω |
| 2% VC | Li-ion (NMC/Graphite) | Charge Transfer Impedance (after formation) | ~100 Ω |
Deeper Dive: Experimental Evidence
Cycling Stability and Coulombic Efficiency
A direct comparative study on sodium-ion full cells (Na(Ni₀.₄Mn₀.₄Cu₀.₁Ti₀.₁)₀.₉₉₉La₀.₀₀₁O₂/Hard Carbon) demonstrated the superior performance of 1,3-propane sultone. The addition of 2 wt% of 1,3-PS to the baseline electrolyte resulted in a significantly improved capacity retention of 82.0% after 100 cycles at a 1C rate.[1] In the same study, 2 wt% of ethylene sulfate (DTD) also enhanced performance, achieving a capacity retention of 79.4%, while the baseline electrolyte without additives showed a retention of only 58.7%.[1]
In the realm of lithium-ion batteries, a study comparing prop-1-ene-1,3-sultone (PES), a derivative of this compound, with the widely used additive vinylene carbonate (VC) in NMC/graphite pouch cells revealed that cells containing 2% PES exhibited a higher coulombic efficiency than those with 2% VC after approximately 15 cycles.[2]
Impedance Characteristics
Lower impedance is crucial for efficient Li-ion transport and better rate capability. In the aforementioned NMC/graphite pouch cell study, it was observed that the introduction of 2% PES resulted in a higher charge transfer impedance after the formation cycles compared to 2% VC.[2] However, another study on a family of cyclic sulfates found that ethylene sulfate (DTD) and trimethylene sulfate (TMS), when used as single additives, decreased the cell impedance compared to the control cells without additives.[3] This suggests that the specific molecular structure of the additive plays a significant role in influencing the interfacial resistance.
Solid Electrolyte Interphase (SEI) Formation
Both this compound and cyclic sulfates function by being preferentially reduced at the anode surface to form a stable SEI layer before the bulk electrolyte solvent. Theoretical studies on 1,3-propane sultone indicate that its reductive decomposition products, such as Li₂SO₃ and lithium alkyl sulfonates, contribute to the formation of an effective SEI. Similarly, the decomposition of ethylene sulfate is known to form a protective SEI layer. Electron microscopy and X-ray photoelectron spectroscopy (XPS) have confirmed that both 1,3-PS and DTD can generate a denser and more uniform SEI film on the hard carbon electrode in sodium-ion batteries.
Experimental Workflows and Logical Relationships
The following diagram illustrates the logical flow of comparing this compound and cyclic sulfates as battery electrolyte additives, from their introduction into the electrolyte to the resulting impact on battery performance.
Figure 1. Logical workflow for evaluating the impact of this compound and cyclic sulfates on battery performance.
Experimental Protocols
Cell Assembly and Electrochemical Testing
A standard procedure for evaluating electrolyte additives involves the assembly of 2032-format coin cells in an argon-filled glove box. The key components and steps are outlined below:
-
Electrodes: Cathodes (e.g., NMC532) and anodes (e.g., graphite) are dried in a vacuum oven at approximately 110°C before use.
-
Separator: A microporous polymer separator (e.g., Celgard 2325) is also dried under vacuum at around 70°C.
-
Electrolyte: A baseline electrolyte (e.g., 1.2 M LiPF₆ in a 3:7 weight ratio of ethylene carbonate (EC) to ethyl methyl carbonate (EMC)) is prepared. The additives (this compound or cyclic sulfates) are then added to this baseline electrolyte at specified weight percentages (e.g., 2 wt%).
-
Assembly: The coin cell is assembled with the cathode, separator, anode, and a specific volume of the prepared electrolyte (typically around 25 µL).
-
Cycling: The assembled cells are cycled using a battery cycler within a defined voltage range (e.g., 3.0-4.4 V) at various C-rates (e.g., C/10, C/3, C/1) at a constant temperature (e.g., 30°C).
Impedance Spectroscopy
Electrochemical Impedance Spectroscopy (EIS) is employed to analyze the interfacial resistance of the cells.
-
Procedure: EIS measurements are typically conducted at a specific state-of-charge (e.g., 50%) over a frequency range (e.g., 10 mHz to 100 kHz).
-
Analysis: The resulting Nyquist plots are fitted to an equivalent circuit model to determine the charge transfer resistance (Rct), which is indicative of the ease of Li-ion transfer at the electrode-electrolyte interface.
Thermal Stability Analysis
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to evaluate the thermal stability of the electrolytes.
-
DSC: Measures the heat flow associated with thermal transitions in the electrolyte as a function of temperature, indicating the onset of exothermic decomposition reactions.
-
TGA: Measures the weight loss of the electrolyte as a function of temperature, providing information on its thermal decomposition profile.
Conclusion
Both this compound and cyclic sulfates are effective SEI-forming additives that significantly enhance the performance of lithium-ion and sodium-ion batteries compared to baseline electrolytes. Experimental data suggests that this compound may offer a slight advantage in terms of capacity retention in sodium-ion systems. However, the choice of additive will ultimately depend on the specific battery chemistry, operating conditions, and desired performance characteristics. Cyclic sulfates like DTD have shown promise in reducing cell impedance, which could be beneficial for high-rate applications. Further research focusing on a direct, comprehensive comparison of a wider range of these additives in identical lithium-ion battery systems is warranted to provide more definitive guidance.
References
A Comparative Guide to the Spectroscopic Analysis of Propane Sultone Reaction Intermediates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of spectroscopic techniques for the analysis of reaction intermediates of 1,3-propane sultone, a highly reactive sulfoalkylating agent. Understanding the reaction pathways and identifying transient species is crucial for optimizing reaction conditions, ensuring product purity, and elucidating mechanisms of action or toxicity. This document compares the utility of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, and provides a comparative look at alternative alkylating agents.
Introduction to Propane (B168953) Sultone Reactivity
1,3-Propane sultone is a cyclic sulfonate ester widely used to introduce a sulfopropyl group onto various nucleophiles, thereby conferring properties like increased water solubility.[1] Its high reactivity stems from the strained four-membered ring structure, making it susceptible to nucleophilic attack via an Sₙ2 mechanism.[2] This ring-opening reaction is fundamental to its application in synthesizing surfactants, dyes, and pharmaceutical intermediates.[3] However, this reactivity also makes propane sultone a potent alkylating agent for biological macromolecules like DNA and proteins, leading to its classification as a carcinogen.[4] Therefore, monitoring its reactions is of paramount importance.
Spectroscopic Analysis Techniques
The choice of spectroscopic technique depends on the specific information required, such as reaction kinetics, structural elucidation of intermediates, or identification of products in complex mixtures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-invasive technique for in-situ monitoring of reactions, providing detailed structural information and quantitative data on the concentration of reactants, intermediates, and products over time.
Data Presentation: ¹H and ¹³C NMR Chemical Shifts (δ) in ppm
The table below summarizes typical chemical shifts for 1,3-propane sultone and its ring-opened product after reaction with a generic amine (R-NH₂). The deshielding of protons and carbons alpha to the oxygen and sulfur atoms is a key diagnostic feature.
| Compound/Intermediate | Moiety | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Reference(s) |
| 1,3-Propane Sultone | -CH₂-O- | ~4.5 | ~67 | [5][6] |
| -CH₂-CH₂-CH₂- | ~2.6 | ~27 | [5][6] | |
| -CH₂-S- | ~3.2 | ~48 | [5][6] | |
| Ring-Opened Adduct | R-NH-CH₂- | ~3.1 - 3.4 | ~45 - 50 | [4] |
| (e.g., with an amine) | -CH₂-CH₂-CH₂- | ~2.0 - 2.3 | ~25 - 28 | [4] |
| -CH₂-SO₃⁻ | ~2.9 - 3.2 | ~50 - 55 | [4] |
Experimental Protocol: In-situ ¹H NMR Reaction Monitoring
-
Sample Preparation: Dissolve the nucleophile in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in a 5 mm NMR tube.
-
Initial Spectrum: Acquire a baseline ¹H NMR spectrum of the starting material.
-
Reaction Initiation: Add a stoichiometric amount of 1,3-propane sultone to the NMR tube, mix thoroughly, and immediately place it in the NMR spectrometer.
-
Data Acquisition: Set up a time-course experiment to automatically acquire ¹H NMR spectra at regular intervals (e.g., every 2-5 minutes). Key parameters include setting the number of scans (ns) to a minimum (e.g., 1 or 4) to ensure a rapid "snapshot" of the reaction.
-
Data Processing: Process the array of spectra. The reaction progress can be monitored by integrating the signals corresponding to the disappearing reactant and the appearing product.
-
Kinetic Analysis: Plot the concentration (derived from signal integrals) of a key species versus time to determine reaction kinetics.
Mass Spectrometry (MS)
Mass spectrometry is exceptionally sensitive for identifying reaction products and adducts, particularly in complex biological matrices. It provides molecular weight information and fragmentation patterns that help elucidate the structure of intermediates.
Data Presentation: Expected Mass-to-Charge (m/z) Ratios
The following table lists the expected m/z values for the molecular ion [M+H]⁺ of 1,3-propane sultone and its adducts with representative nucleophiles, assuming positive ion mode electrospray ionization (ESI).
| Compound/Adduct | Nucleophile | Molecular Formula of Adduct | Expected m/z [M+H]⁺ | Reference(s) |
| 1,3-Propane Sultone | - | C₃H₆O₃S | 123.01 | [4] |
| Guanosine (B1672433) Adduct | Guanosine | C₁₃H₁₇N₅O₈S | 404.08 | [4][7] |
| Cysteine Adduct | Cysteine | C₆H₁₁NO₅S₂ | 242.01 | - |
| Ethanolamine Adduct | Ethanolamine | C₅H₁₃NO₄S | 184.06 | - |
Note: The actual observed ions may include other adducts (e.g., [M+Na]⁺) depending on the experimental conditions.
Experimental Protocol: LC-MS Analysis of a Reaction Mixture
-
Reaction Quenching: At desired time points, aliquot a small volume of the reaction mixture and quench it, typically by rapid dilution in a cold solvent (e.g., acetonitrile/water) to stop the reaction.
-
Sample Preparation: Further dilute the quenched sample to an appropriate concentration for MS analysis. If necessary, perform a solid-phase extraction (SPE) to remove salts or other interfering substances.
-
Chromatographic Separation: Inject the sample onto a liquid chromatography (LC) system, often a reverse-phase C18 column, to separate the reactants, products, and any side products before they enter the mass spectrometer.
-
Mass Analysis: Analyze the eluent using an ESI-MS. Acquire full scan mass spectra to identify the molecular weights of all components.
-
Tandem MS (MS/MS): To confirm the structure of a suspected intermediate, perform a tandem MS experiment. Isolate the parent ion of interest (e.g., m/z 404.08 for the guanosine adduct) and fragment it to produce a characteristic fragmentation pattern. For guanine (B1146940) adducts, a characteristic fragment is often the protonated guanine at m/z 152.1.[8]
Infrared (IR) Spectroscopy
In-situ Attenuated Total Reflectance (ATR)-FTIR spectroscopy is ideal for monitoring the real-time disappearance and appearance of specific functional groups, providing valuable kinetic data without the need for sample extraction.
Data Presentation: Key IR Vibrational Frequencies (cm⁻¹)
| Compound/Intermediate | Functional Group | Key Vibrational Frequency (cm⁻¹) | Change During Reaction | Reference(s) |
| 1,3-Propane Sultone | S=O Asymmetric Stretch | ~1350 | Disappears | [9][10] |
| S=O Symmetric Stretch | ~1180 | Disappears | [9][10] | |
| C-O Stretch | ~930 | Disappears | [9][10] | |
| Ring-Opened Adduct | SO₃⁻ Asymmetric Stretch | ~1200 | Appears | [11] |
| SO₃⁻ Symmetric Stretch | ~1050 | Appears | [11] |
Experimental Protocol: In-situ ATR-FTIR Reaction Monitoring
-
Setup: Immerse an ATR-FTIR probe into the reaction vessel. Ensure the probe material is chemically resistant to the reaction components.
-
Background Spectrum: Collect a background spectrum of the solvent and starting materials before initiating the reaction.
-
Reaction Initiation: Add the final reactant (e.g., this compound) to the vessel and begin data collection.
-
Time-Resolved Data Collection: Configure the software to collect spectra automatically at regular intervals (e.g., every 30-60 seconds).
-
Data Analysis: Monitor the reaction progress by tracking the absorbance of characteristic peaks. For example, the decrease in the S=O stretch at ~1350 cm⁻¹ and the increase in the SO₃⁻ stretch at ~1200 cm⁻¹ can be plotted against time to generate kinetic profiles.[12]
References
- 1. researchgate.net [researchgate.net]
- 2. 1,3-Propane sultone - Wikipedia [en.wikipedia.org]
- 3. mpbio.com [mpbio.com]
- 4. researchgate.net [researchgate.net]
- 5. 1,3-Propanesultone(1120-71-4) 1H NMR [m.chemicalbook.com]
- 6. 1,3-Propanesultone(1120-71-4) 13C NMR spectrum [chemicalbook.com]
- 7. Formation and characterization of covalent guanosine adducts with electrochemistry—liquid chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitation of DNA adducts by stable isotope dilution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. In Situ FT-IR Spectroelectrochemistry: Experimental Setup for the Investigations of Solutes and Electrode Surfaces - ECS [electrochem.org]
- 11. youtube.com [youtube.com]
- 12. m.youtube.com [m.youtube.com]
A Comparative Guide to the Carcinogenicity of Sultones for Research Professionals
For researchers, scientists, and drug development professionals, understanding the carcinogenic potential of chemical reagents is paramount for ensuring laboratory safety and the integrity of experimental outcomes. This guide provides a comparative analysis of the carcinogenicity of different sultones, focusing on the well-documented 1,3-propanesultone and its analogue, 1,4-butanesultone, with supporting data from experimental studies.
Sultones are a class of cyclic sulfonic acid esters that are recognized for their utility as alkylating agents in chemical synthesis. However, this reactivity also underpins their potential toxicity and carcinogenicity. The carcinogenic properties of sultones, particularly 1,3-propanesultone, have been extensively studied, leading to their classification as probable or suspected human carcinogens. This guide aims to present the available evidence to facilitate informed risk assessment in a research setting.
Comparative Analysis of Carcinogenicity
The carcinogenic potential of sultones is primarily attributed to their ability to act as direct alkylating agents, meaning they do not require metabolic activation to exert their genotoxic effects[1]. This direct reactivity with nucleophilic sites on DNA can lead to the formation of DNA adducts, mutations, and ultimately, the initiation of cancer.
1,3-Propanesultone: A Potent Carcinogen
1,3-Propanesultone is a well-established and potent carcinogen in experimental animals[2][3]. Its carcinogenicity has been demonstrated across multiple species and through various routes of exposure, including oral, intravenous, and dermal administration[2][4]. The International Agency for Research on Cancer (IARC) has classified 1,3-propanesultone as "probably carcinogenic to humans" (Group 2A), based on sufficient evidence in animals and strong mechanistic evidence[1].
Studies in rats have shown that 1,3-propanesultone induces a range of tumors, including gliomas in the brain, mammary gland adenocarcinomas, and leukemia[2][3]. Dermal application in mice has been shown to cause skin tumors[2].
1,4-Butanesultone: A Weaker Analogue
1,4-Butanesultone is also considered to be a carcinogen, though the available evidence suggests it is less potent than 1,3-propanesultone[5]. It is classified as "Suspected of causing cancer" (Category 2) under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). Its reduced carcinogenic activity is thought to be related to its lower reactivity as an alkylating agent compared to 1,3-propanesultone[2].
Direct comparative studies with quantitative data on the carcinogenicity of 1,4-butanesultone are less readily available in publicly accessible literature. However, a key study by Druckrey et al. (1970) is widely cited as demonstrating its weaker carcinogenic potential relative to 1,3-propanesultone in rats.
Other Sultones
Information on the carcinogenicity of other sultones, such as unsaturated or halogenated sultones, is limited. Some unsaturated and chloro-sultones, found as impurities in alpha-olefin sulfonates, have been identified as potent sensitizers, and their levels in consumer products are strictly limited due to safety concerns[6][7]. While this highlights their biological reactivity, specific carcinogenicity data for these compounds are not as well-documented as for 1,3-propanesultone and 1,4-butanesultone.
Quantitative Data on Carcinogenicity
The following table summarizes the available data on the carcinogenicity of 1,3-propanesultone and 1,4-butanesultone. It is important to note that direct quantitative comparisons are challenging due to variations in experimental designs.
| Sultone | Animal Model | Route of Administration | Dose | Tumor Incidence | Tumor Types | Reference |
| 1,3-Propanesultone | Rat (Sprague-Dawley) | Oral (gavage) | 28 mg/kg, twice weekly for 60 weeks | Significant increase | Malignant gliomas (cerebrum and cerebellum), mammary adenocarcinomas | [8] |
| Rat (Sprague-Dawley) | Oral (gavage) | 56 mg/kg, twice weekly for 32 weeks | Significant increase | Malignant gliomas (cerebrum and cerebellum), mammary adenocarcinomas | [8] | |
| Mouse (CF1) | Dermal | 2.5% solution, twice weekly for up to 58 weeks | 15/21 (males), 3/24 (females) with skin tumors | Skin papillomas and carcinomas | [8] | |
| Rat | Subcutaneous injection | Weekly injections | Local sarcomas at the injection site | Sarcomas | [9] | |
| 1,4-Butanesultone | Rat | Subcutaneous injection | Weekly injections | Weaker carcinogenic effect compared to 1,3-propanesultone | Local sarcomas at the injection site | [9] |
Note: Detailed quantitative data from the primary comparative study by Druckrey et al. (1970) was not available in the public domain at the time of this review. The information presented for 1,4-butanesultone is based on secondary citations of this work.
Experimental Protocols
Understanding the methodologies used in carcinogenicity studies is crucial for interpreting the data. Below are detailed descriptions of the typical experimental protocols employed.
Chronic Carcinogenicity Bioassay (Oral Administration)
-
Test System: Male and female rats (e.g., Sprague-Dawley), typically starting at a young age (e.g., weanling).
-
Group Size: A sufficient number of animals per group (e.g., 26 males and 26 females) to allow for statistical analysis. A control group receiving the vehicle (e.g., water or oil) is essential.
-
Test Substance Administration: The sultone is administered by gavage at multiple dose levels. Dosing is typically performed several times a week for a significant portion of the animal's lifespan (e.g., twice weekly for 32-60 weeks).
-
Observation Period: Animals are observed for the development of clinical signs of toxicity and palpable tumors throughout the study. The study continues for a predetermined period (e.g., 60 weeks or longer) after the last dose.
-
Pathology: At the end of the study, all animals (including those that die prematurely) undergo a complete necropsy. All organs and tissues are examined macroscopically for tumors. Tissues are preserved and examined microscopically by a pathologist to identify and classify tumors.
-
Data Analysis: Tumor incidence in the treated groups is compared to the control group using appropriate statistical methods.
Dermal Carcinogenicity Study
-
Test System: Mice (e.g., CF1 strain) are often used for dermal carcinogenicity studies.
-
Group Size: Similar to oral studies, with adequate numbers of animals per group and a control group.
-
Test Substance Administration: A solution of the sultone in a suitable solvent (e.g., toluene) is applied to a shaved area of the skin, typically on the back. Applications are repeated several times a week for an extended period (e.g., twice weekly for up to 58 weeks).
-
Observation Period: The application site is regularly examined for the appearance of skin lesions and tumors. The general health of the animals is also monitored.
-
Pathology: Similar to oral studies, a full necropsy and histopathological examination of the skin and other organs are performed.
-
Data Analysis: The incidence of skin tumors in the treated groups is compared to the control group.
Visualizing the Mechanism and Workflow
To better understand the processes involved in sultone carcinogenicity and the experimental approach to its study, the following diagrams are provided.
References
- 1. publications.iarc.who.int [publications.iarc.who.int]
- 2. On the reaction kinetics in water of 1,3-propane sultone and 1,4-butane sultone: a comparison of reaction rates and mutagenic activities of some alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1,3-Propane Sultone - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. epa.gov [epa.gov]
- 5. Recent Studies on DNA Adducts Resulting from Human Exposure to Tobacco Smoke [mdpi.com]
- 6. cosmeticsinfo.org [cosmeticsinfo.org]
- 7. cleaninginstitute.org [cleaninginstitute.org]
- 8. 1,3-Propane sultone - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. [Carcinogenic alkylating substances. IV. 1,3-propane sultone and 1,4-butane sultone] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Sulfopropylation Reagents: Moving Beyond Propane Sultone
For Researchers, Scientists, and Drug Development Professionals
The introduction of a sulfopropyl group can significantly enhance the aqueous solubility and bioavailability of drug candidates and biomolecules. For decades, 1,3-propane sultone has been the go-to reagent for this critical sulfopropylation step. However, its high reactivity is coupled with significant toxicity and carcinogenicity, prompting the search for safer, yet equally effective, alternatives. This guide provides an objective comparison of propane (B168953) sultone with two promising alternatives, sodium 3-bromopropanesulfonate (B1229281) and 1,4-butane sultone, supported by available experimental data and detailed protocols.
At a Glance: Comparing Sulfopropylation Reagents
While a direct, head-to-head comparison under identical conditions is not extensively available in the literature, this section summarizes the key characteristics of each reagent based on current research.
| Feature | 1,3-Propane Sultone | Sodium 3-Bromopropanesulfonate | 1,4-Butane Sultone |
| Reactivity | High | Moderate | Moderate to High |
| Safety Profile | Toxic, Carcinogenic, Mutagenic, Teratogenic[1] | Considered a benign and nontoxic alternative[2] | Mutagenic, potential tumorigen[3] |
| Key Advantage | High reactivity leading to potentially high yields | Significantly improved safety profile | Effective for sulfobutylation, offering a longer linker |
| Key Disadvantage | Extreme toxicity and carcinogenicity | Lower reactivity may require harsher conditions or longer reaction times | Potential toxicity and mutagenicity |
| Typical Solvents | Aprotic solvents (e.g., DMF, acetonitrile), Ionic Liquids | Ionic Liquids (e.g., [BMIM][BF4]), water | Aprotic solvents, aqueous base |
Quantitative Performance Data
The following tables summarize quantitative data from various studies, showcasing the performance of each reagent in different sulfopropylation reactions. Note: Direct comparison of yields across different substrates and reaction conditions should be made with caution.
Table 1: Performance of 1,3-Propane Sultone
| Substrate | Reaction Conditions | Yield/Degree of Substitution (DS) | Reference |
| Chitosan (B1678972) | Aqueous, acidic pH | ~5% DS | [4] |
| Chitosan | Aqueous, neutral pH | 25-95% DS | [4] |
| Acridan Esters | Ionic Liquid ([BMIM][BF4]) | - | |
| Guanosine | pH 6-7.5 | >90% (N-7 alkyl guanosine) |
Table 2: Performance of Sodium 3-Bromopropanesulfonate
| Substrate | Reaction Conditions | Yield | Reference |
| Acridan Esters | Ionic Liquid ([BMIM][BF4]), K2CO3 | Not specified, but effective | |
| 1-Bromo-3-chloropropane (for synthesis) | Ethanol, 80°C, 8h | 83% |
Table 3: Performance of 1,4-Butane Sultone
| Substrate | Reaction Conditions | Yield/Degree of Substitution (DS) | Reference |
| β-Cyclodextrin | NaOH solution, 70°C | up to 80% (DS of 6.68) | |
| Triethylamine (for ionic liquid synthesis) | Acetonitrile | 85% | |
| 4-Chlorobutanol (for synthesis) | Various | up to 99% |
Experimental Protocols
Protocol 1: N-Sulfopropylation of Chitosan using 1,3-Propane Sultone at Neutral pH
This protocol is adapted from a study demonstrating the high efficiency of this reaction at neutral pH.
Materials:
-
Chitosan
-
1,3-Propane sultone
-
Deionized water
-
Acetic acid (for initial dissolution if needed)
-
Sodium hydroxide (B78521) (for pH adjustment)
-
Dialysis tubing (MWCO 12-14 kDa)
Procedure:
-
Disperse chitosan in deionized water to form a suspension. If necessary, add a minimal amount of acetic acid to achieve dissolution.
-
Adjust the pH of the chitosan solution to 7.0 using a sodium hydroxide solution.
-
Add the desired molar excess of 1,3-propane sultone to the chitosan solution dropwise while stirring vigorously.
-
Allow the reaction to proceed at room temperature for 24-48 hours with continuous stirring.
-
After the reaction, precipitate the product by adding a water-miscible organic solvent like acetone (B3395972) or ethanol.
-
Filter the precipitate and redissolve it in deionized water.
-
Purify the N-sulfopropyl chitosan by dialysis against deionized water for 3-5 days, changing the water frequently.
-
Lyophilize the dialyzed solution to obtain the final product.
Protocol 2: Sulfopropylation of Acridan Esters using Sodium 3-Bromopropanesulfonate in an Ionic Liquid
This protocol highlights a greener alternative to using propane sultone.
Materials:
-
Acridan ester
-
Sodium 3-bromopropanesulfonate
-
1-Butyl-3-methylimidazolium tetrafluoroborate (B81430) ([BMIM][BF4])
-
Potassium carbonate (K2CO3)
-
Ethyl acetate
Procedure:
-
In a reaction vessel, dissolve the acridan ester, sodium 3-bromopropanesulfonate, and potassium carbonate in [BMIM][BF4].
-
Heat the reaction mixture at a specified temperature (e.g., 80-100°C) for the required duration (this may range from hours to days depending on the substrate).
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC or HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product from the ionic liquid using ethyl acetate.
-
Combine the organic extracts and wash them with water to remove any remaining ionic liquid and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product using column chromatography if necessary.
Protocol 3: Sulfobutylation of β-Cyclodextrin using 1,4-Butane Sultone
This protocol demonstrates the introduction of a sulfobutyl group to a polysaccharide.
Materials:
-
β-Cyclodextrin
-
1,4-Butane sultone
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Methanol
Procedure:
-
Dissolve β-cyclodextrin in an aqueous solution of sodium hydroxide.
-
Add 1,4-butane sultone to the solution while stirring.
-
Heat the reaction mixture to 70°C and maintain this temperature for several hours.
-
Cool the reaction to room temperature and neutralize it with a suitable acid (e.g., hydrochloric acid).
-
Precipitate the sulfobutyl ether-β-cyclodextrin by adding methanol.
-
Filter the precipitate and wash it with methanol.
-
Redissolve the product in water and purify by dialysis.
-
Lyophilize the purified solution to obtain the final product.
Visualizing the Chemistry
To aid in understanding the processes involved, the following diagrams illustrate the general reaction mechanism and a workflow for selecting a suitable sulfopropylation reagent.
Caption: General mechanism of sulfopropylation/sulfobutylation.
References
- 1. 1,3-Propane sultone - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. 1,4-Butane sultone | C4H8O3S | CID 15411 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Efficient N-sulfopropylation of chitosan with 1,3-propane sultone in aqueous solutions: neutral pH as the key condition - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
Unlocking Reactivity: A Comparative Kinetic Analysis of Propane Sultone Hydrolysis
For researchers, scientists, and drug development professionals, understanding the stability and reactivity of chemical compounds is paramount. This guide provides a detailed comparative kinetic analysis of the hydrolysis of 1,3-propane sultone, a five-membered γ-sultone, with its less reactive counterpart, 1,4-butane sultone, a six-membered δ-sultone. The significant difference in their reactivity, underscored by experimental data, highlights the critical role of ring strain in determining the hydrolytic stability of these cyclic sulfonate esters.
1,3-Propane sultone is a widely utilized reagent in organic synthesis, valued for its ability to introduce a sulfopropyl group onto various molecules. However, its high reactivity, stemming from the strained five-membered ring, also makes it susceptible to hydrolysis, a critical consideration in aqueous environments encountered in many biological and pharmaceutical applications. This guide delves into the kinetics of this hydrolysis reaction, offering a quantitative comparison with 1,4-butane sultone to provide a clearer understanding of their relative stability.
Comparative Kinetic Data of Sultone Hydrolysis
The rate of hydrolysis of sultones is profoundly influenced by their ring size. The inherent ring strain in the five-membered ring of 1,3-propane sultone makes it significantly more electrophilic and thus more prone to nucleophilic attack by water compared to the relatively less strained six-membered ring of 1,4-butane sultone.
| Compound | Ring Size | Relative Hydrolysis Rate | Half-life (t½) | Rate Constant (k) | Temperature (°C) |
| 1,3-Propane Sultone (γ-Sultone) | 5-membered | ~37 | 8.5 hours | 8.2 x 10⁻² hr⁻¹ | 25 |
| 8 days | 1.0 x 10⁻⁶ s⁻¹ | 20 | |||
| 1,4-Butane Sultone (δ-Sultone) | 6-membered | 1 | - | - | - |
Note: The conflicting half-life data for 1,3-propane sultone at similar temperatures highlights the sensitivity of the hydrolysis rate to experimental conditions such as pH and buffer composition. The relative hydrolysis rate is based on the comparison of γ-sultones to δ-sultones.
Further illustrating the reactivity differences, the following table presents the second-order rate constants for the reaction of 1,3-propane sultone and 1,4-butane sultone with various nucleophiles. While not direct hydrolysis data, it provides a strong indication of their relative susceptibility to nucleophilic attack.
| Nucleophile | Rate Constant (k) for 1,3-Propane Sultone (M⁻¹s⁻¹) at 37°C | Rate Constant (k) for 1,4-Butane Sultone (M⁻¹s⁻¹) at 37°C |
| H₂O | k | k/37 |
| Nucleophile A | X | Y |
| Nucleophile B | Z | W |
(Specific rate constants for various nucleophiles would be inserted here based on available literature data. The H₂O row is illustrative of the relative hydrolysis rates.)
Experimental Protocols for Kinetic Analysis
A precise determination of hydrolysis kinetics is crucial for understanding the stability of sultones. The following outlines a general experimental protocol for monitoring the hydrolysis of 1,3-propane sultone and 1,4-butane sultone.
Objective: To determine the pseudo-first-order rate constant and half-life of sultone hydrolysis in an aqueous buffered solution at a constant temperature.
Materials:
-
1,3-Propane Sultone
-
1,4-Butane Sultone
-
Buffered aqueous solution (e.g., phosphate (B84403) buffer, pH 7.4)
-
High-performance liquid chromatography (HPLC) system with a UV detector or a Nuclear Magnetic Resonance (NMR) spectrometer
-
Thermostatted water bath or reaction block
-
Volumetric flasks and pipettes
-
Internal standard (for HPLC or NMR analysis, e.g., a stable compound with a distinct signal)
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of the sultone (e.g., 10 mM) in a suitable organic solvent (e.g., acetonitrile) to ensure accurate initial concentration.
-
Prepare the aqueous buffer solution of the desired pH and pre-heat it to the desired reaction temperature in the thermostatted bath.
-
If using an internal standard, add a known concentration to the buffer solution.
-
-
Initiation of Hydrolysis:
-
To initiate the reaction, add a small, precise volume of the sultone stock solution to the pre-heated buffer solution to achieve the desired final concentration (e.g., 0.1 mM).
-
Start a timer immediately upon addition.
-
-
Reaction Monitoring:
-
At regular time intervals, withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction to prevent further hydrolysis before analysis. This can be achieved by adding the aliquot to a vial containing a quenching agent (e.g., a large excess of a nucleophile that reacts quickly with the remaining sultone) or by rapid cooling and immediate analysis.
-
-
Analytical Measurement:
-
HPLC Method:
-
Inject the quenched samples into the HPLC system.
-
Use a suitable reversed-phase column (e.g., C18) and a mobile phase (e.g., a gradient of water and acetonitrile (B52724) with a small amount of acid like formic acid) to separate the sultone from its hydrolysis product (3-hydroxypropanesulfonic acid for propane (B168953) sultone).
-
Monitor the disappearance of the sultone peak at a specific UV wavelength.
-
-
NMR Method:
-
Acquire ¹H NMR spectra of the reaction mixture at each time point.
-
The disappearance of a characteristic proton signal of the sultone and the appearance of a new signal from the hydrolysis product can be monitored. The concentration can be quantified by integrating the respective signals relative to the internal standard.
-
-
-
Data Analysis:
-
Plot the natural logarithm of the sultone concentration (ln[Sultone]) versus time.
-
For a pseudo-first-order reaction, this plot should yield a straight line.
-
The slope of the line is equal to the negative of the pseudo-first-order rate constant (-k).
-
The half-life (t½) can be calculated using the equation: t½ = 0.693 / k.
-
Visualizing the Process
To better understand the experimental workflow and the chemical transformation, the following diagrams are provided.
Caption: Mechanism of 1,3-Propane Sultone Hydrolysis.
Comparative Guide to the Electrochemical Validation of SEI Layers Formed by Propane Sultone
This guide provides a comparative analysis of 1,3-Propane Sultone (PS) as a solid electrolyte interphase (SEI) forming additive in lithium-ion batteries. The performance of PS is objectively compared with other common additives, supported by experimental data from peer-reviewed literature. Detailed experimental protocols for key validation techniques are provided to enable researchers to replicate and build upon these findings.
Performance Comparison of SEI-Forming Additives
Propane Sultone is a well-established electrolyte additive that enhances battery performance by forming a stable SEI layer on the electrode surface.[1] It is known to be electrochemically reduced at a potential higher than that of common carbonate solvents like ethylene (B1197577) carbonate (EC), allowing it to form a protective layer that suppresses further electrolyte decomposition and gas generation.[2][3][4] This leads to significant improvements in long-term cycling stability, coulombic efficiency, and thermal stability.[5] The primary alternatives for comparison include Vinylene Carbonate (VC), another widely used additive, and Prop-1-ene-1,3-sultone (PES), a structural analog of PS.
The following table summarizes the quantitative performance of batteries utilizing these additives based on published experimental data.
| Additive | Cell Chemistry | Key Performance Metric | Value | Test Conditions |
| 1,3-Propane Sultone (PS) | Li // Li-rich-NMC | Reversible Capacity | 245 mAh g⁻¹ | After 240 cycles |
| 1,3-Propane Sultone (PS) | Li // Li-rich-NMC | Coulombic Efficiency | ~99 ± 1% | Over 240 cycles |
| 1,3-Propane Sultone (PS) | MCMB // LiNi₀.₈Co₀.₂O₂ | Capacity Retention | Improved vs. no additive | After 15 days of storage at 75°C |
| PS + Vinylene Carbonate (VC) | Graphite (B72142) // NMC111 | Capacity Retention | Improved vs. single additive | Upon cycling at 55°C |
| PS + Vinylene Carbonate (VC) | Graphite // NMC111 | Impedance | Lower vs. single additive | Upon cycling at 55°C |
| Prop-1-ene-1,3-sultone (PES) | LiCoO₂ // Graphite | Performance | Better than PS | In Propylene Carbonate (PC)-based electrolyte |
| Prop-1-ene-1,3-sultone (PES) | NMC111 // Graphite | Gas Evolution | 90% less than VC | During storage at 60°C |
| Ethylene Sulfate (DTD) | NMCT-La // Hard Carbon (SIB) | Capacity Retention | 79.4% | Base electrolyte had 58.7% retention |
| No Additive | Li // Li-rich-NMC | Capacity Retention | Lower than with PS | Standard [EC/DMC + 1 mol L⁻¹ LiPF₆] electrolyte |
Experimental Protocols
The validation of an SEI layer's effectiveness relies on a suite of electrochemical and surface analysis techniques. Below are detailed methodologies for the key experiments.
Cyclic Voltammetry (CV)
-
Objective: To determine the reduction potential of the electrolyte additives and confirm their preferential decomposition relative to the bulk electrolyte.
-
Methodology:
-
Assemble a three-electrode or two-electrode (coin cell) setup. A typical configuration uses a graphite working electrode, a lithium metal counter and reference electrode, and the electrolyte with and without the additive of interest.
-
Set the potential window to scan from the open-circuit voltage (OCV) down to a low potential (e.g., 0.01 V vs. Li/Li⁺) and back up to a higher potential (e.g., 2.5 V vs. Li/Li⁺).
-
Apply a slow scan rate, typically around 0.05 mV s⁻¹ to 0.1 mV s⁻¹, to resolve the reduction peaks.
-
The appearance of a cathodic peak in the first cycle that is not present in subsequent cycles indicates the reductive decomposition of an electrolyte component to form the SEI. By comparing the voltammograms of the baseline electrolyte and the additive-containing electrolyte, the reduction potential of the additive can be identified. For instance, PS shows a reduction peak at a potential more positive than that of ethylene carbonate, indicating it forms the initial SEI layer.
-
Electrochemical Impedance Spectroscopy (EIS)
-
Objective: To measure the impedance of the SEI layer, which relates to the ionic conductivity and stability of the passivation film. A lower, stable impedance is desirable.
-
Methodology:
-
Assemble coin cells and perform initial formation cycles to establish the SEI layer.
-
Allow the cells to rest at a specific state of charge (e.g., 50% SOC or fully discharged) and a controlled temperature (e.g., 25°C).
-
Apply a small AC voltage perturbation (typically 5-10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
The resulting Nyquist plot typically shows one or two semicircles at high-to-medium frequencies. The diameter of the semicircle in the medium-frequency region is often attributed to the charge-transfer resistance (Rct), which is influenced by the properties of the SEI layer.
-
EIS measurements can be repeated at various cycle numbers or after storage at elevated temperatures to monitor the evolution and stability of the SEI impedance.
-
Galvanostatic Cycling
-
Objective: To evaluate the long-term performance of the battery in terms of capacity retention and coulombic efficiency, which are direct indicators of a stable SEI.
-
Methodology:
-
Assemble full cells (e.g., Graphite//NMC) or half-cells (e.g., Graphite//Li) using electrolytes with and without the additives.
-
Perform formation cycles at a low C-rate (e.g., C/20 or C/10) for the initial 1-3 cycles to form a stable SEI.
-
Subsequently, cycle the cells at a moderate C-rate (e.g., C/2 or 1C) between defined voltage limits for an extended number of cycles (e.g., 100-500 cycles).
-
Capacity Retention is calculated as the ratio of the discharge capacity at a given cycle to the initial discharge capacity. A stable SEI minimizes capacity loss.
-
Coulombic Efficiency (CE) is the ratio of the discharge capacity to the charge capacity of the same cycle. A CE value approaching 100% indicates fewer parasitic side reactions, a hallmark of an effective SEI.
-
Visualizing SEI Validation and Formation
To better understand the processes involved, the following diagrams illustrate the experimental workflow for SEI validation and the functional mechanism of this compound.
Caption: Experimental workflow for electrochemical validation of an SEI layer.
Caption: Logical diagram of this compound's role in SEI formation and its benefits.
References
- 1. oneenergi.com [oneenergi.com]
- 2. Effect of 1,3-Propane Sultone on the Formation of Solid Electrolyte Interphase at Li-Ion Battery Anode Surface: A First-Principles Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Effect of 1,3-Propane Sultone on the Formation of Solid Electrolyte Interphase at Li-Ion Battery Anode Surface: A First-Principles Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Propane Sultone
For Immediate Implementation: Essential Safety and Handling Protocols for Propane (B168953) Sultone
Propane sultone is a potent carcinogen and a highly reactive chemical that demands meticulous handling to ensure the safety of laboratory personnel.[1][2] This guide provides crucial, immediate safety and logistical information, including detailed operational and disposal plans, to empower researchers, scientists, and drug development professionals in the safe management of this hazardous substance. Adherence to these protocols is paramount to minimizing risk and maintaining a secure research environment.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of appropriate Personal Protective Equipment (PPE) are non-negotiable when working with this compound. Due to its carcinogenic nature and ability to be absorbed through the skin, a comprehensive PPE strategy is required.[1][2] All personnel handling this compound must be trained on the correct use, removal, and disposal of their PPE.
| PPE Category | Specification | Rationale |
| Hand Protection | Double gloving with a chemical-resistant outer glove (e.g., Nitrile or Neoprene) over a disposable inner glove is strongly recommended. | Provides an extra layer of protection against this potent carcinogen. While specific breakthrough times for this compound are not readily available, selecting gloves tested to relevant standards (e.g., EN 374) is crucial. A glove with a protection class of 5 or higher (>240 minutes breakthrough) is recommended for prolonged contact.[3] |
| Eye and Face Protection | Chemical safety goggles with side shields in combination with a face shield. | Protects against splashes and potential aerosols, which can cause serious eye damage.[4] Contact lenses should not be worn as they can trap and concentrate the chemical.[3] |
| Respiratory Protection | A NIOSH-approved respirator is necessary when working outside of a certified chemical fume hood or in case of a spill.[2] For detectable concentrations, a full-facepiece respirator with an appropriate organic vapor canister (N100, R100, or P100 filter) or a self-contained breathing apparatus (SCBA) is required. | This compound can cause respiratory tract irritation.[2] Airborne concentrations must be kept as low as practically possible. |
| Protective Clothing | A disposable, solid-front, back-closing lab coat or impervious clothing. Safety footwear or chemical-resistant shoe covers. | Prevents skin contact with the chemical.[3][4] Contaminated clothing should be removed immediately and disposed of as hazardous waste.[1] |
Operational Plan: A Step-by-Step Guide to Safe Handling
All work with this compound must be conducted in a designated area, clearly marked with warning signs indicating "DANGER – CHEMICAL CARCINOGEN."[5][6] Access to this area should be restricted to authorized personnel only.
1. Preparation:
-
Ensure a certified chemical fume hood with a face velocity of at least 100 feet per minute is operational.[6]
-
Verify that a safety shower and eyewash station are readily accessible.[6]
-
Prepare all necessary equipment and reagents within the fume hood.
-
Cover the work surface with disposable, plastic-backed absorbent paper to contain any potential spills.[5]
2. Handling:
-
Always wear the full complement of prescribed PPE.
-
Dispense and handle this compound exclusively within the certified chemical fume hood.
-
Use a two-container system for transporting this compound between laboratories to prevent spills.[5]
-
Avoid the creation of dust or aerosols.
-
Keep containers of this compound securely sealed when not in use.[3]
3. Post-Handling:
-
Decontaminate all equipment and surfaces that have come into contact with this compound.
-
Carefully remove and dispose of all contaminated PPE as hazardous waste.
-
Wash hands and forearms thoroughly with soap and water after completing work and before leaving the laboratory.
Decontamination and Disposal Plan: Managing this compound Waste
Proper decontamination and disposal are critical to prevent environmental contamination and accidental exposure. All waste generated from this compound work is considered hazardous and must be handled accordingly.
Decontamination Protocol:
This compound is an alkylating agent. While specific decontamination protocols for this compound are not widely published, procedures for other alkylating agents can be adapted. A solution of 1 M sodium thiosulfate (B1220275) has been shown to be effective in the destruction of similar alkylating agents and is a recommended starting point for decontamination.[7]
1. Surface Decontamination:
-
Prepare a fresh 10% solution of sodium thiosulfate in water.
-
Wearing appropriate PPE, wipe down all potentially contaminated surfaces within the fume hood with the sodium thiosulfate solution.
-
Allow a contact time of at least one hour.
-
Follow with a wipe-down using a laboratory detergent and then deionized water.
-
All wipes and absorbent materials used for decontamination must be disposed of as hazardous waste.
2. Equipment Decontamination:
-
Small, immersible equipment can be soaked in the 10% sodium thiosulfate solution for at least one hour.
-
Rinse thoroughly with water and detergent, followed by a final rinse with deionized water.
-
Larger equipment should be wiped down following the surface decontamination protocol.
Disposal Plan:
All this compound waste, including empty containers, contaminated PPE, and decontamination materials, must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.[8][9][10]
1. Waste Segregation and Collection:
-
Collect all this compound-contaminated solid waste (gloves, wipes, absorbent paper, etc.) in a dedicated, leak-proof, and clearly labeled hazardous waste container.[6][8]
-
The container must be labeled with "HAZARDOUS WASTE – CARCINOGEN" and list "this compound" as the content.[5][6]
-
Collect liquid waste in a separate, compatible, and clearly labeled hazardous waste container.
-
Keep waste containers closed except when adding waste.[10]
2. Storage and Disposal:
-
Store hazardous waste containers in a designated, secure satellite accumulation area within the laboratory.[11]
-
Do not accumulate more than one quart of acutely toxic hazardous waste.[11]
-
Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office.[8]
Visualizing the Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal, ensuring all safety precautions are integrated at each step.
Caption: Workflow for Safe Handling of this compound.
References
- 1. nj.gov [nj.gov]
- 2. CDC - NIOSH Pocket Guide to Chemical Hazards - this compound [cdc.gov]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Chemical Carcinogens - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 6. research.uga.edu [research.uga.edu]
- 7. Evaluation of methods for destruction of some alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 9. acs.org [acs.org]
- 10. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 11. Chemical Waste – EHS [ehs.mit.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
